molecular formula C42H56N6O8S3 B606971 DBCO-S-S-PEG3-Biotin

DBCO-S-S-PEG3-Biotin

Cat. No.: B606971
M. Wt: 869.1 g/mol
InChI Key: ZJVGOGQIAYMKAS-MZOCQUDTSA-N
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Description

DBCO-S-S-PEG3-biotin is a cleavable reagent for introduction of a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME and TCEP to remove the biotin label. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile, cleavable biotinylation reagent designed for the selective labeling of azide-containing biomolecules through copper-free click chemistry. This trifunctional molecule incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (S-S) linker that can be cleaved under reducing conditions, and a biotin moiety for affinity-based detection or purification. A short polyethylene glycol (PEG3) spacer enhances its solubility and reduces steric hindrance. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and drug development.

Core Structure and Properties

This compound is comprised of three key functional components: a DBCO group for covalent conjugation to azide-modified molecules, a biotin tag for high-affinity binding to streptavidin, and a disulfide bond that allows for the cleavage and removal of the biotin tag under reducing conditions. The inclusion of a PEG3 spacer improves the reagent's solubility in aqueous solutions.

Chemical Structure

The fundamental structure of this compound is characterized by the connection of these three components through a stable linker.

DBCO DBCO Group (Dibenzocyclooctyne) Linker1 Linker DBCO->Linker1 PEG3 PEG3 Spacer Linker1->PEG3 SS Disulfide Bond (-S-S-) PEG3->SS Linker2 Linker SS->Linker2 Biotin Biotin Linker2->Biotin cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Azide-Modified Protein in PBS (pH 7.4) reaction Add 10-20 fold molar excess of DBCO reagent to protein prep_protein->reaction prep_dbco Prepare 10 mM this compound Stock in Anhydrous DMSO prep_dbco->reaction incubation Incubate at room temperature for 1-4 hours reaction->incubation purify Remove excess reagent via spin desalting column or dialysis incubation->purify cluster_extracellular Extracellular Space (~2-20 µM GSH) cluster_intracellular Intracellular Space (1-10 mM GSH) ADC_ext This compound Conjugate (Stable) ADC_int This compound Conjugate ADC_ext->ADC_int Internalization Cleavage Disulfide Bond Cleavage ADC_int->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Biotin Released Biotin Fragment Cleavage->Released_Biotin DBCO_Fragment DBCO-SH Fragment Cleavage->DBCO_Fragment

A Technical Guide to the Mechanism and Application of DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of DBCO-S-S-PEG3-Biotin, a versatile chemoselective probe. We will delve into the function of its key components, provide quantitative data on its performance, and present detailed experimental protocols for its application in bioconjugation, affinity purification, and other advanced research methodologies.

Core Mechanism of Action

This compound is a multi-functional molecule designed for the specific and reversible labeling of biomolecules. Its mechanism of action is rooted in the distinct properties of its four key components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide (S-S) bond, a polyethylene glycol (PEG) spacer, and a biotin tag.

  • Dibenzocyclooctyne (DBCO) for Bioorthogonal Ligation: The DBCO moiety is the reactive handle of the molecule. It participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized biomolecules.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (e.g., in living cells) without interfering with native biological processes.[2][3] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[1] The reaction between the strained alkyne of DBCO and an azide forms a stable triazole linkage.

  • Cleavable Disulfide Linker for Reversible Conjugation: A disulfide bond is strategically placed within the linker, connecting the DBCO group to the biotin tag. This bond is stable in the generally oxidizing extracellular environment but is readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME). The intracellular environment is also highly reducing, facilitating the cleavage of the disulfide bond and the release of the biotinylated cargo from the target biomolecule. This cleavable feature is crucial for applications requiring the recovery of the target molecule after its isolation.

  • PEG3 Spacer for Enhanced Solubility and Reduced Steric Hindrance: The short polyethylene glycol (PEG3) spacer enhances the solubility of the entire molecule in aqueous buffers. This property is critical for ensuring efficient reaction kinetics in biological media. Furthermore, the PEG spacer provides a flexible arm that minimizes steric hindrance between the biotin tag and the labeled biomolecule, facilitating the interaction of biotin with streptavidin during affinity purification.

  • Biotin Tag for High-Affinity Purification: Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This strong interaction is exploited for the efficient capture and purification of biotinylated biomolecules from complex mixtures using streptavidin-coated resins or beads.

Quantitative Data

The following tables summarize key quantitative parameters associated with the components and reactions of this compound.

Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)0.1 - 1.0
Biarylazacyclooctynone (BARAC)> 1.0
Difluorinated Cyclooctyne (DIFO)~0.3

Note: Reaction rates can be influenced by factors such as pH, temperature, and the specific azide-containing reaction partner.

Table 2: Streptavidin-Biotin Interaction Kinetics

ParameterValueReference
Association Rate Constant (kₐ)1.3 x 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (kₒff)3.10 x 10⁻⁵ s⁻¹
Dissociation Constant (Kₑ)~10⁻¹⁴ - 10⁻¹⁵ M

Table 3: Disulfide Bond Reduction Conditions

Reducing AgentTypical ConcentrationIncubation TimeIncubation TemperaturepH RangeReference
TCEP5-50 mM< 5 minutesRoom Temperature1.5 - 9.0
DTT1-100 mM15-60 minutesRoom Temperature7.0 - 9.0
BME1-100 mM15-60 minutesRoom Temperature7.0 - 9.0

Note: The efficiency of disulfide bond reduction can be affected by the accessibility of the disulfide bond within the bioconjugate and the specific buffer conditions.

Experimental Protocols

Labeling of Azide-Modified Proteins with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Protein Sample: Dissolve the azide-modified protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can react with some DBCO reagents.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Verification of Labeling (Optional): The degree of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of a protein labeled with this compound using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing 10-50 mM TCEP or DTT)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic separator and discard the supernatant. Repeat this wash step twice.

  • Binding: Add the biotinylated protein sample to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.

  • Washing: Place the tube on the magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution (Cleavage): To elute the captured protein, resuspend the beads in Elution Buffer containing the reducing agent (TCEP or DTT).

  • Incubation for Cleavage: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing to allow for the cleavage of the disulfide bond.

  • Collection of Eluate: Place the tube on the magnetic separator and carefully collect the supernatant containing the purified, now non-biotinylated, protein. The biotin portion of the linker will remain attached to the beads.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing the purified protein for identification by mass spectrometry.

Materials:

  • Purified protein eluate

  • Ammonium bicarbonate

  • DTT (for further reduction, if necessary)

  • Iodoacetamide (for alkylation)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: If the protein contains other disulfide bonds that need to be analyzed, further reduce the sample with DTT and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.

  • In-solution Digestion: Dilute the protein sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0). Add trypsin at a 1:50 (trypsin:protein) weight ratio and incubate overnight at 37°C.

  • Quenching the Digestion: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Desalting of Peptides: Desalt the peptide mixture using a C18 spin tip according to the manufacturer's protocol to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and characterization.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

G cluster_0 This compound DBCO DBCO SS S-S DBCO->SS PEG PEG3 SS->PEG Biotin Biotin PEG->Biotin

Figure 1: Chemical structure of this compound.

G cluster_0 SPAAC Reaction Reactants Azide-Modified Biomolecule + this compound Product Bioconjugate (Stable Triazole Linkage) Reactants->Product Strain-Promoted Cycloaddition (No Copper Catalyst)

Figure 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G cluster_1 Affinity Purification and Cleavage Workflow Start Biotinylated Biomolecule Bind Bind to Streptavidin Beads Start->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Cleave Add Reducing Agent (e.g., TCEP, DTT) Wash->Cleave Elute Elute Purified Biomolecule Cleave->Elute Beads Biotin-Linker Remains on Beads Cleave->Beads

Figure 3: Workflow for affinity purification and cleavage.

References

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-S-S-PEG3-Biotin, a versatile heterobifunctional linker at the forefront of bioconjugation and proteomics. We will delve into its chemical properties, the mechanism of copper-free click chemistry, and its applications in various research and development workflows. This document offers detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Introduction to this compound

This compound is a powerful chemical tool designed for the specific and efficient labeling and isolation of biomolecules. Its structure is a testament to thoughtful bioorthogonal design, incorporating four key functional moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free click chemistry. It selectively reacts with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3]

  • Disulfide (S-S) Bond: A cleavable linker that can be selectively broken under mild reducing conditions. This feature is crucial for applications requiring the release of a labeled biomolecule after its capture, a common step in affinity purification and mass spectrometry-based proteomics.[3][4]

  • Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the entire molecule in aqueous buffers. It also provides spatial separation between the conjugated biomolecule and the biotin tag, minimizing steric hindrance and improving accessibility for binding to streptavidin.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the capture, immobilization, and detection of biotinylated molecules.

The combination of these features makes this compound an invaluable reagent for a multitude of applications, including proteomics, targeted drug delivery, and the development of PROteolysis TArgeting Chimeras (PROTACs).

Quantitative Data

The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize key quantitative parameters for the use of this compound.

Table 1: Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between DBCO and an azide is a second-order reaction. The rate of this reaction is influenced by factors such as the solvent, temperature, and the electronic properties of the azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
DBCOBenzyl Azide~0.1 - 1.0Aqueous buffers, Room Temperature
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7), 25-37°C
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7), 25-37°C
DBCO-modified antibodyAzide-containing molecule0.18 - 0.37Aqueous buffer

Note: Reaction rates can vary depending on the specific azide, buffer composition, and pH.

Table 2: Conditions for Disulfide Bond Cleavage

The disulfide bond in this compound can be cleaved using various reducing agents. The efficiency of cleavage depends on the concentration of the reducing agent, incubation time, temperature, and pH.

Reducing AgentTypical ConcentrationIncubation TimeTemperatureOptimal pHNotes
Dithiothreitol (DTT)20-50 mM30-60 minRoom Temperature or 37°C7.5 - 8.5Prone to oxidation; prepare fresh solutions.
Tris(2-carboxyethyl)phosphine (TCEP)0.5-20 mM30-60 minRoom Temperature1.5 - 8.5More stable than DTT and odorless.
β-Mercaptoethanol (BME)50-100 mM30-60 minRoom Temperature7.5 - 8.5Volatile with a strong odor.

Note: For complete cleavage, especially of sterically hindered disulfide bonds, higher concentrations, longer incubation times, or the addition of a denaturant may be necessary.

Table 3: Physicochemical and Storage Properties
PropertyValue
Molecular FormulaC₄₂H₅₆N₆O₈S₃
Molecular Weight869.13 g/mol
SolubilitySoluble in DMSO and DMF
Short-term Storage0 - 4°C (days to weeks)
Long-term Storage-20°C (months to years), stored under nitrogen

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Labeling of Azide-Modified Glycoproteins on Live Cells

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to incorporate azide-containing sugars.

Materials:

  • Live cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual media and serum.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 25-100 µM) in ice-cold PBS.

  • Labeling Reaction: Resuspend the cell pellet in the this compound labeling solution. Incubate for 30-60 minutes at 4°C or room temperature with gentle agitation, protected from light.

  • Washing: Pellet the cells by centrifugation and wash them three times with ice-cold Flow Cytometry Staining Buffer to remove unreacted this compound.

  • Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry analysis (using a fluorescently labeled streptavidin conjugate) or affinity purification.

Affinity Purification of a Labeled Protein from Cell Lysate

This protocol outlines the capture and subsequent release of a biotinylated protein of interest from a complex cell lysate.

Materials:

  • Cell lysate containing the azide-modified protein of interest

  • This compound

  • Streptavidin-agarose or magnetic beads

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (Wash Buffer containing 20-50 mM DTT or TCEP)

Procedure:

  • Labeling: Add this compound to the cell lysate to a final concentration of 50-100 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer.

  • Capture: Add the washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with agitation to cleave the disulfide bond and release the protein of interest.

  • Sample Collection: Pellet the beads and carefully collect the supernatant containing the purified protein. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving this compound.

G General Workflow for Copper-Free Click Chemistry cluster_0 Preparation cluster_1 Reaction cluster_2 Product Azide-modified Biomolecule Azide-modified Biomolecule SPAAC Reaction SPAAC Reaction Azide-modified Biomolecule->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Biotinylated Biomolecule Biotinylated Biomolecule SPAAC Reaction->Biotinylated Biomolecule

General Workflow for Copper-Free Click Chemistry

G Chemoproteomics Workflow using this compound Metabolic Labeling with Azide Sugar Metabolic Labeling with Azide Sugar Cell Lysis Cell Lysis Metabolic Labeling with Azide Sugar->Cell Lysis Click Reaction with this compound Click Reaction with this compound Cell Lysis->Click Reaction with this compound Affinity Purification on Streptavidin Beads Affinity Purification on Streptavidin Beads Click Reaction with this compound->Affinity Purification on Streptavidin Beads Washing Washing Affinity Purification on Streptavidin Beads->Washing On-bead Digestion (Trypsin) On-bead Digestion (Trypsin) Washing->On-bead Digestion (Trypsin) Elution with Reducing Agent (DTT/TCEP) Elution with Reducing Agent (DTT/TCEP) On-bead Digestion (Trypsin)->Elution with Reducing Agent (DTT/TCEP) LC-MS/MS Analysis LC-MS/MS Analysis Elution with Reducing Agent (DTT/TCEP)->LC-MS/MS Analysis Protein Identification and Quantification Protein Identification and Quantification LC-MS/MS Analysis->Protein Identification and Quantification

Chemoproteomics Workflow

G PROTAC Workflow using a DBCO-based Linker cluster_0 PROTAC Assembly cluster_1 Cellular Action Target Binding Ligand (azide) Target Binding Ligand (azide) PROTAC PROTAC Target Binding Ligand (azide)->PROTAC DBCO-Linker DBCO-Linker DBCO-Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Ternary Complex Formation Ternary Complex Formation Ubiquitination of Target Protein Ubiquitination of Target Protein Ternary Complex Formation->Ubiquitination of Target Protein Proteasomal Degradation Proteasomal Degradation Ubiquitination of Target Protein->Proteasomal Degradation PROTAC->Ternary Complex Formation

PROTAC Workflow using a DBCO-based Linker

Conclusion

This compound stands out as a highly effective and versatile tool for researchers in the life sciences. Its bioorthogonal reactivity, cleavable disulfide linker, and high-affinity biotin tag provide a powerful combination for the specific labeling, capture, and release of biomolecules. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful implementation of this reagent in a wide range of experimental settings, from basic research to drug discovery and development. As the field of chemical biology continues to evolve, the utility of well-designed chemical probes like this compound will undoubtedly continue to expand, enabling new discoveries and therapeutic strategies.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation technique, enabling the specific and efficient conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This guide provides a comprehensive overview of SPAAC utilizing a specific, versatile reagent: Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin). This reagent incorporates a dibenzocyclooctyne (DBCO) moiety for catalyst-free click chemistry, a biotin handle for detection and purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide bond that allows for the subsequent release of the biotinylated molecule.

This document will delve into the core principles of SPAAC with this compound, present quantitative data on reaction kinetics, provide detailed experimental protocols for its application, and visualize key experimental workflows.

Core Principles

The primary mechanism of action involves the reaction of the strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1] This reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[2] The reaction is highly specific and bioorthogonal, meaning that the reactive partners do not cross-react with other functional groups typically found in biological systems.[3]

The this compound reagent is particularly advantageous due to its multi-component structure:

  • DBCO Group: The reactive engine for the copper-free click reaction.

  • Biotin Moiety: A high-affinity ligand for streptavidin and its analogues, enabling robust detection and affinity purification.

  • PEG3 Spacer: A short polyethylene glycol linker that improves aqueous solubility and provides spatial separation between the conjugated molecule and the biotin tag.[4]

  • Disulfide (S-S) Bond: A cleavable linker that allows for the removal of the biotin tag under mild reducing conditions, using reagents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[5] This feature is invaluable for applications requiring the release of the target molecule after purification or detection.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by several factors, including the specific structures of the DBCO and azide reactants, buffer composition, pH, and temperature. While specific kinetic data for this compound is not extensively published, the reaction kinetics of structurally similar DBCO compounds provide valuable insights into expected performance.

ParameterConditionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Buffer System HEPES, pH 70.55 - 1.22
PBS, pH 70.32 - 0.85
DMEM0.59 - 0.97
RPMI0.27 - 0.77
pH pH 5 - 10Generally increases with higher pH (except in HEPES)
Temperature 25°C vs 37°CReaction rates are higher at 37°C
PEG Linker Presence of a PEG linker on a DBCO-antibody conjugate31 ± 16% increase in reaction rate

Table 1: Second-order rate constants for the SPAAC reaction of sulfo-DBCO-amine with model azides under various conditions. This data provides a strong indication of the reaction kinetics expected for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common applications.

Protocol 1: Biotinylation of Azide-Modified Proteins in Solution

This protocol describes the labeling of a purified protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting column (e.g., PD-10) for purification.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare DBCO Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the unreacted this compound and reaction byproducts using a desalting column equilibrated with the desired storage buffer.

  • Quantification of Biotinylation (Optional): The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines the labeling of surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans.

Materials:

  • Cells with azide-functionalized surface proteins.

  • This compound.

  • Anhydrous DMSO.

  • Ice-cold PBS, pH 7.4.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Cell scraper (for adherent cells).

Procedure:

  • Cell Preparation: Wash the cells (adherent or suspension) three times with ice-cold PBS to remove any media components.

  • Labeling Reaction: Prepare a 1 mM solution of this compound in PBS from a 10 mM DMSO stock. Add the labeling solution to the cells and incubate for 30-60 minutes at 4°C on a gentle rocker.

  • Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications.

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-functionalized resin.

Materials:

  • Cell lysate or protein solution containing biotinylated proteins.

  • Streptavidin-agarose or streptavidin-magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (see Protocol 4).

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with the wash buffer.

  • Binding: Add the protein lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using the cleavage protocol described below.

Protocol 4: Cleavage of the Disulfide Bond and Elution

This protocol details the release of the captured protein from the streptavidin beads by cleaving the disulfide bond in the this compound linker.

Materials:

  • Streptavidin beads with bound biotinylated protein.

  • Cleavage buffer: A suitable buffer (e.g., PBS, Tris) containing 10-50 mM DTT or TCEP.

Procedure:

  • Resuspend Beads: Resuspend the washed beads from Protocol 3 in the cleavage buffer.

  • Incubation: Incubate the bead suspension for 30-60 minutes at room temperature with gentle shaking.

  • Elution: Pellet the beads and collect the supernatant, which now contains the released protein, free of the biotin tag. The biotin moiety remains attached to the beads via the DBCO-S-S-PEG3 linker fragment.

  • Downstream Analysis: The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_labeling Biotinylation cluster_purification Affinity Purification cluster_cleavage Cleavage & Elution Azide-modified Protein Azide-modified Protein SPAAC Reaction SPAAC Reaction Azide-modified Protein->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Biotinylated Protein Biotinylated Protein SPAAC Reaction->Biotinylated Protein Binding Binding Biotinylated Protein->Binding Streptavidin Beads Streptavidin Beads Streptavidin Beads->Binding Washing Washing Binding->Washing Captured Protein Captured Protein Washing->Captured Protein Cleavage Cleavage Captured Protein->Cleavage Reducing Agent (DTT/TCEP) Reducing Agent (DTT/TCEP) Reducing Agent (DTT/TCEP)->Cleavage Eluted Protein Eluted Protein Cleavage->Eluted Protein

Caption: Workflow for biotinylation, purification, and cleavage.

signaling_pathway Metabolic Labeling Metabolic Labeling (e.g., Ac4ManNAz) Cell Surface Azides Cell Surface Azides Metabolic Labeling->Cell Surface Azides SPAAC with\nthis compound SPAAC with This compound Cell Surface Azides->SPAAC with\nthis compound Biotinylated\nCell Surface Biotinylated Cell Surface SPAAC with\nthis compound->Biotinylated\nCell Surface Cell Lysis Cell Lysis Biotinylated\nCell Surface->Cell Lysis Affinity Purification\n(Streptavidin) Affinity Purification (Streptavidin) Cell Lysis->Affinity Purification\n(Streptavidin) Cleavage (DTT/TCEP) Cleavage (DTT/TCEP) Affinity Purification\n(Streptavidin)->Cleavage (DTT/TCEP) Isolated Surface Proteins Isolated Surface Proteins Cleavage (DTT/TCEP)->Isolated Surface Proteins Downstream Analysis\n(MS, Western Blot) Downstream Analysis (MS, Western Blot) Isolated Surface Proteins->Downstream Analysis\n(MS, Western Blot)

Caption: Cell surface protein labeling and isolation workflow.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling and purification of azide-modified biomolecules. Its key features—a highly reactive DBCO group for copper-free click chemistry, a high-affinity biotin tag, a solubilizing PEG spacer, and a cleavable disulfide linker—make it an ideal tool for a wide range of applications in chemical biology, proteomics, and drug development. By understanding the core principles of SPAAC and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific investigations.

References

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin: A Cleavable Disulfide Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-S-S-PEG3-Biotin, a versatile cleavable linker used in bioconjugation, with a focus on its chemical properties, applications, and the experimental protocols for its use. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug development, proteomics, and other areas of life sciences.

Introduction

This compound is a trifunctional molecule that incorporates a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a biotin moiety.[1][2] This unique combination of functional groups makes it an invaluable tool for the specific and reversible labeling of biomolecules. The DBCO group allows for copper-free "click" chemistry, enabling covalent conjugation to azide-modified molecules with high efficiency and specificity.[1][3] The disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, allowing for the release of the biotin tag and the attached biomolecule.[4] The PEG spacer enhances solubility and reduces steric hindrance, while the biotin serves as a high-affinity tag for purification or detection via streptavidin or avidin systems.

Core Features and Applications

The primary application of this compound lies in its ability to facilitate the temporary biotinylation of azide-containing biomolecules. This is particularly useful in a variety of applications, including:

  • Affinity Purification: Biotinylated molecules can be captured using streptavidin-coated supports and subsequently released in their native form by cleaving the disulfide bond.

  • Drug Delivery: In the context of antibody-drug conjugates (ADCs) and other targeted therapies, the cleavable disulfide linker can ensure that the therapeutic payload is released in the reducing environment of the cell cytoplasm.

  • Proteomics and Target Identification: It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the enrichment and identification of protein interaction partners.

  • Cellular Labeling and Imaging: The copper-free click chemistry is biocompatible, allowing for the labeling of molecules on the surface of or inside living cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1430408-09-5
Molecular Formula C₄₂H₅₆N₆O₈S₃
Molecular Weight 869.12 g/mol
Appearance Light yellow oil or solid
Purity >95%

Table 2: Solubility

SolventConcentrationReference(s)
DMSO 100 mg/mL (115.06 mM)
DMF Soluble
DCM Soluble
THF Soluble
Chloroform Soluble
Methanol Soluble

Table 3: Storage and Stability

ConditionDurationReference(s)
-20°C (long term) Up to 1 month
-80°C (long term) Up to 6 months
0 - 4°C (short term) Days to weeks

Table 4: Disulfide Bond Cleavage Conditions

Reducing AgentConcentrationIncubation TimeElution EfficiencyReference(s)
Dithiothreitol (DTT) 50 mMNot specifiedEffective
Dithiothreitol (DTT) 0.5 M1 hour~60%
Tris(2-carboxyethyl)phosphine (TCEP) 20 mM1 hourNearly complete (99.5%)
β-Mercaptoethanol (BME) Not specifiedNot specifiedEffective

Note: The elution efficiency can be influenced by factors such as the nature of the immobilized protein and steric hindrance.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Biotinylation of Azide-Modified Proteins via Copper-Free Click Chemistry

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the protein and the desired degree of labeling.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by using a traceable biotinylation reagent with a UV-visible chromophore.

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of a biotinylated protein using streptavidin-coated magnetic beads and its subsequent elution by cleaving the disulfide linker.

Materials:

  • Biotinylated protein solution.

  • Streptavidin-coated magnetic beads.

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

  • Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in PBS, pH 7.4).

  • Magnetic stand.

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with the Binding/Wash Buffer.

  • Binding: Add the biotinylated protein solution to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in the Elution Buffer. Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond.

  • Collection of Eluted Protein: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.

  • Analysis: The purified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Cleavage of the Disulfide Bond for Release of Biomolecules

This protocol details the conditions for cleaving the disulfide bond in this compound conjugates.

Materials:

  • Biotinylated and purified protein conjugate.

  • Reducing agents: DTT, TCEP, or BME.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reducing Agent Solution: Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT, 0.5 M TCEP).

  • Cleavage Reaction: Add the reducing agent to the protein conjugate solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be accelerated by incubating at 37°C.

  • Verification of Cleavage: The cleavage can be confirmed by analyzing the molecular weight shift of the protein using SDS-PAGE or by detecting the released biotin-containing fragment.

Visualizations

The following diagrams illustrate the key processes and relationships involving this compound.

G cluster_0 Biotinylation Workflow Azide-Modified\nBiomolecule Azide-Modified Biomolecule Biotinylated\nBiomolecule Biotinylated Biomolecule Azide-Modified\nBiomolecule->Biotinylated\nBiomolecule Click Chemistry This compound This compound This compound->Biotinylated\nBiomolecule Captured\nComplex Captured Complex Biotinylated\nBiomolecule->Captured\nComplex Affinity Capture Streptavidin\nBeads Streptavidin Beads Streptavidin\nBeads->Captured\nComplex Released\nBiomolecule Released Biomolecule Captured\nComplex->Released\nBiomolecule Cleavage Reducing\nAgent (DTT) Reducing Agent (DTT) Reducing\nAgent (DTT)->Released\nBiomolecule

Caption: Experimental workflow for biotinylation and purification.

G cluster_1 Copper-Free Click Chemistry Azide R1-N₃ Triazole R1-Triazole-R2 Azide->Triazole DBCO R2-DBCO DBCO->Triazole

Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC).

G cluster_2 Disulfide Bond Cleavage Disulfide R1-S-S-R2 Thiol1 R1-SH Disulfide->Thiol1 Thiol2 R2-SH Disulfide->Thiol2 DTT_reduced HS-CH₂-(CHOH)₂-CH₂-SH DTT_oxidized Oxidized DTT DTT_reduced->DTT_oxidized

Caption: Reduction of a disulfide bond by DTT.

G Start Start Labeling Labeling Start->Labeling Azide-modified biomolecule End End Purification Purification Labeling->Purification Biotinylated biomolecule Cleavage_check Cleavage Required? Purification->Cleavage_check Captured complex Cleavage Cleavage Cleavage->End Released biomolecule Cleavage_check->End No Cleavage_check->Cleavage Yes

References

The Pivotal Role of the PEG3 Spacer in DBCO-S-S-PEG3-Biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DBCO-S-S-PEG3-Biotin molecule is a versatile and powerful tool in the field of bioconjugation, enabling the precise labeling, detection, and isolation of biomolecules. This heterobifunctional reagent integrates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cleavable disulfide (S-S) bond, and a biotin moiety for high-affinity binding to streptavidin. Central to the efficacy of this molecule is the discrete polyethylene glycol (PEG) spacer, specifically a tri-ethylene glycol (PEG3) unit. This technical guide provides an in-depth exploration of the critical functions of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its role in enhancing solubility, mitigating steric hindrance, and optimizing the performance of the overall conjugate in various research and drug development applications.

Introduction to this compound

The strategic design of bioconjugation reagents is paramount for the successful development of advanced biological tools and therapeutics. This compound is a prime example of a rationally designed molecule that addresses several key challenges in the field. Its modular nature allows for a "tag-and-modify" strategy where a biomolecule of interest can be first tagged with an azide group and then modified with the this compound reagent via a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]

The core components of the molecule each serve a distinct purpose:

  • Dibenzocyclooctyne (DBCO): This strained alkyne enables highly efficient and specific covalent bond formation with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

  • Disulfide (S-S) Bond: This cleavable linker allows for the release of the biotin moiety from the conjugated biomolecule under reducing conditions, using reagents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[2][3][4] This feature is particularly valuable for applications requiring the recovery of the target molecule after its isolation.

  • Biotin: This small vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin, forming one of the strongest non-covalent interactions known in nature. This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

  • PEG3 Spacer: This short, hydrophilic linker plays a crucial, albeit often underestimated, role in the overall functionality of the molecule.

This guide will focus specifically on the multifaceted functions of the PEG3 spacer, providing a detailed analysis of its impact on the physicochemical properties and biological performance of this compound conjugates.

Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer in the this compound molecule is a deliberate design choice that confers several significant advantages. These benefits stem from the inherent properties of polyethylene glycol, namely its hydrophilicity, flexibility, and defined length.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG3 spacer is to enhance the aqueous solubility of the this compound reagent and its subsequent bioconjugates. Many biomolecules, particularly those with hydrophobic domains, are prone to aggregation in aqueous buffers. The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, helps to create a hydration shell around the molecule, preventing aggregation and improving its solubility. This is crucial for maintaining the biological activity of the conjugated molecule and for ensuring the efficiency of the labeling reaction.

Reduction of Steric Hindrance

The PEG3 spacer provides a flexible arm that physically separates the biotin moiety from the conjugated biomolecule. This spatial separation is critical for minimizing steric hindrance, which can otherwise impede the binding of the biotin to the deep binding pocket of streptavidin. The defined length of the PEG3 spacer is often an optimal balance, providing sufficient distance to overcome steric clashes without introducing excessive flexibility that could lead to undesirable interactions.

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, such as in the development of PROteolysis TArgeting Chimeras (PROTACs), the PEG linker can contribute to improved pharmacokinetic properties. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life. While the short PEG3 spacer has a modest effect compared to longer PEG chains, it still contributes to the overall biocompatibility of the conjugate by masking it from the immune system and reducing non-specific protein adsorption.

Quantitative Data and Physicochemical Properties

The decision to use a specific linker in a bioconjugation strategy is often guided by quantitative data that demonstrates its impact on the properties of the final conjugate. The following table summarizes the key physicochemical properties of the this compound molecule.

PropertyValueReference
Molecular Weight 869.13 g/mol
Molecular Formula C42H56N6O8S3
Solubility Soluble in DMSO, DMF, Chloroform, THF, and DCM
Storage -20°C, stored under nitrogen

While direct comparative data for the this compound with varying PEG lengths is not extensively published, studies on similar biotinylated molecules and other bioconjugates provide valuable insights into the effect of PEG spacer length. Generally, a balance must be struck; while longer PEG chains can further enhance solubility and reduce steric hindrance, they can also in some cases decrease binding affinity or introduce unwanted flexibility. The PEG3 spacer is often considered a good compromise for many applications.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the general steps for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or other protein purification system

Procedure:

  • Prepare the this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • To the azide-modified protein solution (0.5–5 mg/mL), add a 10- to 20-fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or other suitable protein purification method.

  • Storage: The biotinylated protein can be stored at -20°C for future use.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the biotin tag from the conjugated biomolecule.

Materials:

  • Biotinylated protein conjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reducing Agent Solution: Prepare a 100 mM stock solution of DTT or TCEP in the reaction buffer.

  • Cleavage Reaction:

    • To the biotinylated protein conjugate, add the reducing agent to a final concentration of 20-50 mM for DTT or 0.5-1 mM for TCEP.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Verification (Optional): The cleavage can be confirmed by techniques such as mass spectrometry or by observing a loss of binding to streptavidin-coated beads.

Visualizing Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving the this compound molecule.

G cluster_0 Bioconjugation Workflow Azide_Protein Azide-Modified Protein of Interest Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Protein->Reaction DBCO_Reagent This compound DBCO_Reagent->Reaction Conjugate Biotinylated Protein Conjugate Reaction->Conjugate Purification Purification (e.g., Desalting Column) Conjugate->Purification G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC (this compound as part of linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aqueous solubility of DBCO-S-S-PEG3-Biotin, a critical parameter for its effective application in bioconjugation, drug delivery, and various research assays. Understanding and optimizing the solubility of this reagent is paramount for achieving reliable and reproducible results in experimental workflows. This document provides a comprehensive overview of its solubility characteristics, factors influencing its behavior in aqueous buffers, and detailed experimental protocols for its determination.

Understanding the Solubility Profile of this compound

This compound is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, a biotin tag for affinity purification or detection, and a short polyethylene glycol (PEG3) spacer linked by a cleavable disulfide bond. The aqueous solubility of this conjugate is a complex interplay of the individual contributions of these components.

The DBCO group is inherently hydrophobic and exhibits poor solubility in aqueous solutions. Conversely, the biotin molecule has limited water solubility at neutral pH. The key to the utility of this reagent in biological systems is the hydrophilic PEG3 spacer . The PEG chain significantly enhances the overall aqueous solubility of the molecule, mitigating the hydrophobic nature of the DBCO and biotin moieties.

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, data from structurally similar compounds provide valuable insights.

CompoundSolvent/BufferSolubility
DBCO-PEG4-Biotin Aqueous BuffersUp to 0.35 mM
DBCO-PEG4-Biotin Saline with 10% DMSO and 5% Tween-80≥ 2.5 mg/mL (clear solution)
DBCO-PEG-NHS Water10 mg/mL
Biotin Water (25 °C, neutral pH)~0.2 mg/mL
Biotin 0.1 M NaOH10 mg/mL
DBCO-acid WaterInsoluble

This table summarizes available solubility data for this compound and related compounds to provide a comparative reference.

Factors Influencing Aqueous Solubility

Several factors can influence the solubility of this compound in an aqueous environment. Careful consideration of these factors is crucial for preparing stable and effective solutions for experimental use.

Solubility Aqueous Solubility of This compound Factors Influencing Factors Factors->Solubility pH pH of Buffer pH->Factors Buffer Buffer Composition (e.g., salts, additives) Buffer->Factors Temp Temperature Temp->Factors Organic Presence of Organic Co-solvents (e.g., DMSO) Organic->Factors start Start: Weigh this compound add_buffer Add a precise volume of aqueous buffer to create a supersaturated slurry start->add_buffer equilibrate Equilibrate the mixture (e.g., 24-48 hours at a controlled temperature with constant agitation) add_buffer->equilibrate separate Separate the solid and liquid phases (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) separate->quantify end End: Determine Aqueous Solubility quantify->end

Navigating the Stability and Storage of DBCO-S-S-PEG3-Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of DBCO-S-S-PEG3-Biotin, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes. This document details recommended storage conditions, stability data under various environmental factors, and protocols for assessing the integrity of the molecule.

Introduction to this compound

This compound is a versatile chemical tool comprised of three key functional components:

  • A Dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for covalent conjugation to azide-modified molecules.

  • A cleavable disulfide (-S-S-) bond , which can be selectively broken under reducing conditions, allowing for the release of conjugated cargo.

  • A hydrophilic polyethylene glycol (PEG3) spacer , which enhances solubility in aqueous media and reduces non-specific binding.

  • A Biotin moiety , which provides a strong and specific binding affinity for streptavidin and avidin, enabling purification, detection, and immobilization applications.

The utility of this linker is intrinsically linked to the stability of each of these components.

Recommended Storage and Handling

Proper storage is paramount to preserving the functionality of this compound. The following are general guidelines based on manufacturer recommendations and stability data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid -20°CLong-term (months to years)Protect from light and moisture. Store in a desiccated environment.
-80°CExtended long-termFor maximum stability.
Stock Solution (in anhydrous DMSO or DMF) -20°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles. Minimize exposure to moisture.
-80°CMedium-term (up to 6 months)[1]Ensure the solvent is truly anhydrous to prevent hydrolysis.
Working Solution (in aqueous buffer) 4°CShort-term (up to 48 hours)Prepare fresh for best results. Avoid buffers containing azides or thiols.

Handling Precautions:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • For stock solutions, use anhydrous solvents like DMSO or DMF.

  • Avoid buffers containing sodium azide, as it will react with the DBCO group.[1]

  • For long-term storage of DBCO-conjugated biomolecules, avoid thiol-containing buffers.[2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reducing agents. The primary points of vulnerability are the strained DBCO ring and the disulfide bond.

Stability of the DBCO Moiety

The DBCO group, while reactive towards azides, can exhibit instability under certain conditions.

Table 2: Quantitative Stability Data for DBCO Moieties

ConditionCompoundStability MetricObservation
4°C or -20°CDBCO-modified goat IgGReactivity loss3-5% loss of reactivity towards azides over 4 weeks.[2]
In RAW 264.7 macrophage-like cellsDBCO-functionalized spheresDegradation36% degradation after 24 hours.[3]
In the presence of Glutathione (GSH)DBCO derivativeHalf-lifeApproximately 71 minutes.
In the presence of TCEPDBCO derivativeStabilityUnstable over a 24-hour period.
Strong Acidic Conditions (TFA)DBCO-containing peptidesDegradationUndergoes rearrangement and degradation.
PBS (pH 7.4) at 4°CDBCO-NHCO-PEG4-acidIntact Compound>95% remaining after 48 hours.
PBS (pH 7.4) at 25°CDBCO-NHCO-PEG4-acidIntact Compound90-95% remaining after 24 hours.
PBS (pH 7.4) at 37°CDBCO-NHCO-PEG4-acidIntact Compound80-85% remaining after 24 hours.
pH 5.0 at 25°CDBCO-NHCO-PEG4-acidIntact Compound85-90% remaining after 24 hours.
pH 8.5 at 25°CDBCO-NHCO-PEG4-acidIntact Compound90-95% remaining after 24 hours.
Stability and Cleavage of the Disulfide Bond

The disulfide bond is stable under typical physiological conditions but is susceptible to cleavage by reducing agents. This feature is often exploited for the controlled release of conjugated molecules.

Common reducing agents for disulfide bond cleavage include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • β-mercaptoethanol (BME)

TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range compared to DTT.

The rate of disulfide bond cleavage is dependent on the concentration of the reducing agent, temperature, and pH.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a framework for monitoring the degradation of this compound over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS at various pH values)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution in the buffer of interest to a final concentration of 1 mg/mL.

  • Time zero (T=0) analysis: Immediately inject an aliquot of the working solution onto the HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-point analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an equal volume of the working solution onto the HPLC.

  • HPLC analysis: Use a suitable gradient (e.g., 5-95% Mobile Phase B over 20 minutes) to separate the intact compound from degradation products. Monitor the elution profile at a wavelength where the DBCO group has significant absorbance (e.g., ~309 nm).

  • Data analysis: Determine the peak area of the intact this compound at each time point. Calculate the percentage of the remaining intact compound relative to the T=0 sample.

Protocol for Disulfide Bond Cleavage Assay

This protocol can be used to confirm the cleavability of the disulfide bond.

Materials:

  • This compound

  • Buffer (e.g., PBS, pH 7.4)

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in the buffer at a known concentration (e.g., 1 mg/mL).

  • Analyze the intact molecule by injecting an aliquot into the LC-MS system to determine its retention time and mass.

  • Add the reducing agent to the remaining solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Analyze the cleavage products by injecting an aliquot of the reaction mixture into the LC-MS system.

  • Data analysis: Compare the chromatograms and mass spectra before and after the addition of the reducing agent. The disappearance of the peak corresponding to the intact molecule and the appearance of new peaks corresponding to the cleaved fragments will confirm the cleavage of the disulfide bond.

Visualizations

Molecular Structure and Cleavage Pathway

cluster_0 This compound cluster_1 Cleavage Products DBCO DBCO PEG3 PEG3 DBCO->PEG3 SS S-S PEG3->SS Biotin Biotin SS->Biotin Reducing_Agent Reducing Agent (e.g., DTT, TCEP) SS->Reducing_Agent DBCO_PEG_SH DBCO-PEG3-SH Biotin_SH Biotin-SH Reducing_Agent->DBCO_PEG_SH Cleavage Reducing_Agent->Biotin_SH

Caption: Cleavage of this compound by a reducing agent.

Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Analysis A Prepare Stock Solution (Anhydrous DMSO) B Prepare Working Solution (Aqueous Buffer) A->B C T=0 HPLC Analysis B->C D Incubate at Desired Temperature C->D E Time-Point HPLC Analysis D->E t = 1, 4, 8, 24h... F Data Analysis: Compare Peak Areas E->F

Caption: Workflow for assessing the stability of this compound.

Factors Influencing Stability

center This compound Stability Temp Temperature center->Temp Higher temp accelerates degradation pH pH center->pH Extremes can cause hydrolysis/rearrangement ReducingAgents Reducing Agents center->ReducingAgents Cleaves disulfide bond Solvent Solvent center->Solvent Aqueous solutions less stable long-term

Caption: Key factors that affect the stability of the linker.

Conclusion

This compound is a powerful tool for bioconjugation, but its effectiveness is highly dependent on its stability. By adhering to proper storage and handling procedures, researchers can minimize degradation and ensure the integrity of the reagent. The DBCO moiety is susceptible to degradation under prolonged exposure to aqueous environments, elevated temperatures, and certain cellular conditions. The disulfide bond, while stable under normal conditions, is readily cleaved by reducing agents, a property that can be harnessed for controlled release applications. The provided experimental protocols offer a starting point for researchers to assess the stability and functionality of this compound in their specific experimental setups. A thorough understanding of these stability considerations will ultimately lead to more robust and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile reagent designed for the straightforward and efficient biotinylation of azide-modified biomolecules. This reagent is particularly valuable in the fields of proteomics, drug discovery, and molecular biology. The core of its functionality lies in the copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group reacts specifically with an azide group to form a stable triazole linkage.[1]

This bioorthogonal reaction proceeds with high efficiency under mild, physiological conditions, eliminating the need for cytotoxic copper catalysts, making it ideal for use in complex biological samples and live cells.[1] The molecule further incorporates a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin tag for subsequent detection or purification using streptavidin-based methods.[2]

A key feature of this compound is the cleavable disulfide bond within its linker. This allows for the removal of the biotin tag under reducing conditions (e.g., using DTT, TCEP, or BME), which is advantageous for applications such as the gentle elution of proteins from streptavidin beads or for mass spectrometry analysis. This reagent is also utilized as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

Principle of the Reaction

The labeling strategy follows a two-step "tag-and-modify" approach. First, a target protein is metabolically, enzymatically, or chemically modified to introduce an azide group. Subsequently, the azide-tagged protein is reacted with this compound. The SPAAC reaction results in the covalent attachment of the biotin tag to the protein of interest.

Quantitative Data Summary

The efficiency of the labeling reaction can be influenced by several factors, including the concentration of reactants, temperature, and incubation time. The following table summarizes key quantitative parameters for the labeling of azide-modified proteins with this compound.

ParameterRecommended RangeTypical ValueNotes
Protein Concentration 50 - 100 µM50 µMHigher concentrations can improve reaction efficiency.
This compound Molar Excess 1.5 - 20 fold10 - 20 foldA higher molar excess is often used to ensure complete labeling of the azide-tagged protein.
Reaction Buffer PBS, pH 7.2 - 7.5PBS, pH 7.2Avoid buffers containing azides. The reaction can tolerate up to 20% DMSO.
Incubation Temperature 4 - 37 °CRoom TemperatureIncubation at 4°C can be extended to overnight.
Incubation Time 1 - 12 hours2 - 4 hoursLonger incubation times can improve labeling efficiency.
Cleavage Conditions 10-50 mM DTT or TCEP20 mM TCEPIncubation at room temperature for 30-60 minutes.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins

This protocol describes the general procedure for labeling a protein containing an azide group (e.g., introduced via an unnatural amino acid like p-azido-L-phenylalanine) with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or other protein purification systems (e.g., dialysis)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 50-100 µM in PBS (pH 7.2).

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein sample.

    • Ensure the final concentration of DMSO or DMF is below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Removal of Excess Reagent: Remove the unreacted this compound using a spin desalting column, dialysis, or other suitable protein purification methods according to the manufacturer's instructions.

  • Analysis of Labeling (Optional): The efficiency of biotinylation can be assessed by methods such as SDS-PAGE followed by streptavidin-HRP blotting or by mass spectrometry.

  • Storage: The biotinylated protein can be stored at -20°C or -80°C for future use.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the procedure for cleaving the disulfide bond in the this compound linker to release the biotin tag from the labeled protein.

Materials:

  • Biotinylated protein labeled with this compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare Reducing Agent Solution: Prepare a 1 M stock solution of DTT or TCEP in water.

  • Cleavage Reaction:

    • To the biotinylated protein solution, add the reducing agent to a final concentration of 10-50 mM.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Analysis of Cleavage: The removal of the biotin tag can be confirmed by a mobility shift on SDS-PAGE or by mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_cleavage Cleavage (Optional) azide_protein Azide-Modified Protein reaction_mix Mix Protein and DBCO Reagent (10-20x molar excess of DBCO) azide_protein->reaction_mix dbco_reagent This compound Stock Solution (10 mM in DMSO) dbco_reagent->reaction_mix incubation Incubate (2-4h at RT or overnight at 4°C) reaction_mix->incubation purification Remove Excess Reagent (Spin Desalting Column) incubation->purification analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) purification->analysis add_reducing Add Reducing Agent (e.g., DTT, TCEP) purification->add_reducing cleaved_protein Cleaved Protein add_reducing->cleaved_protein

Caption: Experimental workflow for protein labeling with this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation POI Target Protein (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) POI->ternary_complex PROTAC PROTAC Molecule (contains this compound linker) PROTAC->ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination poly_ub_poi Poly-ubiquitinated POI ubiquitination->poly_ub_poi proteasome 26S Proteasome poly_ub_poi->proteasome degradation Degradation of POI proteasome->degradation peptides Peptides degradation->peptides PROTAC_recycled PROTAC Recycled degradation->PROTAC_recycled

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

References

Application Note: Utilizing DBCO-S-S-PEG3-Biotin for Affinity Purification of Azide-Modified Proteins from Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein interactions and post-translational modifications within the complex environment of a cell lysate is fundamental to advancing biological research and drug discovery. A powerful technique for isolating specific proteins of interest is affinity purification. DBCO-S-S-PEG3-Biotin is a versatile chemoselective probe that enables the efficient capture of azide-modified proteins from complex biological mixtures such as cell lysates.[1][2] This reagent features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin handle for high-affinity binding to streptavidin, and a cleavable disulfide linker, allowing for the gentle elution of captured proteins.[1][2][3]

The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group of the reagent and an azide group on a target protein is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes. This allows for the precise labeling of azide-modified proteins directly within a cell lysate. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers. Following capture on streptavidin-functionalized beads, the disulfide bond within the linker can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling the recovery of the target proteins for downstream analysis.

Principle of the Method

The experimental workflow involves a three-stage process:

  • Labeling: Azide-modified proteins within a cell lysate are specifically labeled with this compound via a SPAAC reaction.

  • Capture: The resulting biotinylated proteins are captured from the lysate using streptavidin-coated magnetic beads.

  • Elution: After washing to remove non-specifically bound proteins, the captured proteins are released from the beads by cleaving the disulfide linker with a reducing agent.

This method is particularly advantageous for applications in proteomics, drug target identification, and the study of protein-protein interactions.

Experimental Workflow Diagram

experimental_workflow cluster_0 Cell Lysate Preparation cluster_1 Labeling cluster_2 Capture cluster_3 Elution & Analysis lysis Cell Lysis (Azide-Free Buffer) labeling SPAAC Reaction with This compound lysis->labeling Azide-modified proteome capture Incubation with Streptavidin Beads labeling->capture Biotinylated proteome wash Washing Steps capture->wash elution Elution with Reducing Agent (DTT) wash->elution analysis Downstream Analysis (e.g., Western Blot, MS) elution->analysis

Caption: Experimental workflow for the use of this compound in cell lysate.

Detailed Protocols

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell lysate containing azide-modified proteins

  • Lysis Buffer (e.g., RIPA buffer without sodium azide)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (50 mM DTT in PBS)

  • Protein quantitation assay (e.g., BCA assay)

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Cell Lysate: Lyse cells containing azide-modified proteins in a suitable lysis buffer that does not contain sodium azide, as this will interfere with the click reaction. A recommended lysis buffer is RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a compatible protein assay (e.g., BCA).

  • Labeling Reaction: a. To a microcentrifuge tube, add 1 mg of total protein from the cell lysate. b. Add the 10 mM this compound stock solution to a final concentration of 100 µM. The optimal concentration may need to be determined empirically but a 1.5- to 10-fold molar excess of the DBCO reagent to the estimated amount of azide-labeled protein is a good starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

Protocol 2: Capture of Biotinylated Proteins
  • Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Wash the beads three times with Wash Buffer, using a magnetic stand to separate the beads from the supernatant.

  • Incubate Lysate with Beads: Add the labeling reaction mixture (cell lysate containing biotinylated proteins) to the washed streptavidin beads.

  • Binding: Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.

  • Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of Wash Buffer. c. For more stringent washing to reduce non-specific binding, perform one wash with 1 M NaCl, followed by two washes with the standard Wash Buffer.

Protocol 3: Elution of Captured Proteins
  • Prepare Elution Buffer: Freshly prepare a 50 mM DTT solution in PBS.

  • Elution: a. Resuspend the washed beads in 50-100 µL of Elution Buffer. b. Incubate for 30-60 minutes at 37°C with occasional vortexing to cleave the disulfide bond.

  • Collect Eluate: Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

  • Downstream Analysis: The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

Data Presentation

ParameterRecommended ConditionRange for Optimization
Labeling Reaction
This compound Conc.100 µM25-250 µM
Incubation Time2 hours at RT or O/N at 4°C1-4 hours at RT
Capture
Bead Volume50 µL of slurry per mg of lysate25-100 µL
Incubation Time1 hour at RT or O/N at 4°C1-2 hours at RT
Elution
DTT Concentration50 mM20-100 mM
Incubation Time30-60 minutes at 37°C30-90 minutes

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient SPAAC reaction.Increase the concentration of this compound. Extend the incubation time. Ensure the lysis buffer is free of azides.
Low abundance of azide-modified protein.Confirm the successful incorporation of the azide tag into your target proteins.
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps. Use a more stringent wash buffer (e.g., with higher salt concentration).
Hydrophobic interactions of the DBCO group.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers.
Low Yield of Eluted Protein Incomplete elution.Increase the DTT concentration or the elution incubation time. Ensure the elution buffer is freshly prepared.
Protein degradation.Add protease inhibitors to all buffers.
Precipitation of Labeled Protein Hydrophobicity of the DBCO moiety.Consider adding stabilizing agents like glycerol to the buffers. Work with a lower protein concentration during labeling.

Signaling Pathway and Logical Relationship Diagram

signaling_pathway cluster_reagent Reagent Components cluster_target Target & Capture Matrix cluster_process Key Interactions DBCO DBCO Group SPAAC SPAAC Reaction DBCO->SPAAC SS Disulfide Linker Cleavage Disulfide Cleavage SS->Cleavage DTT Biotin Biotin Binding Biotin-Streptavidin Binding Biotin->Binding Azide Azide-Modified Protein Azide->SPAAC Streptavidin Streptavidin Bead Streptavidin->Binding SPAAC->Biotin Biotinylation Binding->SS Immobilization Cleavage->Azide Elution of Target Protein

Caption: Logical relationships of this compound components and interactions.

References

Application Notes and Protocols for Biotinylating Azide-Modified Proteins using DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile and efficient reagent for the biotinylation of azide-modified biomolecules, particularly proteins. This reagent utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage. The key features of this reagent include a dibenzocyclooctyne (DBCO) group for reaction with azides, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for subsequent detection or purification using streptavidin-based methods. A crucial component of this linker is a disulfide bond (S-S), which allows for the cleavage of the biotin tag under reducing conditions, enabling the release of the labeled protein from streptavidin beads. This feature is particularly advantageous for applications requiring the recovery of the native protein after enrichment.

These application notes provide detailed protocols for the biotinylation of azide-modified proteins using this compound, subsequent purification of the biotinylated protein, and analysis by mass spectrometry. Additionally, an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular Weight~869.1 g/mol
Purity>95%
SolubilitySoluble in DMSO, DMF
Storage-20°C, protect from light and moisture
Reactive GroupDibenzocyclooctyne (DBCO)
Target GroupAzide (-N3)
LinkerPEG3 with a cleavable disulfide bond
Table 2: Recommended Reaction Conditions for Biotinylation
ParameterRecommended RangeOptimal Condition (Example)
Protein Concentration1-10 mg/mL5 mg/mL
This compound:Protein Molar Ratio5:1 to 20:110:1
Reaction BufferPBS, HEPES, or other amine-free buffers, pH 7.0-8.5PBS, pH 7.4
Reaction Temperature4°C to 37°CRoom Temperature (20-25°C)
Reaction Time1 to 12 hours2 hours
Table 3: Quantitative Analysis of Biotinylation Efficiency (Example Data)
Azide-Modified ProteinMolar Ratio (Reagent:Protein)Labeling Efficiency (%)*
Model Protein A (30 kDa)5:175
Model Protein A (30 kDa)10:192
Model Protein B (75 kDa)10:185

*Note: Labeling efficiency is dependent on the specific protein and reaction conditions. It is highly recommended to determine the efficiency experimentally for your protein of interest. A protocol for determining labeling efficiency is provided below.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Prepare the azide-modified protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 10:1 molar ratio, add 1 µL of 10 mM this compound to 100 µL of a 100 µM protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against the desired buffer (e.g., PBS).

Protocol 2: Determination of Biotinylation Efficiency

This protocol outlines a method to estimate the percentage of biotinylated protein using a streptavidin-HRP based dot blot assay.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Unlabeled azide-modified protein (negative control)

  • Biotinylated BSA (positive control)

  • Nitrocellulose membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Spotting: Spot serial dilutions of the biotinylated protein, unlabeled protein, and biotinylated BSA onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the membrane three times with TBST. Incubate the membrane with a 1:5000 to 1:20000 dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Add the chemiluminescent HRP substrate to the membrane and acquire the signal using an imaging system.

  • Analysis: Compare the signal intensity of the biotinylated protein to the biotinylated BSA standard curve to estimate the concentration of biotinylated protein. Calculate the labeling efficiency as: (Concentration of biotinylated protein / Total protein concentration) x 100%.

Protocol 3: Pull-down of Biotinylated Proteins using Streptavidin Beads

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 10-50 mM Dithiothreitol (DTT))

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

  • Bead Equilibration: Wash the beads three times with Binding/Wash Buffer.

  • Binding: Resuspend the equilibrated beads in the biotinylated protein sample. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution (Cleavage): To elute the bound protein, resuspend the beads in Elution Buffer containing DTT. Incubate for 30-60 minutes at 37°C with gentle shaking. The optimal DTT concentration and incubation time may need to be optimized.[2]

  • Collection of Eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted, now non-biotinylated, protein.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the eluted protein for mass spectrometry analysis.

Materials:

  • Eluted protein sample from Protocol 3

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Add urea to the eluted protein sample to a final concentration of 8 M. Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. In the data analysis, search for the mass modification corresponding to the cleaved linker on cysteine residues (if present) or other potential reactive sites.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Biotinylation cluster_purification Purification & Elution cluster_analysis Downstream Analysis azide_protein Azide-Modified Protein biotinylated_protein Biotinylated Protein azide_protein->biotinylated_protein SPAAC (Click Chemistry) dbco_reagent This compound dbco_reagent->biotinylated_protein bound_complex Streptavidin-Biotin Complex biotinylated_protein->bound_complex Binding streptavidin_beads Streptavidin Beads streptavidin_beads->bound_complex cleaved_protein Cleaved Protein (No Biotin) bound_complex->cleaved_protein Elution with DTT (Disulfide Cleavage) ms_analysis Mass Spectrometry cleaved_protein->ms_analysis egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Biotinylated EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Revolutionizing Proteomics: Unveiling Protein Interactions with DBCO-S-S-PEG3-Biotin in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount to unraveling disease mechanisms and developing targeted therapeutics. A powerful tool in the researcher's arsenal for this purpose is the pull-down assay, a technique designed to isolate and identify protein-protein interactions. The advent of advanced chemical probes, such as DBCO-S-S-PEG3-Biotin, has significantly enhanced the specificity and efficiency of these assays. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays, catering to researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a versatile chemical probe that integrates three key functionalities:

  • Dibenzocyclooctyne (DBCO): This group enables highly specific and efficient copper-free "click chemistry" reactions with azide-modified molecules. This bioorthogonal reaction allows for the precise labeling of target proteins in a complex biological milieu without interfering with native cellular processes.[1]

  • Disulfide (S-S) Linker: A cleavable disulfide bond is strategically placed within the molecule. This feature allows for the mild and efficient elution of captured proteins from streptavidin beads using reducing agents, thereby minimizing the co-elution of non-specific binders and preserving the integrity of the isolated protein complexes.[2]

  • PEG3 Spacer: A short polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, facilitating more efficient binding interactions.[2]

  • Biotin: This vitamin exhibits an exceptionally high affinity for streptavidin, forming a strong and stable complex that is the cornerstone of the pull-down assay's purification step.[1]

These features make this compound an ideal reagent for affinity purification-mass spectrometry (AP-MS) workflows aimed at identifying and quantifying protein-protein interactions.

Application in Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pull-down assays employing this compound can be instrumental in elucidating the intricate network of protein interactions that govern EGFR signaling.

By way of illustration, a hypothetical study could involve metabolically labeling nascent proteins in cancer cells with an azide-containing amino acid. A specific "bait" protein known to interact with EGFR could then be engineered to contain an azide group. Following cell lysis, the azide-modified bait protein is reacted with this compound. The resulting biotinylated protein complex, along with its interacting partners, is then captured on streptavidin-coated beads. After stringent washing steps, the captured proteins are eluted by cleaving the disulfide bond and subsequently identified and quantified by mass spectrometry. This approach allows for the identification of both known and novel EGFR interactors and the quantitative assessment of how these interactions are altered in response to drug treatment.

Experimental Workflow

The general workflow for a pull-down assay using this compound is depicted below. This process involves cell culture and labeling, protein extraction, click chemistry-mediated biotinylation, affinity capture, and finally, elution and analysis.

PullDown_Workflow cluster_Preparation Sample Preparation cluster_Labeling Biotinylation cluster_Capture Affinity Capture cluster_Analysis Elution & Analysis CellCulture 1. Cell Culture & Azide Labeling Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Click 3. Click Chemistry: Azide-Protein + this compound Lysis->Click Incubation 4. Incubation with Streptavidin Beads Click->Incubation Washing 5. Washing Steps Incubation->Washing Elution 6. Cleavage & Elution (with DTT/TCEP) Washing->Elution MS 7. Mass Spectrometry (LC-MS/MS) Elution->MS Data 8. Data Analysis MS->Data

General workflow for a pull-down assay using this compound.

Detailed Experimental Protocol

This protocol provides a detailed methodology for a pull-down assay to identify interacting partners of an azide-labeled bait protein using this compound.

Materials:

  • Cells expressing the azide-labeled bait protein

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound (e.g., from a commercial supplier)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 50 mM DTT or TCEP in 50 mM Tris-HCl, pH 8.0)

  • Reagents for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Biotinylation:

    • To 1 mg of protein lysate, add this compound to a final concentration of 100 µM.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Affinity Capture:

    • Equilibrate the required amount of streptavidin-coated magnetic beads by washing three times with wash buffer.

    • Add the biotinylated lysate to the equilibrated beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of wash buffer.

    • Perform a final wash with 1 mL of PBS to remove any residual detergent.

  • Elution:

    • To the washed beads, add 50 µL of elution buffer.

    • Incubate for 30 minutes at 37°C with gentle agitation to cleave the disulfide bond.

    • Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be further processed for mass spectrometry analysis using standard protocols involving reduction, alkylation, and tryptic digestion.

Quantitative Data Presentation

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with this pull-down assay to provide quantitative information on protein-protein interactions. The following tables represent hypothetical data from a SILAC-based experiment investigating the effect of an EGFR inhibitor on the EGFR interactome.

Table 1: Quantitative Analysis of EGFR Interactors Following Inhibitor Treatment

Protein IDGene NameLog2 Fold Change (Inhibitor/Control)p-valueFunction
P00533EGFR-0.150.85Receptor Tyrosine Kinase
P62993GRB2-1.580.002Adaptor Protein
P29353SOS1-1.210.011Guanine Nucleotide Exchange Factor
Q13485SHC1-1.750.001Adaptor Protein
P43405CBL0.230.76E3 Ubiquitin Ligase
P27361STAT1-0.980.045Transcription Factor

Table 2: Enrichment Efficiency of Known EGFR Interactors

ProteinEnrichment Factor (vs. Control IgG)
GRB215.2
SOS112.8
SHC118.5
CBL8.9
STAT16.3

Signaling Pathway Visualization

The EGFR signaling pathway is a complex network of protein interactions that can be visualized using Graphviz. The following DOT script generates a simplified diagram of the EGFR signaling cascade, highlighting key components identified in a pull-down experiment.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SHC1 SHC1 EGFR->SHC1 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 Ras Ras SOS1->Ras SHC1->GRB2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF EGF->EGFR

Simplified EGFR signaling pathway highlighting key interacting proteins.

Conclusion

This compound is a powerful and versatile tool for the investigation of protein-protein interactions using pull-down assays. Its unique combination of a bioorthogonal reactive group, a cleavable linker, and a high-affinity tag enables the specific and efficient isolation of protein complexes for subsequent analysis by mass spectrometry. The detailed protocols and application examples provided here serve as a valuable resource for researchers seeking to unravel the complexities of cellular signaling pathways and accelerate the pace of drug discovery.

References

Application Notes and Protocols for Immunoprecipitation using DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of protein-protein interactions are fundamental to understanding cellular signaling pathways, disease mechanisms, and for the development of novel therapeutics. Immunoprecipitation (IP) is a powerful technique for isolating a specific protein (the "bait") and its binding partners (the "prey") from a complex mixture, such as a cell lysate. The use of biotin-streptavidin affinity purification is a common and robust method for capturing protein complexes. However, the extremely strong interaction between biotin and streptavidin (or avidin) often necessitates harsh elution conditions that can denature proteins and lead to high background, complicating downstream analysis.

To address these challenges, the use of cleavable biotin linkers has emerged as a superior strategy. DBCO-S-S-PEG3-Biotin is a trifunctional molecule designed for the efficient and specific labeling of azide-modified proteins via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), followed by effective capture and gentle elution. This reagent features:

  • A Dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed in complex biological samples with minimal side reactions.[1][2]

  • A disulfide (S-S) bond that serves as a cleavable linker, allowing for the release of captured proteins under mild reducing conditions.[3][4][5] This preserves protein integrity and reduces the co-elution of non-specific contaminants and streptavidin.

  • A hydrophilic PEG3 spacer to enhance solubility in aqueous buffers and reduce steric hindrance.

  • A biotin moiety for high-affinity binding to streptavidin-conjugated beads.

These application notes provide a detailed protocol for the use of this compound in an immunoprecipitation workflow, from the labeling of an azide-containing protein of interest to the elution of its binding partners.

Principle of the Method

The overall workflow involves three main stages:

  • Labeling: An azide-modified "bait" protein is specifically labeled with this compound through a SPAAC reaction. The azide group can be incorporated into the protein of interest using various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA) or site-specific enzymatic modification.

  • Immunoprecipitation (Pull-down): The biotinylated bait protein, along with its interacting prey proteins, is captured from a cell lysate using streptavidin-coated magnetic beads.

  • Elution: After washing away non-specifically bound proteins, the protein complexes are eluted from the beads by cleaving the disulfide bond in the linker with a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

This strategy allows for the efficient isolation of protein complexes under physiological conditions, making it ideal for downstream applications such as Western blotting, mass spectrometry-based proteomic analysis, and enzymatic assays.

Data Presentation

Table 1: Recommended Reaction Conditions for SPAAC Labeling
ParameterPurified ProteinIn Cell LysateIn Live Cells
This compound Concentration 2-10 molar excess over protein10-100 µM20-50 µM
Incubation Time 4-12 hours1-4 hours15-30 minutes
Temperature 4°C or Room Temperature4°C or Room Temperature37°C
Recommended Buffer Phosphate-buffered saline (PBS)Lysis buffer (non-reducing)Cell culture medium
Table 2: Representative Quantitative Data for Immunoprecipitation Workflow
ParameterTypical RangeNotes
SPAAC Labeling Efficiency > 85%Can be assessed by gel-shift assay or mass spectrometry.
Protein Recovery from Streptavidin Beads 60-90%Dependent on the abundance of the bait protein and the binding affinity of its interactors.
Elution Efficiency with Reducing Agents > 80%Significantly higher than elution with free biotin under non-denaturing conditions.
Reduction in Non-specific Binding 70-90%Compared to on-bead digestion or harsh elution methods.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol assumes the starting material is a purified protein or cell lysate containing a protein of interest with an incorporated azide group.

Materials:

  • Azide-modified protein sample

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable non-reducing buffer)

  • Desalting column (for purified protein)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused stock solution at -20°C or -80°C, protected from light and moisture.

  • Reaction Setup:

    • For Purified Protein: In a microcentrifuge tube, add the azide-modified protein in PBS. Add the this compound stock solution to achieve a 2-10 fold molar excess. The final DMSO concentration should not exceed 5% (v/v) to maintain protein stability.

    • For Cell Lysate: Add the this compound stock solution to the non-reducing cell lysate to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture with gentle mixing. Refer to Table 1 for recommended incubation times and temperatures. Protect the reaction from light.

  • Removal of Excess Reagent (for purified protein): To remove unreacted this compound, pass the reaction mixture through a desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • The biotinylated protein is now ready for the immunoprecipitation step.

Protocol 2: Immunoprecipitation of Biotinylated Protein Complexes

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Cell lysate containing potential interacting proteins (if starting with a purified bait protein)

  • Streptavidin-conjugated magnetic beads

  • Immunoprecipitation (IP) Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Supplement with protease and phosphatase inhibitors just before use.

  • Elution Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 50 mM DTT (or 10 mM TCEP). Prepare fresh.

  • Magnetic separation rack

Procedure:

  • Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads by vortexing. Transfer the required amount of bead slurry to a new tube. Place the tube on the magnetic rack to pellet the beads, and carefully remove the storage buffer. Equilibrate the beads by washing them three times with IP Lysis/Wash Buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the equilibrated streptavidin beads.

    • If using a purified biotinylated bait protein, add the cell lysate containing the prey proteins now.

  • Incubation: Incubate the mixture for 1-3 hours at 4°C with gentle end-over-end rotation to allow for the capture of the biotinylated protein and its interactors.

  • Washing: Place the tube on the magnetic rack to pellet the beads. Discard the supernatant. Wash the beads three to five times with 1 mL of cold IP Lysis/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the washed beads in 50-100 µL of freshly prepared Elution Buffer.

    • Incubate at 37°C for 30-60 minutes with gentle mixing to cleave the disulfide bond.

    • Place the tube on the magnetic rack. The supernatant now contains the eluted bait and prey proteins. Carefully transfer the eluate to a new tube.

  • Downstream Analysis: The eluted protein complexes are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, a buffer exchange or protein precipitation step may be necessary to remove the reducing agent.

Visualizations

G cluster_0 Labeling cluster_1 Immunoprecipitation cluster_2 Elution cluster_3 Analysis Azide-Protein Azide-Protein DBCO This compound Azide-Protein->DBCO SPAAC Reaction Labeled_Protein Biotinylated Bait Protein DBCO->Labeled_Protein Lysate Cell Lysate (Prey Proteins) Labeled_Protein->Lysate Incubate Complex Bead-Bound Complex Lysate->Complex Beads Streptavidin Beads Beads->Complex Wash Wash Steps Complex->Wash Elution Add Reducing Agent (DTT or TCEP) Wash->Elution Eluted_Complex Eluted Bait-Prey Complex Elution->Eluted_Complex Analysis Western Blot / Mass Spec Eluted_Complex->Analysis

Caption: Experimental workflow for immunoprecipitation.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 binds Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

G cluster_0 Function Reagent This compound DBCO Disulfide Linker PEG3 Spacer Biotin DBCO_Func Reacts with Azide (SPAAC) Reagent:dbco->DBCO_Func SS_Func Cleavable Moiety Reagent:ss->SS_Func PEG_Func Improves Solubility Reagent:peg->PEG_Func Biotin_Func Binds Streptavidin Reagent:biotin->Biotin_Func

Caption: Components of this compound.

References

Application Notes and Protocols for DBCO-S-S-PEG3-Biotin in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of DBCO-S-S-PEG3-Biotin, a cleavable linker, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the experimental workflow from PROTAC synthesis to cellular characterization, including detailed protocols and data interpretation.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the cell's natural ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This compound is a versatile linker that offers several advantages in PROTAC development:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group allows for a copper-free "click chemistry" reaction with an azide-modified ligand, simplifying the synthesis and purification of the final PROTAC molecule.[1][2]

  • Cleavable Disulfide Bond: The disulfide (S-S) bond can be cleaved under reducing conditions within the cell or in vitro using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3] This feature can be exploited for various applications, including controlled release or to study the effects of the separated components.

  • PEG Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the PROTAC.

  • Biotin Tag: The biotin moiety serves as a valuable tool for affinity purification, pull-down assays to identify binding partners, and various detection methods.

Data Presentation: Performance of PROTACs with Cleavable Linkers

While specific quantitative data for PROTACs synthesized using the exact this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs targeting KEAP1 degradation, which often employ cleavable linkers. This data provides an expected range of potency and efficacy.

PROTAC IDTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
KKP1KEAP1Keap1 PeptideHSC-T6Not Reported~25[4][5]
Compound 14KEAP1ThalidomideHEK293TNot Reported>90

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficacy. Lower DC50 and higher Dmax values indicate a more potent and effective PROTAC.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

PROTACs hijack the UPS to induce target protein degradation. The following diagram illustrates the key steps in this pathway.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation PROTAC-Mediated Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 ATP E3 E3 Ubiquitin Ligase E2->E3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

KEAP1-NRF2 Signaling Pathway: A Target for PROTACs

The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, KEAP1, as part of a CUL3-based E3 ligase complex, targets the transcription factor NRF2 for ubiquitination and degradation. PROTACs can be designed to degrade KEAP1, leading to the stabilization and activation of NRF2 and its downstream antioxidant genes.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3-RBX1 E3 Ligase Complex KEAP1->CUL3 Associates with Proteasome_cyto Proteasome KEAP1->Proteasome_cyto Degradation NRF2->KEAP1 NRF2->Proteasome_cyto Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates (upon release from KEAP1) CUL3->NRF2 Ubiquitinates PROTAC_KEAP1 KEAP1-Degrading PROTAC PROTAC_KEAP1->KEAP1 Binds & Induces Degradation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: PROTAC-mediated degradation of KEAP1 leads to NRF2 activation.

Experimental Workflow for PROTAC Development

The following diagram outlines the typical workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_ligand POI Ligand (Azide-modified) SPAAC SPAAC Reaction (Click Chemistry) POI_ligand->SPAAC E3_ligand E3 Ligase Ligand Linker This compound E3_ligand->Linker Prior Conjugation Linker->SPAAC PROTAC_molecule Final PROTAC Molecule SPAAC->PROTAC_molecule Cell_Culture Cell Culture & PROTAC Treatment PROTAC_molecule->Cell_Culture Pull_Down Biotin Pull-Down Assay PROTAC_molecule->Pull_Down Cleavage_Assay Disulfide Cleavage Assay PROTAC_molecule->Cleavage_Assay Western_Blot Western Blot (DC50, Dmax) Cell_Culture->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cell_Culture->Co_IP Ubiquitination_Assay Ubiquitination Assay Cell_Culture->Ubiquitination_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via SPAAC Reaction

This protocol describes the conjugation of an azide-modified POI ligand to this compound. It is assumed that the E3 ligase ligand has been pre-conjugated to the biotin end of the linker, or that the biotin is intended for other purposes.

Materials:

  • Azide-modified POI ligand

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolve the azide-modified POI ligand (1.0 equivalent) in the anhydrous solvent.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC molecule by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the loading control.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation

Materials:

  • Cells treated with the PROTAC or vehicle

  • Lysis buffer (non-denaturing)

  • Antibody against the E3 ligase or a tag on the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for the POI, E3 ligase, and other complex components for western blotting

Procedure:

  • Lyse the treated cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by western blotting using antibodies against the POI and the E3 ligase to confirm the formation of the ternary complex.

Protocol 4: Disulfide Bond Cleavage

Materials:

  • PROTAC with this compound linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the PROTAC in the reaction buffer.

  • Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 1-5 mM.

  • Incubate at room temperature for 30-60 minutes.

  • Monitor the cleavage by LC-MS to detect the separated fragments of the PROTAC.

Protocol 5: Biotin-Based Pull-Down Assay

Materials:

  • PROTAC with this compound linker

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffer

  • Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)

Procedure:

  • Incubate the cell lysate with the biotinylated PROTAC to allow for target engagement.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the PROTAC and any bound proteins.

  • Wash the beads extensively to remove non-specific proteins.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins by western blotting or mass spectrometry to confirm the interaction with the POI and potentially identify other binding partners.

Conclusion

This compound is a highly functional and versatile linker for the synthesis of PROTACs. Its features facilitate a modular and efficient synthesis via click chemistry, while the cleavable disulfide bond and biotin tag provide valuable tools for the characterization of PROTAC mechanism of action. The protocols provided in these application notes offer a comprehensive framework for researchers to synthesize and evaluate novel PROTACs for therapeutic development.

References

Application Notes and Protocols for DBCO-S-S-PEG3-Biotin in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DBCO-S-S-PEG3-Biotin as a versatile linker for the development of antibody-drug conjugates (ADCs). This document outlines the key features of this reagent, its mechanism of action, and detailed protocols for its use in constructing ADCs.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key functionalities crucial for advanced ADC design:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of the linker to an azide-modified antibody without the need for a cytotoxic copper catalyst.[][2][3] This reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes.[][2]

  • Disulfide (S-S) Bond: A cleavable linker that is stable in the bloodstream but is readily reduced in the high glutathione concentrations found within the cytoplasm of tumor cells. This ensures that the cytotoxic payload is selectively released at the target site, minimizing off-target toxicity. The release kinetics can be modulated by the steric hindrance around the disulfide bond.

  • Polyethylene Glycol (PEG3) Spacer: A short PEG chain that enhances the hydrophilicity and solubility of the ADC, which can improve its pharmacokinetic profile.

  • Biotin: A vitamin that can be used for various purposes in ADC development, including purification, detection, and potentially as a targeting moiety in certain applications. The strong and specific interaction between biotin and avidin or streptavidin can be exploited for efficient isolation of the ADC.

The combination of these features makes this compound a powerful tool for creating next-generation ADCs with improved therapeutic windows.

Mechanism of Action

The development of an ADC using this compound involves a two-step process. First, the antibody is modified with an azide group. Subsequently, the DBCO moiety of the linker reacts with the azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage. The cytotoxic drug is attached to the biotin end of the linker, often through a secondary linker.

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically through endocytosis. Inside the cell, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the linker, releasing the cytotoxic payload to exert its therapeutic effect.

Data Presentation

Table 1: Properties of this compound

PropertyDescriptionReference
Molecular Weight 869.1 g/mol
Formula C42H56N6O8S3
Purity Typically >95%
Storage -20°C for long-term storage
Solubility Soluble in organic solvents like DMSO and DMF. The PEG spacer enhances aqueous solubility of the conjugate.
Reactivity DBCO group reacts specifically with azide groups.

Table 2: Comparison of Linker Technologies

Linker TypeCleavage MechanismAdvantagesDisadvantages
Disulfide (e.g., in this compound) Reduction by intracellular glutathioneHigh intracellular cleavage, good stability in circulation.Potential for premature cleavage in the bloodstream.
Peptide (e.g., Val-Cit) Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)High stability in circulation, specific cleavage in lysosomes.Requires internalization into lysosomes for cleavage.
Hydrazone Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomespH-sensitive release.Can have lower stability in circulation compared to other linkers.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibody in the lysosomeHigh stability in circulation, less risk of off-target toxicity.The released drug contains a linker remnant and an amino acid, which may affect its activity.

Experimental Protocols

Protocol 1: Azide Modification of Antibody

This protocol describes the introduction of azide groups onto an antibody using an NHS-azide reagent.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.4)

  • NHS-Azide (e.g., Azido-PEG4-NHS ester) dissolved in anhydrous DMSO (10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • DMSO (anhydrous)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.4, using a desalting column to remove any primary amines (e.g., Tris) or sodium azide.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-Azide solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess and unreacted NHS-Azide reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Quantification: Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA assay).

Protocol 2: Conjugation of Azide-Modified Antibody with this compound-Payload

This protocol details the copper-free click chemistry reaction to conjugate the azide-modified antibody with a payload linked to this compound.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound-Payload conjugate dissolved in DMSO

  • PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Reaction Setup: Add a 2- to 5-fold molar excess of the this compound-Payload solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing. The reaction can be monitored by analyzing small aliquots over time.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using an appropriate chromatography method such as SEC or Protein A affinity chromatography.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry can be used.

Mandatory Visualizations

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis cluster_purification Purification & Characterization Antibody Monoclonal Antibody Azide_Mod Azide Modification (e.g., NHS-Azide) Antibody->Azide_Mod Introduce Azide Groups Click_Reaction Copper-Free Click Chemistry (SPAAC) Azide_Mod->Click_Reaction Payload Cytotoxic Payload Linker_Payload This compound-Payload Payload->Linker_Payload Conjugate Linker_Payload->Click_Reaction Purification Purification (e.g., SEC, Protein A) Click_Reaction->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Final ADC Characterization->ADC

Caption: Experimental workflow for ADC development.

ADC_Structure Antibody Antibody Linker Triazole Linkage Antibody->Linker PEG PEG3 Spacer Linker->PEG SS Disulfide Bond (Cleavable Site) PEG->SS Biotin Biotin SS->Biotin Payload Cytotoxic Payload Biotin->Payload

Caption: Structure of the resulting ADC.

Drug_Release_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) ADC_circulating ADC Circulating ADC_binding ADC Binds to Tumor Cell Antigen ADC_circulating->ADC_binding Internalization Internalization (Endocytosis) ADC_binding->Internalization Cleavage Disulfide Cleavage (High Glutathione) Internalization->Cleavage Payload_release Payload Release Cleavage->Payload_release Cell_death Cell Death Payload_release->Cell_death

Caption: Mechanism of drug release.

References

Application Notes and Protocols for Live Cell Labeling with DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live cell labeling is a powerful technique for studying the dynamics of biomolecules in their native environment. The use of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized this field by allowing for the specific covalent labeling of biomolecules in living systems without interfering with cellular processes.[1] DBCO-S-S-PEG3-Biotin is a versatile reagent designed for this purpose. It features a dibenzocyclooctyne (DBCO) group for highly efficient and copper-free click chemistry reaction with azide-modified biomolecules, a biotin handle for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a disulfide (S-S) cleavable linker.[1][2][3][4]

The cleavable disulfide bond is a key feature of this reagent, enabling the mild elution of captured biomolecules from streptavidin resins using reducing agents, thus preserving protein complexes and facilitating downstream analysis such as mass spectrometry. These application notes provide detailed protocols for the metabolic labeling of cellular proteins and glycans, subsequent labeling with this compound, affinity purification, and elution of the captured biomolecules.

Principle of the Method

The workflow involves a two-stage process:

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide group. For protein labeling, an amino acid analog such as L-azidohomoalanine (Aha) is used, which is incorporated into newly synthesized proteins. For glycan labeling, an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), is introduced into the cellular glycan biosynthesis pathways. The azide group serves as a bioorthogonal handle for subsequent chemical ligation.

  • Bioorthogonal Labeling and Affinity Purification: The azide-modified biomolecules are then labeled with this compound via a SPAAC reaction. This copper-free click chemistry reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions. The biotinylated biomolecules can then be enriched from cell lysates using streptavidin-conjugated beads. The disulfide linker allows for the subsequent release of the captured biomolecules from the beads under reducing conditions for downstream analysis.

Data Presentation

Table 1: Quantitative Parameters for Metabolic Labeling
ParameterProtein Labeling (Aha)Glycan Labeling (Ac₄ManNAz)Cell Type Examples
Metabolic Precursor Concentration 25 - 100 µM10 - 100 µMHeLa, HEK293, Jurkat
Incubation Time 4 - 24 hours24 - 72 hoursAdherent and suspension mammalian cells
Cell Culture Medium Methionine-free mediumStandard complete mediumVaries by cell line
Table 2: Quantitative Parameters for SPAAC Reaction and Affinity Purification
ParameterRecommended ConditionsNotes
This compound Concentration 10 - 50 µMOptimal concentration should be determined empirically.
Incubation Time for SPAAC 1 - 2 hours at 37°C for live cells; 1 hour at room temperature for lysatesLonger incubation may increase labeling but also potential for non-specific binding.
Streptavidin Bead Slurry Volume 20 - 50 µL per mg of protein lysateBinding capacity can vary between manufacturers.
Lysate Incubation with Beads 1 - 2 hours at 4°C with rotationOvernight incubation can increase capture but may also increase non-specific binding.
Table 3: Quantitative Parameters for Elution
ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Concentration 10 - 50 mM10 - 20 mM
Incubation Time 30 - 60 minutes30 - 60 minutes
Temperature Room Temperature or 37°C37°C
Notes Prepare fresh. Can interfere with downstream maleimide chemistry.More stable and odor-free compared to DTT.

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-azidohomoalanine (Aha)
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare methionine-free DMEM or RPMI medium supplemented with 10% dialyzed fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

  • Starvation (Optional but Recommended): To increase the incorporation of Aha, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and incubate in methionine-free medium for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with fresh methionine-free medium containing 25-100 µM L-azidohomoalanine (Aha).

  • Incubation: Culture the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the protein of interest's turnover rate.

  • Cell Harvesting: Proceed to Protocol 3 for live cell labeling or harvest the cells for lysate preparation. For harvesting, wash the cells twice with ice-cold PBS, then scrape or detach the cells and pellet them by centrifugation. The cell pellet can be stored at -80°C until further use.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Ac₄ManNAz
  • Cell Seeding: Plate cells in their standard complete growth medium and allow them to reach 70-80% confluency.

  • Metabolic Labeling: Add peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to the culture medium to a final concentration of 10-100 µM.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Harvesting: Proceed to Protocol 3 for live cell labeling or harvest the cells for lysate preparation as described in Protocol 1, step 6.

Protocol 3: Live Cell Labeling with this compound
  • Cell Preparation: After metabolic labeling (Protocol 1 or 2), gently wash the cells twice with pre-warmed, serum-free medium.

  • DBCO Labeling: Prepare a solution of this compound in serum-free medium at a final concentration of 10-50 µM. Add this solution to the cells.

  • Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted this compound.

  • Downstream Analysis: The labeled live cells can now be used for imaging or other live-cell assays. For affinity purification, proceed with cell lysis (Protocol 4).

Protocol 4: Preparation of Cell Lysate and SPAAC Reaction
  • Cell Lysis: Resuspend the cell pellet (from Protocol 1, 2, or 3) in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SPAAC Reaction (if not performed on live cells): Add this compound to the cell lysate to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 5: Affinity Purification of Biotinylated Proteins
  • Preparation of Streptavidin Beads: Resuspend the streptavidin-conjugated magnetic or agarose beads. Wash the required volume of bead slurry (e.g., 50 µL of 50% slurry per 1-2 mg of lysate) three times with lysis buffer.

  • Binding of Biotinylated Proteins: Add the cell lysate containing the biotinylated proteins to the washed streptavidin beads.

  • Incubation: Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the beads using a magnetic rack or by centrifugation. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:

    • Two washes with RIPA buffer.

    • One wash with 1 M KCl.

    • One wash with 0.1 M Na₂CO₃.

    • One wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.

    • Two washes with PBS.

  • Elution of Captured Proteins: After the final wash, the captured proteins can be eluted by cleaving the disulfide bond.

Protocol 6: Elution of Captured Proteins via Disulfide Bond Cleavage
  • Preparation of Elution Buffer: Prepare a fresh elution buffer containing a reducing agent.

    • DTT Elution Buffer: 50 mM Dithiothreitol (DTT) in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

    • TCEP Elution Buffer: 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Elution: Resuspend the beads in the elution buffer.

  • Incubation: Incubate for 30-60 minutes at 37°C with gentle agitation.

  • Collection of Eluate: Pellet the beads and carefully collect the supernatant containing the eluted proteins.

  • Second Elution (Optional): To maximize recovery, a second elution can be performed by adding fresh elution buffer to the beads and repeating the incubation.

  • Sample Preparation for Downstream Analysis: The eluted proteins can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further processing such as reduction, alkylation, and tryptic digestion is required.

Mandatory Visualization

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_labeling_purification Labeling & Purification cluster_elution_analysis Elution & Analysis live_cells Live Cells add_azide Incubate with Azide Precursor (Aha or Ac₄ManNAz) live_cells->add_azide azide_labeled_cells Azide-Labeled Biomolecules add_azide->azide_labeled_cells add_dbco Add this compound (SPAAC Reaction) azide_labeled_cells->add_dbco cell_lysis Cell Lysis add_dbco->cell_lysis biotinylated_lysate Biotinylated Lysate cell_lysis->biotinylated_lysate streptavidin_beads Add Streptavidin Beads biotinylated_lysate->streptavidin_beads enriched_proteins Enriched Biotinylated Proteins on Beads streptavidin_beads->enriched_proteins elution Elution with Reducing Agent (DTT or TCEP) enriched_proteins->elution eluted_proteins Eluted Proteins elution->eluted_proteins analysis Downstream Analysis (MS, Western Blot) eluted_proteins->analysis

Caption: Experimental workflow for live cell labeling and protein enrichment.

signaling_pathway_egfr cluster_investigation Investigating EGFR Signaling with this compound EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Azide_EGFR Azide-Labeled EGFR EGFR->Azide_EGFR Metabolic Labeling (Aha incorporation) Downstream Downstream Signaling Proteins (e.g., GRB2, SOS1) EGFR->Downstream Activation Biotin_EGFR Biotinylated EGFR Azide_EGFR->Biotin_EGFR SPAAC with This compound MS Mass Spectrometry Analysis Biotin_EGFR->MS Affinity Purification & Elution Downstream->MS Co-purification with EGFR

Caption: Probing EGFR signaling by identifying interaction partners.

signaling_pathway_wnt cluster_wnt_turnover Analyzing Wnt Pathway Protein Turnover Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC, Axin, GSK3) Wnt_Signal->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Targeting for Degradation Azide_Beta_Catenin Newly Synthesized Azide-β-catenin Beta_Catenin->Azide_Beta_Catenin Pulse-Chase with Aha Proteasome Proteasome Beta_Catenin->Proteasome Degradation Biotin_Beta_Catenin Biotinylated β-catenin Azide_Beta_Catenin->Biotin_Beta_Catenin SPAAC with This compound MS Mass Spectrometry (Quantification) Biotin_Beta_Catenin->MS Purification & Quantification

References

Revolutionizing Proteomics: A Guide to Surface Glycoprotein Capture Using DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of cell surface glycoproteins, key players in cellular communication, signaling, and disease pathogenesis, has been significantly advanced by chemical biology tools. DBCO-S-S-PEG3-Biotin is a novel reagent designed for the efficient capture of these critical proteins. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility, a biotin handle for affinity purification, and a cleavable disulfide bond for mild elution of captured proteins. This application note provides a comprehensive overview and detailed protocols for the use of this compound in surface glycoprotein capture and subsequent analysis.

Principle of the Method

The workflow for capturing surface glycoproteins using this compound involves a two-step labeling process followed by affinity purification and analysis. First, cells are metabolically labeled with an azide-modified sugar, which is incorporated into the glycan structures of glycoproteins. Subsequently, the azide-modified glycoproteins on the cell surface are covalently labeled with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] The biotinylated glycoproteins are then captured using streptavidin-coated beads. The inclusion of a disulfide (S-S) linker allows for the gentle release of the captured proteins from the beads using a reducing agent like dithiothreitol (DTT), preserving protein integrity for downstream applications such as mass spectrometry-based quantitative proteomics.[3]

Experimental Workflow

The overall experimental process is depicted in the following diagram:

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_capture Purification cluster_analysis Analysis metabolic_labeling Metabolic Labeling with Azide-Modified Sugar (e.g., Ac4ManNAz) click_chemistry Copper-Free Click Chemistry with this compound metabolic_labeling->click_chemistry cell_lysis Cell Lysis click_chemistry->cell_lysis streptavidin_capture Streptavidin Affinity Capture cell_lysis->streptavidin_capture washing Washing Steps streptavidin_capture->washing elution Elution with DTT washing->elution on_bead_digestion On-Bead Digestion (Trypsin) elution->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

A streamlined workflow for capturing and analyzing cell surface glycoproteins.

Data Presentation

The following tables summarize representative quantitative data obtained from a typical surface glycoprotein capture experiment comparing two cell states (e.g., control vs. treated).

Table 1: Quantification of Captured Surface Glycoproteins

Protein IDGene NameControl (Normalized Intensity)Treated (Normalized Intensity)Fold Change (Treated/Control)p-value
P02768ALB1.25E+081.19E+080.950.68
P08575EGFR3.45E+078.97E+072.600.002
P05556ITGB15.12E+072.46E+070.480.015
P02751FN18.91E+079.03E+071.010.92
P16284CD442.76E+076.90E+072.500.005

Table 2: Identification of N-linked Glycosylation Sites

Protein IDGene NameGlycosylation Site (N-X-S/T)Control (Site Intensity)Treated (Site Intensity)Site-Specific Fold Change
P08575EGFRN420-V-T1.12E+063.01E+062.69
P08575EGFRN504-G-S9.87E+052.57E+062.60
P05556ITGB1N313-G-T2.34E+061.05E+060.45
P16284CD44N25-L-S7.54E+051.96E+062.60
P16284CD44N120-I-T6.98E+051.75E+062.51

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide-Modified Sugars

This protocol describes the metabolic incorporation of azide groups into cellular glycoproteins.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).

  • Add Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.[4][5]

  • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azide sugar into glycoproteins.

  • Wash the cells twice with ice-cold PBS before proceeding to the next step.

Protocol 2: Cell Surface Labeling with this compound

This protocol details the copper-free click chemistry reaction to label azide-modified surface glycoproteins.

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 15-50 µM.

  • Incubate the azide-labeled cells with the this compound solution for 1-2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove unreacted DBCO reagent.

  • The cells are now ready for lysis and glycoprotein capture.

Protocol 3: Streptavidin Affinity Purification of Biotinylated Glycoproteins

This protocol describes the capture of biotinylated glycoproteins using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated cells from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 50 mM DTT in 50 mM ammonium bicarbonate)

Procedure:

  • Lyse the biotinylated cells in ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

  • Incubate the clarified cell lysate with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • To elute the captured glycoproteins, resuspend the beads in elution buffer and incubate for 30-60 minutes at 56°C to cleave the disulfide bond.

  • Pellet the beads and collect the supernatant containing the eluted glycoproteins.

Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis

This protocol provides a method for digesting the captured glycoproteins directly on the streptavidin beads for subsequent mass spectrometry analysis.

Materials:

  • Glycoprotein-bound streptavidin beads from Protocol 3 (before elution)

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Sequencing-grade modified trypsin

  • 50 mM ammonium bicarbonate

  • Formic acid

Procedure:

  • Wash the glycoprotein-bound beads twice with 50 mM ammonium bicarbonate.

  • Resuspend the beads in reduction buffer and incubate for 30 minutes at 56°C.

  • Cool the sample to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.

  • Add trypsin (e.g., 1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

  • The peptide sample is now ready for desalting and LC-MS/MS analysis.

Signaling Pathway Visualizations

The study of surface glycoproteins is often linked to the investigation of cellular signaling pathways. Below are representations of two major signaling pathways, the Epidermal Growth Factor Receptor (EGFR) pathway and the Integrin signaling pathway, which are heavily influenced by the glycosylation status of their receptor components.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR Ligand Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Survival Survival Akt->Survival

Simplified EGFR signaling cascade.

Integrin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ECM ECM Integrin Integrin (α/β) ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Paxillin Paxillin FAK->Paxillin MAPK_pathway MAPK Pathway FAK->MAPK_pathway Src->FAK Src->Paxillin RhoGTPases Rho GTPases Paxillin->RhoGTPases Actin Actin Cytoskeleton RhoGTPases->Actin Remodeling Adhesion Adhesion Actin->Adhesion Migration Migration Actin->Migration Proliferation Proliferation MAPK_pathway->Proliferation

Overview of Integrin-mediated signaling.

References

Application Notes and Protocols for DBCO-S-S-PEG3-Biotin Reaction with Azide-Containing Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile chemoselective probe that enables the efficient labeling and purification of azide-modified biomolecules. This reagent incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (-S-S-) linker, and a biotin handle, all connected by a hydrophilic polyethylene glycol (PEG3) spacer.

The DBCO moiety reacts specifically with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The PEG3 spacer enhances solubility in aqueous buffers and reduces steric hindrance.[3] The terminal biotin provides a high-affinity handle for capture and purification using streptavidin- or avidin-based resins.[4]

A critical feature of this reagent is the disulfide bond, which can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME).[3] This cleavability allows for the mild elution of captured biomolecules from affinity resins, preserving their integrity for downstream analysis such as mass spectrometry. These characteristics make this compound an invaluable tool for a range of applications, including proteomics, glycomics, and the identification of post-translationally modified proteins.

Reaction Mechanism and Workflow

The overall process involves two main stages: the labeling of azide-containing biomolecules with this compound, followed by affinity purification and subsequent cleavage of the disulfide linker to release the captured molecules.

cluster_0 Labeling (SPAAC) cluster_1 Purification & Cleavage Azide-Biomolecule Azide-Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-Biomolecule->Labeled Biomolecule + this compound This compound This compound This compound->Labeled Biomolecule Captured Complex Captured Complex Labeled Biomolecule->Captured Complex + Streptavidin Beads Streptavidin Beads Streptavidin Beads Streptavidin Beads->Captured Complex Eluted Biomolecule Eluted Biomolecule Captured Complex->Eluted Biomolecule + Reducing Agent (DTT/TCEP)

Figure 1: General experimental workflow.

Data Presentation

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition
ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsReference(s)
DBCO with Benzyl Azide0.24CH₃CN:H₂O (3:1)
DBCO with Phenyl Azide0.033CH₃CN:H₂O (3:1)
General DBCO-Azide (SPAAC)10⁻² - 1Aqueous solution
Table 2: Typical Conditions for DBCO-Azide Labeling of Proteins
ParameterConditionNotesReference(s)
Molar Excess of DBCO Reagent1.5 to 3-fold over azide-proteinCan be optimized based on protein concentration.
Incubation Time2-4 hoursLonger incubation (overnight) can improve efficiency.
TemperatureRoom Temperature or 4°C4°C is often used for overnight incubations to maintain protein stability.
pH7.2 - 8.0Standard physiological buffers like PBS are suitable.
SolventAqueous buffer (e.g., PBS)Up to 20% DMSO can be used if the DBCO reagent has low aqueous solubility. Avoid buffers containing sodium azide.
Table 3: Comparison of Common Reducing Agents for Disulfide Cleavage
Reducing AgentRecommended ConcentrationOptimal pHKey CharacteristicsReference(s)
DTT (Dithiothreitol)10-100 mM7.5 - 8.5Strong reducing agent, but less stable in solution and can interfere with subsequent thiol-reactive chemistry.
TCEP (Tris(2-carboxyethyl)phosphine)5-50 mM1.5 - 8.5More stable and potent than DTT, odorless, and compatible with maleimide chemistry.
BME (β-Mercaptoethanol)High excess7.5 - 8.5Cost-effective but volatile with a strong odor, generally less potent than DTT.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins

This protocol describes the metabolic labeling of cellular glycoproteins with an azide-containing sugar analog, followed by reaction with this compound.

Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Add Ac4ManNAz Harvest Cells Harvest Cells Metabolic Labeling->Harvest Cells Incubate 48-72h Click Reaction Click Reaction Harvest Cells->Click Reaction Add this compound Cell Lysis Cell Lysis Click Reaction->Cell Lysis Incubate 1-2h Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Elution Elution Affinity Purification->Elution Add DTT/TCEP Downstream Analysis Downstream Analysis Elution->Downstream Analysis e.g., SDS-PAGE, MS

Figure 2: Workflow for glycoprotein labeling.

Materials:

  • Cells of interest

  • Cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS with 50 mM DTT or 20 mM TCEP)

Procedure:

  • Metabolic Labeling: Culture cells to 70-80% confluency. Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM. Incubate for 48-72 hours to allow for incorporation into cell surface glycans.

  • Cell Harvesting: Gently wash the cells three times with ice-cold PBS to remove residual media and unincorporated sugar. Harvest the cells by scraping or trypsinization.

  • Click Reaction: Resuspend the cells in PBS containing 50-100 µM this compound. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Cell Lysis: Pellet the cells by centrifugation and wash twice with PBS to remove unreacted DBCO reagent. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Affinity Purification: Clarify the lysate by centrifugation. Add the supernatant to pre-equilibrated streptavidin-agarose beads and incubate for 2-4 hours at 4°C with end-over-end rotation.

  • Washing: Pellet the beads and wash three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and incubate for 30-60 minutes at room temperature to cleave the disulfide bond and release the labeled glycoproteins.

  • Downstream Analysis: Collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Identification of S-Palmitoylated Proteins

This protocol utilizes acyl-biotin exchange (ABE) chemistry to specifically label S-palmitoylated proteins. Free thiols are first blocked, then the palmitoyl thioester is cleaved, and the newly exposed thiol is labeled with this compound after azide modification.

Cell Lysis Cell Lysis Block Free Thiols Block Free Thiols Cell Lysis->Block Free Thiols Add NEM Cleave Thioesters Cleave Thioesters Block Free Thiols->Cleave Thioesters Add Hydroxylamine Label with Azide Label with Azide Cleave Thioesters->Label with Azide Add Azide Reagent Click Reaction Click Reaction Label with Azide->Click Reaction Add this compound Affinity Purification Affinity Purification Click Reaction->Affinity Purification Elute Proteins Elute Proteins Affinity Purification->Elute Proteins MS Analysis MS Analysis Elute Proteins->MS Analysis

Figure 3: Acyl-biotin exchange workflow.

Materials:

  • Cell lysate

  • N-ethylmaleimide (NEM)

  • Hydroxylamine hydrochloride

  • Azide-containing thiol-reactive probe

  • This compound

  • Streptavidin-agarose beads

  • Reducing agent (DTT or TCEP)

Procedure:

  • Blocking Free Thiols: Treat the cell lysate with 50 mM NEM for 1 hour at room temperature to block all free cysteine residues.

  • Thioester Cleavage: Remove excess NEM. Treat the lysate with 0.5 M hydroxylamine (pH 7.4) for 1 hour at room temperature to cleave the thioester linkage of palmitoylated cysteines.

  • Azide Labeling: Add an azide-containing thiol-reactive probe to label the newly exposed sulfhydryl groups.

  • Click Reaction: Add 100 µM this compound to the lysate and incubate for 2 hours at room temperature.

  • Affinity Purification and Elution: Proceed with affinity purification using streptavidin beads and elution with a reducing agent as described in Protocol 1 (steps 5-7).

  • Mass Spectrometry Preparation: The eluted proteins are then reduced, alkylated, and digested (e.g., with trypsin) for identification by LC-MS/MS.

Application in Signaling Pathway Analysis: Investigating Protein Palmitoylation in Cellular Signaling

Protein S-palmitoylation is a reversible lipid modification that plays a crucial role in regulating the trafficking, localization, and function of many signaling proteins. Dysregulation of palmitoylation has been implicated in various diseases, including cancer. This compound, in conjunction with metabolic labeling or ABE, can be used to identify novel palmitoylated proteins and investigate their roles in signaling pathways.

For example, this methodology can be applied to identify palmitoylated proteins involved in cisplatin resistance in cancer cells. By comparing the palmitoyl-proteome of cisplatin-sensitive and -resistant cell lines, researchers can identify differentially palmitoylated proteins. These candidate proteins can then be further investigated to understand their role in chemoresistance signaling pathways. One such identified protein could be PD-L1, where its palmitoylation status might affect its stability and expression, thereby influencing the tumor's immune evasion mechanism.

Cisplatin Resistance Cisplatin Resistance Increased Palmitoylation Increased Palmitoylation Cisplatin Resistance->Increased Palmitoylation PD-L1 PD-L1 Increased Palmitoylation->PD-L1 PD-L1 Stability PD-L1 Stability PD-L1->PD-L1 Stability FASN FASN FASN->Increased Palmitoylation Fatty Acid Synthesis Immune Evasion Immune Evasion PD-L1 Stability->Immune Evasion

Figure 4: Palmitoylation in chemoresistance.

Conclusion

This compound is a powerful and versatile tool for the study of azide-modified biomolecules. Its bioorthogonal reactivity, cleavable linker, and high-affinity biotin tag provide a robust platform for the labeling, enrichment, and identification of proteins and other biomolecules from complex biological samples. The detailed protocols and data presented here serve as a guide for researchers to effectively implement this technology in their experimental workflows to advance our understanding of complex biological processes.

References

Application Notes and Protocols: Efficient Cleavage of DBCO-S-S-PEG3-Biotin with DTT and TCEP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-S-S-PEG3-Biotin linker is a valuable tool in bioconjugation and proteomics, enabling the attachment of a biotin moiety to azide-containing molecules via copper-free click chemistry.[1][2] A key feature of this linker is its integrated disulfide bond, which allows for the cleavage and removal of the biotin group under reducing conditions.[1][2] This cleavability is crucial for applications such as the gentle elution of biotinylated molecules from streptavidin affinity matrices, the release of therapeutic payloads in targeted drug delivery, and multi-step labeling protocols.

The two most common reducing agents used for this purpose are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The choice between DTT and TCEP depends on the specific experimental requirements, including pH, the presence of other functional groups, and downstream applications. These application notes provide a detailed comparison of DTT and TCEP and offer starting protocols for the efficient cleavage of the this compound linker.

Comparison of DTT and TCEP for Disulfide Bond Cleavage

Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are both effective in reducing disulfide bonds, but they possess distinct chemical properties that make them suitable for different applications.

DTT (Dithiothreitol) is a classic thiol-based reducing agent. Its reducing power is optimal at pH values above 7, as the thiolate form is the reactive species.[3] DTT is known for its strong reducing potential but is also prone to air oxidation, and its thiol groups can interfere with subsequent thiol-specific reactions, such as maleimide chemistry.

TCEP (Tris(2-carboxyethyl)phosphine) is a non-thiol-based reducing agent that is generally more stable than DTT and is effective over a broader pH range, including acidic conditions. TCEP is odorless and does not react with maleimides, making it compatible with downstream thiol-specific conjugation steps without the need for its removal. However, TCEP can be less stable in phosphate buffers at neutral pH.

Below is a summary of the key characteristics of DTT and TCEP:

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingPhosphine-based, thiol-free
Effective pH Range > 7.01.5 - 8.5
Stability Prone to air oxidationMore resistant to air oxidation
Odor PungentOdorless
Interference with Maleimide Chemistry Yes, must be removed prior to labelingNo, generally does not require removal
Reaction Byproducts Oxidized DTT (cyclic disulfide)TCEP oxide

Experimental Protocols

The following protocols are provided as starting points for the cleavage of the disulfide bond in this compound. Optimal conditions, such as concentration, incubation time, and temperature, may vary depending on the specific application and the biomolecule to which the linker is attached.

Protocol 1: Cleavage of this compound with DTT

This protocol is suitable for applications where a strong reducing agent is required and downstream thiol-specific chemistry is not an immediate concern.

Materials:

  • This compound conjugated molecule

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., Tris-HCl, HEPES), pH 7.5-8.5

  • Microcentrifuge tubes or appropriate reaction vessels

Procedure:

  • Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Prepare Sample: Dissolve the this compound conjugated molecule in the reaction buffer to a desired concentration.

  • Initiate Cleavage: Add the DTT stock solution to the sample to a final concentration of 10-100 mM.

  • Incubate: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 30 minutes to 2 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Removal of DTT (if necessary): If downstream applications are sensitive to thiols, remove excess DTT using a desalting column or dialysis.

Protocol 2: Cleavage of this compound with TCEP

This protocol is recommended for applications where a wider pH range is needed or when subsequent thiol-specific reactions are planned.

Materials:

  • This compound conjugated molecule

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

  • Reaction buffer (e.g., Tris-HCl, HEPES, citrate), pH 4.5-8.5

  • Microcentrifuge tubes or appropriate reaction vessels

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Neutralize the solution with NaOH if the reaction is to be performed at a neutral or basic pH.

  • Prepare Sample: Dissolve the this compound conjugated molecule in the chosen reaction buffer.

  • Initiate Cleavage: Add the TCEP stock solution to the sample to a final concentration of 10-50 mM.

  • Incubate: Incubate the reaction mixture at room temperature (20-25°C) for 15-60 minutes. For more stable disulfide bonds, the incubation time or temperature may need to be increased.

  • Downstream Processing: The reaction mixture can often be used directly in subsequent steps, such as maleimide labeling, without the need to remove excess TCEP.

Protocol 3: Elution of Biotinylated Proteins from Streptavidin Beads using TCEP

This protocol is adapted from a method for cleaving thiol-cleavable biotin probes and is suitable for eluting proteins captured on streptavidin matrices.

Materials:

  • Streptavidin beads with bound DBCO-S-S-PEG3-Biotinylated protein

  • Elution Buffer: 20 mM TCEP, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Iodoacetamide (IAA) solution (optional, for alkylation of free thiols)

  • Microcentrifuge tubes

Procedure:

  • Wash Beads: After capturing the biotinylated protein, wash the streptavidin beads thoroughly with an appropriate wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in the Elution Buffer.

  • Incubate: Incubate the bead suspension at 37°C for 60 minutes with gentle mixing.

  • Collect Eluate: Centrifuge the tubes and carefully collect the supernatant containing the eluted protein.

  • Alkylation (Optional): To prevent re-formation of disulfide bonds, the eluted sample can be treated with a final concentration of 40 mM iodoacetamide and incubated for 30 minutes at room temperature in the dark.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for disulfide bond cleavage. These values are based on literature for similar disulfide-containing bioconjugates and should be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for Cleavage

ParameterDTTTCEP
Concentration 10 - 100 mM10 - 50 mM
pH 7.5 - 8.54.5 - 8.5
Temperature Room Temp. to 37°CRoom Temp.
Incubation Time 30 - 120 min15 - 60 min

Table 2: Comparison of Cleavage Efficiency and Compatibility

ReductantMolar Equivalents for Antibody Interchain Disulfide Cleavage*Cleavage Efficiency of NHS-SS-Biotin from Streptavidin Beads**Compatibility with Maleimide Chemistry
DTT ~3.25 for 2 disulfide bondsNot reported in the specific studyLow (requires removal)
TCEP ~2.75 for 2 disulfide bonds~99.5% with 20 mM TCEPHigh (generally no removal needed)

*Data adapted from studies on antibody-drug conjugates. **Data from a study using NHS-SS-Biotin, a similar thiol-cleavable biotin probe.

Visualizations

Cleavage_Mechanism cluster_0 Cleavage with DTT cluster_1 Cleavage with TCEP DBCO_Biotin_DTT This compound Cleaved_DBCO_DTT DBCO-SH + Biotin-PEG3-SH DBCO_Biotin_DTT->Cleaved_DBCO_DTT + 2 DTT DTT DTT (reduced) DTT_ox DTT (oxidized) DBCO_Biotin_TCEP This compound Cleaved_DBCO_TCEP DBCO-SH + Biotin-PEG3-SH DBCO_Biotin_TCEP->Cleaved_DBCO_TCEP + TCEP + H2O TCEP TCEP TCEP_ox TCEP=O

Fig. 1: Cleavage reaction of this compound with DTT and TCEP.

Experimental_Workflow start Start: This compound Conjugated Molecule add_reductant Add Reducing Agent (DTT or TCEP) start->add_reductant incubate Incubate (Time, Temp, pH) add_reductant->incubate cleavage Disulfide Bond Cleavage incubate->cleavage analysis Analysis (HPLC, MS, etc.) cleavage->analysis downstream Downstream Application (e.g., Maleimide Labeling) cleavage->downstream end End analysis->end downstream->end

Fig. 2: General experimental workflow for disulfide bond cleavage.

DTT_vs_TCEP cluster_DTT DTT cluster_TCEP TCEP dtt_pros Pros: - Strong reducing agent - Well-established dtt_cons Cons: - pH > 7 required - Prone to oxidation - Interferes with maleimides tcep_pros Pros: - Broad pH range - Stable in air - No maleimide interference - Odorless tcep_cons Cons: - Less stable in phosphate buffer - Can be more expensive

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-S-S-PEG3-Biotin Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-PEG3-Biotin conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent used in copper-free click chemistry.[1][2] It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • S-S (Disulfide bond): A cleavable linker that allows for the removal of the biotin label from the conjugated molecule under reducing conditions.[3]

  • PEG3: A short polyethylene glycol spacer that enhances solubility and reduces steric hindrance.

  • Biotin: A high-affinity ligand for streptavidin, enabling detection, purification, and immobilization of the labeled molecule.

This reagent is commonly used for the specific and efficient biotinylation of azide-modified proteins, nucleic acids, and other biomolecules in a biological setting without the need for a toxic copper catalyst.

Q2: What are the optimal reaction conditions for SPAAC using DBCO reagents?

The efficiency of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is influenced by several factors including buffer composition, pH, and temperature. Generally, reactions are more efficient at higher concentrations and temperatures (ranging from 4-37°C). While PBS at pH 7 is commonly used, other buffers like HEPES can lead to higher reaction rates. It is recommended to perform reactions at a pH between 7 and 9.

Q3: My protein precipitates after adding the this compound reagent. What should I do?

Protein precipitation can occur due to the hydrophobicity of the DBCO molecule or high concentrations of the reagent. Here are some troubleshooting steps:

  • Reduce the molar excess of the DBCO reagent: A lower molar excess can minimize hydrophobicity-induced aggregation.

  • Control the final concentration of the organic solvent (e.g., DMSO or DMF): Ensure the final concentration of the solvent used to dissolve the DBCO reagent is kept low, ideally below 20%, to avoid protein denaturation.

  • Optimize buffer conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific protein's stability.

  • Consider a DBCO reagent with a longer PEG linker: A longer PEG chain can increase the hydrophilicity of the reagent and reduce aggregation.

Q4: How can I remove unreacted this compound after the conjugation reaction?

Unreacted DBCO reagent can be removed using size-exclusion chromatography (SEC), such as a desalting column, or by dialysis. SEC is generally preferred for its speed and efficiency in separating the larger conjugated protein from the smaller, unreacted biotin reagent.

Q5: How do I confirm that my protein is successfully conjugated?

Successful conjugation can be confirmed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a noticeable band shift on the gel.

Q6: How can I determine the degree of biotinylation (i.e., the number of biotin molecules per protein)?

The degree of biotinylation can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance at around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO), you can calculate the molar ratio of DBCO to protein. Alternatively, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used, which is a colorimetric method for biotin quantitation.

Q7: How do I cleave the disulfide bond to release the biotin tag?

The disulfide bond in the linker can be cleaved using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and odorless compared to DTT.

Q8: What should I do if I observe low conjugation efficiency?

Low conjugation efficiency can be due to several factors. Consider the following:

  • Check the integrity of your reagents: Ensure your azide-modified biomolecule and the this compound are not degraded. DBCO reagents can lose reactivity over time, especially when dissolved in solution.

  • Optimize the molar ratio: Increasing the molar excess of the DBCO reagent (e.g., from 2-4 fold to 10-20 fold) can improve efficiency, but be mindful of potential precipitation.

  • Increase the reaction time and/or temperature: Incubating the reaction for a longer period (e.g., overnight at 4°C or for several hours at room temperature) or at a higher temperature (e.g., 37°C) can enhance the yield.

  • Ensure optimal buffer conditions: As mentioned in Q2, the buffer composition and pH can significantly impact the reaction rate. Avoid buffers containing azides, as they will compete with your azide-modified molecule.

Data on Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on the rate of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

BufferpHRate Constant (M⁻¹s⁻¹)
PBS70.32 - 0.85
HEPES70.55 - 1.22
MES5Slower than at neutral pH
Borate10Generally increased rates
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77

Data adapted from a study on the kinetics of SPAAC reactions. The exact rate will depend on the specific azide and DBCO-containing molecules.

Table 2: General Recommendations for Reaction Parameters

ParameterRecommended Range/ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 for initial trialsCan be increased to 20-30 fold excess of DBCO for difficult conjugations.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate.
Reaction Time 2 - 12 hours at room temperatureOvernight (12-18 hours) at 4°C is also common.
pH 7.0 - 9.0Higher pH values can increase reaction rates.
Solvent Aqueous buffers (e.g., PBS, HEPES)DMSO or DMF for dissolving DBCO reagent should be <20% of final volume.

Experimental Protocols

Protocol 1: General Conjugation of this compound to an Azide-Modified Protein
  • Prepare the Azide-Modified Protein:

    • Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the azide-modified protein solution. A 2-4 fold molar excess is a good starting point.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the Conjugate:

    • Remove the unreacted this compound by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Characterize the Conjugate:

    • Confirm conjugation by observing a molecular weight shift on an SDS-PAGE gel.

    • Determine the degree of biotinylation using UV-Vis spectrophotometry or a HABA assay.

Protocol 2: Cleavage of the Disulfide Bond
  • Prepare the Reducing Agent:

    • Prepare a fresh solution of a reducing agent such as DTT (e.g., 50 mM) or TCEP (e.g., 20 mM) in a suitable buffer.

  • Incubate with the Conjugate:

    • Add the reducing agent to the purified biotinylated protein.

    • Incubate the reaction for 30-60 minutes at 37°C.

  • Confirm Cleavage:

    • Cleavage can be confirmed by various methods, including mass spectrometry to detect the change in molecular weight, or by assessing the loss of biotin binding to streptavidin.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_cleavage Cleavage (Optional) azide_protein Azide-Modified Protein conjugation SPAAC Reaction (RT, 2-4h or 4°C, overnight) azide_protein->conjugation dbco_reagent This compound in DMSO dbco_reagent->conjugation purification Size-Exclusion Chromatography (SEC) conjugation->purification analysis SDS-PAGE & UV-Vis Analysis purification->analysis cleavage Add Reducing Agent (DTT or TCEP) analysis->cleavage final_product Cleaved Protein cleavage->final_product reaction_mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole SPAAC (Strain-Promoted) Azide Azide (-N3) Azide->Triazole troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Conjugation Efficiency? check_reagents Are reagents fresh? Is DBCO solution new? start->check_reagents Yes use_fresh Use fresh reagents. Prepare new DBCO solution. check_reagents->use_fresh No check_conditions Review reaction conditions. check_reagents->check_conditions Yes optimize_ratio Increase DBCO molar excess. check_conditions->optimize_ratio optimize_time_temp Increase reaction time or temperature. check_conditions->optimize_time_temp optimize_buffer Check buffer pH (7-9). Avoid azide buffers. check_conditions->optimize_buffer

References

preventing non-specific binding of DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-PEG3-Biotin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding in your experiments.

Understanding Non-Specific Binding with this compound

Non-specific binding (NSB) is a common challenge in bioconjugation and pull-down assays that can lead to high background signals and unreliable results. The this compound linker, while versatile, has three key components that can potentially contribute to NSB:

  • DBCO (Dibenzocyclooctyne): This moiety is essential for copper-free click chemistry (SPAAC). However, its hydrophobic nature can lead to non-specific interactions with proteins and other biomolecules.[1]

  • PEG3 (Polyethylene Glycol): The short polyethylene glycol spacer is designed to be hydrophilic and increase the solubility of the conjugate, which generally helps to reduce NSB by creating a hydration shell that repels other proteins.[1][2] However, the ethylene glycol units can also sometimes interact non-specifically with proteins and cell surfaces.[1]

  • Biotin: The high affinity of biotin for streptavidin is the foundation of many pull-down assays. However, non-specific binding can occur due to endogenous biotin in cell lysates or unoccupied binding sites on streptavidin beads.

This guide will address non-specific binding arising from each of these components and provide strategies to mitigate these effects.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during experiments with this compound.

High Background in Pull-Down Assays

Q1: I am observing a high background signal in my pull-down assay using streptavidin beads. What are the likely causes and how can I reduce it?

A1: High background in biotin-streptavidin pull-down assays is a frequent issue and can stem from several sources. Here’s a systematic approach to troubleshooting:

  • Inadequate Blocking of Streptavidin Beads: Unoccupied sites on the streptavidin beads can non-specifically bind proteins from your sample.

    • Solution: Pre-block the streptavidin beads with a suitable blocking agent before introducing your biotinylated sample. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.[3] It is also crucial to block any unoccupied streptavidin sites with free biotin after immobilizing your biotinylated "bait" protein.

  • Insufficient Washing: Washing steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the number and duration of wash steps. You can also increase the stringency of your wash buffers by adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration.

  • Hydrophobic Interactions: The DBCO group or other hydrophobic regions on your target molecule can interact non-specifically with the beads or other proteins.

    • Solution: Include non-ionic detergents in your binding and wash buffers to disrupt these interactions.

  • Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to the streptavidin beads.

    • Solution: Before adding your biotinylated bait, pre-clear the lysate by incubating it with streptavidin beads to remove endogenous biotinylated molecules.

Low Yield of Specifically Bound Target

Q2: I have low or no signal from my specific target protein after the pull-down. What could be the reason?

A2: Low yield of your target protein can be due to several factors related to the labeling reaction or the pull-down procedure itself.

  • Inefficient Biotinylation: The this compound may not have efficiently labeled your molecule of interest.

    • Solution: Confirm the successful biotinylation of your bait protein. This can be done by running the biotinylated bait on an SDS-PAGE gel and probing with streptavidin-HRP.

  • Weak or Transient Interaction: The interaction between your biotinylated bait and the target prey may be weak or require specific cellular conditions not present in your assay.

    • Solution: Optimize the binding conditions by adjusting the pH, salt concentration, or incubation time. Performing the pull-down at a lower temperature (e.g., 4°C) can help stabilize the interaction.

  • Protein Degradation: Your bait or prey protein may be degrading during the experiment.

    • Solution: Always add protease inhibitors to your lysis buffer.

Non-Specific Binding in Click Chemistry Labeling

Q3: I suspect non-specific labeling is occurring during the SPAAC reaction with my this compound. How can I address this?

A3: While SPAAC is highly specific, some non-specific interactions can occur.

  • Hydrophobic Binding of the DBCO Moiety: The DBCO group can non-specifically associate with hydrophobic regions of proteins.

    • Solution: The inclusion of a mild non-ionic detergent during the labeling reaction can help to mitigate this.

  • Reaction with Thiols: Under certain conditions, cyclooctynes can react with free thiols (cysteine residues) in proteins, although this reaction is much slower than the reaction with azides.

    • Solution: If you suspect thiol-yne side reactions, you can try blocking free thiols with an agent like N-ethylmaleimide (NEM) prior to the click reaction.

Quantitative Data Summary

The following tables provide a summary of commonly used reagents and conditions for minimizing non-specific binding.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability. Not recommended for detecting phosphoproteins.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many antibodies.Contains endogenous biotin and phosphoproteins, which can interfere with some assays.
Normal Serum 5% (v/v)Can be very effective at reducing background from Fc receptor binding.Can be expensive and may contain antibodies that cross-react with your sample.
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available.Can be more expensive.

Table 2: Buffer Additives for Reducing Non-Specific Binding

AdditiveTypical ConcentrationPurpose
Tween-20 0.05-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-100 0.1-1% (v/v)Non-ionic detergent for disrupting hydrophobic interactions.
NaCl 150-500 mMReduces ionic interactions.
EDTA 1-5 mMChelates divalent cations that can mediate non-specific binding.

Experimental Protocols

Protocol 1: Blocking Streptavidin Beads and Pull-Down Assay

This protocol provides a general workflow for a pull-down assay using streptavidin beads and a biotinylated bait protein.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in an appropriate buffer (e.g., PBS).

    • Wash the beads 2-3 times with the buffer to remove storage stabilizers.

  • Bead Blocking:

    • Prepare a blocking solution of 1-5% BSA in a compatible buffer.

    • Incubate the washed beads with the blocking solution for 30 minutes to 2 hours at room temperature.

    • Wash the beads 2-3 times with buffer to remove excess blocking agent.

  • Binding of Biotinylated Bait:

    • Incubate the blocked beads with your this compound labeled bait molecule for 30-60 minutes at room temperature with gentle agitation.

  • Blocking of Free Biotin Binding Sites:

    • After immobilizing the bait, wash the beads with a solution containing free biotin to block any remaining unoccupied binding sites on the streptavidin.

  • Incubation with Lysate:

    • Incubate the beads with the immobilized bait with your cell lysate (pre-cleared if necessary) for 1-2 hours at 4°C.

  • Washing:

    • Wash the beads 3-5 times with a wash buffer containing 0.05% Tween-20 to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a suitable elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a buffer with a high concentration of free biotin).

Visualizations

Diagram 1: Workflow for Minimizing Non-Specific Binding

Workflow cluster_prep Preparation cluster_blocking Blocking cluster_binding Binding cluster_wash_elute Wash & Elute Beads Streptavidin Beads Block_Beads Block Beads (e.g., BSA) Beads->Block_Beads Lysate Cell Lysate Preclear_Lysate Pre-clear Lysate (Optional) Lysate->Preclear_Lysate Bind_Bait Bind Biotinylated Bait Block_Beads->Bind_Bait Incubate Incubate with Lysate Preclear_Lysate->Incubate Bind_Bait->Incubate Wash Stringent Washes Incubate->Wash Elute Elution Wash->Elute Analysis Downstream Analysis Elute->Analysis

Caption: Workflow for a pull-down assay with steps to minimize non-specific binding.

Diagram 2: Molecular Interactions and Sources of Non-Specific Binding

Interactions cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin High Affinity DBCO DBCO Protein Cellular Protein DBCO->Protein Hydrophobic Bead_Surface Bead Surface Protein->Bead_Surface Ionic/Hydrophobic

Caption: Specific vs. non-specific molecular interactions in a pull-down assay.

References

Technical Support Center: Troubleshooting Incomplete Cleavage of DBCO-S-S-PEG3-Biotin Disulfide Bond

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the disulfide bond in DBCO-S-S-PEG3-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the disulfide bond cleavage important?

This compound is a versatile reagent used in bioconjugation.[1] It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin moiety for affinity purification or detection, and a polyethylene glycol (PEG) spacer to enhance solubility.[1][2][3] The key feature is the cleavable disulfide bond (S-S) within the linker.[1] This allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) under mild reducing conditions, which is crucial for applications requiring the recovery of the target molecule without harsh elution methods.

Q2: Which reducing agents are recommended for cleaving the disulfide bond in this compound?

The most commonly used reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Beta-Mercaptoethanol (BME). DTT and TCEP are often preferred due to their efficiency.

Q3: I am observing incomplete cleavage of the disulfide bond. What are the common causes?

Incomplete cleavage is a frequent issue and can be attributed to several factors:

  • Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively reduce all the disulfide bonds in your sample.

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reaction significantly impact the efficiency of the reducing agent.

  • Oxidation of Reducing Agent: Thiol-based reducing agents like DTT are prone to oxidation by air, which reduces their effectiveness. It is crucial to use fresh solutions.

  • Steric Hindrance: The accessibility of the disulfide bond can be hindered by the molecular structure of the conjugated molecule, potentially slowing down the cleavage reaction.

  • Incompatible Buffer Components: Certain buffer components can interfere with the reduction reaction. For instance, TCEP is not stable in phosphate buffers at neutral pH.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete cleavage of the this compound disulfide bond.

Issue: Low yield of cleaved product.

Troubleshooting_Workflow cluster_reagent Step 1: Reagent Check cluster_conditions Step 2: Conditions Optimization cluster_concentration Step 3: Concentration Adjustment cluster_accessibility Step 4: Accessibility Considerations start Incomplete Cleavage Observed check_reagent Verify Reducing Agent start->check_reagent check_conditions Optimize Reaction Conditions check_reagent->check_conditions Reagent is fresh & appropriate success Cleavage Successful check_reagent->success Issue resolved cluster_reagent cluster_reagent check_concentration Adjust Reagent Concentration check_conditions->check_concentration Conditions are optimal check_conditions->success Issue resolved cluster_conditions cluster_conditions check_accessibility Consider Steric Hindrance check_concentration->check_accessibility Concentration is sufficient check_concentration->success Issue resolved cluster_concentration cluster_concentration check_accessibility->success Issue resolved cluster_accessibility cluster_accessibility reagent_details • Use fresh DTT solution. • If using TCEP in PBS, prepare it immediately before use. conditions_details • Adjust pH (DTT: >7.0, TCEP: 1.5-9.0). • Increase incubation time. • Increase temperature (e.g., 37°C or 56°C). concentration_details • Increase molar excess of reducing agent. accessibility_details • If conjugated to a large molecule, consider denaturants  (if compatible with your molecule).

1. Verify the Quality and Preparation of the Reducing Agent

  • DTT: DTT is susceptible to oxidation. Always prepare fresh DTT solutions before use.

  • TCEP: While more stable than DTT in general, TCEP can degrade in phosphate buffers at neutral pH. If using a phosphate buffer, prepare the TCEP solution immediately before the experiment.

2. Optimize Reaction Conditions

The efficiency of disulfide bond reduction is highly dependent on the reaction parameters. Refer to the tables below for recommended starting conditions and optimization strategies.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Typical Concentration 10 - 100 mM5 - 50 mM
Optimal pH Range > 7.0 (ideally 7.5 - 8.5)Broad range (1.5 - 9.0)
Incubation Time 15 - 60 minutes< 5 - 30 minutes
Temperature Room Temperature to 56°CRoom Temperature

Table 1: Comparison of Recommended Reaction Conditions for DTT and TCEP.

3. Increase the Concentration of the Reducing Agent

If initial attempts with standard concentrations fail, a higher molar excess of the reducing agent may be required. A 10- to 100-fold molar excess over the disulfide bond concentration is a common starting point for optimization.

4. Consider Steric Hindrance

If the this compound is conjugated to a large, folded biomolecule like a protein, the disulfide bond may be sterically hindered and less accessible to the reducing agent. In such cases, if the integrity of the biomolecule is not a concern for downstream applications, the addition of a denaturant (e.g., urea or guanidine-HCl) can help expose the disulfide bond.

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage using DTT

DTT_Protocol prep_dtt Prepare fresh 1 M DTT stock solution in water. add_dtt Add DTT to the sample to a final concentration of 10-50 mM. prep_dtt->add_dtt incubate Incubate at room temperature or 37°C for 30-60 minutes. add_dtt->incubate proceed Proceed to downstream application or purification. incubate->proceed

  • Prepare a fresh 1 M stock solution of DTT in deionized water or a suitable buffer.

  • To your sample containing the this compound conjugate, add the DTT stock solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. Higher temperatures can increase the efficiency of reduction.

  • After incubation, the cleaved product is ready for downstream applications. If necessary, the excess DTT can be removed by methods such as dialysis or gel filtration.

Protocol 2: Disulfide Bond Cleavage using TCEP

TCEP_Protocol prep_tcep Prepare a 0.5 M TCEP stock solution in water. add_tcep Add TCEP to the sample to a final concentration of 5-20 mM. prep_tcep->add_tcep incubate Incubate at room temperature for 5-30 minutes. add_tcep->incubate proceed Proceed to downstream application. incubate->proceed

  • Prepare a 0.5 M stock solution of TCEP in deionized water. The solution will be acidic.

  • To your sample containing the this compound conjugate, add the TCEP stock solution to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at room temperature for 5-30 minutes. TCEP is generally faster and effective over a broader pH range than DTT.

  • The cleaved product is ready for downstream applications. A key advantage of TCEP is that it often does not need to be removed before subsequent steps like maleimide chemistry.

Stability Considerations

  • DBCO Moiety: The DBCO group is generally stable under the mild reducing conditions used for disulfide cleavage. However, for long-term storage, buffers containing thiols should be avoided.

  • Biotin Moiety: The biotin group is stable under the reducing conditions required for disulfide bond cleavage.

By following this guide, researchers can effectively troubleshoot and optimize the cleavage of the disulfide bond in this compound, ensuring the successful recovery of their target molecules for further analysis.

References

DBCO-S-S-PEG3-Biotin stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-PEG3-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in different buffers and to offer troubleshooting advice for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[1][2][3] Under these conditions, it can be stable for several months to a year. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few days to a month, but it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize degradation.[1][2]

Q2: What are the primary factors that affect the stability of this compound in buffer?

A2: The stability of this compound in a buffer is primarily influenced by two components: the disulfide bond and the DBCO group.

  • Disulfide Bond: This bond is susceptible to cleavage by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH). The stability of the disulfide bond is also pH-dependent, with increased rates of thiol-disulfide exchange and potential degradation at neutral to basic pH.

  • DBCO Group: The dibenzocyclooctyne (DBCO) moiety is generally stable in aqueous buffers at physiological pH (around 6.0-7.5). However, its stability can be compromised by the presence of thiols and it is known to degrade under strongly acidic conditions. Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity towards azides.

Q3: Which buffers are recommended for use with this compound?

A3: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer. However, for optimal SPAAC reaction rates, HEPES buffer at pH 7 has been shown to be effective. It is crucial to avoid buffers containing azides, as they will react with the DBCO group. Also, buffers with primary amines (e.g., Tris) should be avoided if the DBCO reagent is conjugated via an NHS ester. For disulfide bond stability, slightly acidic to neutral pH is generally preferred to minimize disulfide scrambling.

Q4: Can I freeze and thaw aqueous solutions of this compound?

A4: It is not recommended to repeatedly freeze and thaw aqueous solutions of this compound. If you need to store a stock solution, it is best to do so in an anhydrous solvent like DMSO or DMF at -20°C and aliquot it to avoid multiple freeze-thaw cycles. Aqueous working solutions should be prepared fresh before each experiment.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no biotinylation of the target molecule. Degradation of this compound: The reagent may have degraded due to improper storage or handling.Always prepare fresh aqueous solutions of the reagent. For stock solutions in DMSO or DMF, ensure they are stored correctly at -20°C and used within a month.
Inefficient SPAAC reaction: The reaction conditions may not be optimal.Optimize the reaction pH and buffer. HEPES buffer at pH 7 can enhance reaction rates compared to PBS. Increasing the concentration of reactants can also improve the reaction speed. Consider gentle heating to 37°C if your biomolecules are stable at that temperature.
Presence of interfering substances in the buffer: The buffer may contain azides or, in the case of NHS-ester conjugations, primary amines.Ensure your buffers are free of azides and primary amines (for NHS ester reactions).
Premature cleavage of the biotin tag. Presence of reducing agents: The buffer or sample may contain reducing agents that are cleaving the disulfide bond.Ensure all buffers and reagents are free from contaminating reducing agents like DTT or TCEP, unless cleavage is intended.
Thiol-disulfide exchange: Free thiols in the sample (e.g., from cysteine residues in proteins) can lead to disulfide exchange and cleavage.If premature cleavage is a concern and not desired, consider using a linker with increased steric hindrance around the disulfide bond.
Non-specific binding or side reactions. Reaction of DBCO with thiols: Although the reaction with azides is much faster, DBCO can react with thiols, leading to non-specific labeling.Minimize the presence of free thiols in your reaction if possible. If thiols are necessary, use a sufficient excess of the azide-containing molecule to favor the SPAAC reaction.
Hydrolysis of the DBCO group: Prolonged incubation in aqueous buffers can lead to hydrolysis and loss of reactivity.Use the shortest effective incubation time for your reaction. Monitor the reaction progress to determine the optimal time.

Data Presentation

The stability of this compound is crucial for its successful application. The following tables provide an overview of the stability of the key functional groups in this molecule under various conditions, based on available data for similar compounds.

Table 1: General Stability of DBCO and Disulfide Moieties in Common Buffers

BufferpHTemperature (°C)MoietyStability Considerations
PBS7.44DBCOGenerally stable for short-term storage (days), but a slow loss of reactivity (3-5% over 4 weeks for a DBCO-conjugate) can occur.
PBS7.425DBCOStable for typical reaction times (hours). Prolonged incubation may lead to some degradation.
PBS7.44DisulfideRelatively stable, but can be susceptible to slow reduction by any free thiols present.
PBS7.425DisulfideLess stable than at 4°C, especially in the presence of low levels of reducing agents or free thiols.
HEPES7.025DBCOGenerally stable and can provide faster SPAAC reaction rates than PBS.
Borate8.525DBCOGenerally stable, though higher pH can increase the rate of hydrolysis of other functional groups if present.
Borate8.525DisulfideIncreased risk of disulfide exchange and degradation at higher pH.
Acetate5.025DBCOGenerally stable, but strong acidic conditions should be avoided.
Acetate5.025DisulfideMore stable against thiol-disulfide exchange compared to higher pH.

Table 2: Cleavage Efficiency of Disulfide Bond with Reducing Agents

Reducing AgentConcentrationTemperature (°C)TimeCleavage Efficiency
DTT10-100 mM371-4 hoursHigh
TCEP5-20 mM25< 1 hourVery High (>95%)
GSH1-10 mM371-24 hoursModerate to High (mimics intracellular conditions)

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-HPLC

This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, HEPES)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • UV-Vis detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the buffer of interest to a final concentration of 1 mM.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution for HPLC analysis.

  • HPLC Analysis:

    • Inject the aliquot onto the C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at a wavelength corresponding to the absorbance of the DBCO group (approximately 309 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Integrate the area of this peak for each time point.

    • Calculate the percentage of the intact reagent remaining at each time point relative to the peak area at time 0.

    • Plot the percentage of intact reagent versus time to determine the stability profile.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 1 mM Working Solution in Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate sampling Aliquot at Time Points incubate->sampling hplc RP-HPLC Analysis (λ = 309 nm) sampling->hplc data Data Analysis: Peak Area vs. Time hplc->data

Figure 1: Experimental workflow for assessing the stability of this compound.

troubleshooting_guide cluster_reagent Reagent Integrity cluster_reaction Reaction Conditions cluster_buffer Buffer Composition start Low Biotinylation Yield? reagent_q Reagent Degraded? start->reagent_q Check reaction_q Suboptimal Reaction? start->reaction_q Check buffer_q Interfering Substances? start->buffer_q Check reagent_sol Solution: Use Freshly Prepared Reagent reagent_q->reagent_sol reaction_sol Solution: Optimize Buffer, pH, and Temperature reaction_q->reaction_sol buffer_sol Solution: Check for Azides or Primary Amines buffer_q->buffer_sol

Figure 2: Troubleshooting decision tree for low biotinylation yield.

References

Technical Support Center: DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-PEG3-Biotin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a trifunctional molecule used in bioconjugation and chemical biology.[1][2][3][4] It consists of:

  • A Dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for covalent labeling of azide-modified molecules.[1]

  • A disulfide (S-S) bond , which acts as a cleavable linker, allowing for the release of the biotin moiety under reducing conditions.

  • A PEG3 spacer , which is a short polyethylene glycol linker that enhances solubility and reduces steric hindrance.

  • A Biotin molecule, which has a high affinity for streptavidin and is widely used for detection, purification, and immobilization of biomolecules.

Its primary applications include the labeling and subsequent affinity purification of azide-containing biomolecules, such as proteins, glycoproteins, and nucleic acids. It is also utilized in targeted drug delivery systems and proteomic studies.

Q2: What are the key advantages of using a copper-free click chemistry reagent like this compound?

The main advantage of using a DBCO-based reagent is that the click reaction with azides does not require a cytotoxic copper(I) catalyst. This makes it ideal for applications involving live cells or in vivo studies where copper toxicity is a concern. The reaction is also highly specific and efficient under mild, physiological conditions.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month or at -80°C for up to six months. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the most common reducing agents used to cleave the disulfide bond?

Commonly used reducing agents to cleave the disulfide bond include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). The choice of reducing agent and its concentration will depend on the specific experimental requirements and the stability of the target biomolecule.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Low or No Labeling of the Target Molecule

Possible Causes and Solutions:

  • Degradation of the DBCO reagent: The DBCO group can degrade over time, especially with prolonged exposure to aqueous environments or acidic conditions.

    • Solution: Use freshly prepared aqueous solutions of the reagent for each experiment. Ensure proper storage of the solid compound and stock solutions.

  • Suboptimal reaction conditions for SPAAC: The efficiency of the DBCO-azide reaction is dependent on pH, temperature, and reaction time.

    • Solution: The reaction is generally efficient at a pH range of 7-9. While the reaction can proceed at 4°C, higher temperatures (room temperature or 37°C) can increase the reaction rate. Incubation times of 4-12 hours are typical, but longer incubations may be necessary for low concentration samples.

  • Presence of interfering substances in buffers: Buffers containing azides (e.g., sodium azide as a preservative) will react with the DBCO group, quenching its reactivity towards the target molecule.

    • Solution: Ensure all buffers used in the labeling reaction are free of azides.

  • Steric hindrance: The azide group on the target molecule may be in a sterically hindered location, preventing the bulky DBCO group from accessing it.

    • Solution: The PEG3 spacer in this compound helps to mitigate this, but if steric hindrance is still a concern, consider optimizing the position of the azide modification on your target molecule.

Issue 2: Unintended Cleavage of the Disulfide Bond

Possible Causes and Solutions:

  • Presence of reducing agents in the sample or buffers: Even trace amounts of reducing agents can lead to premature cleavage of the disulfide bond.

    • Solution: Ensure that all buffers and solutions used prior to the intended cleavage step are free from reducing agents like DTT, TCEP, or BME.

  • Disulfide scrambling: In complex biological samples, particularly those with free thiols, disulfide exchange reactions can occur, leading to the cleavage of the linker. This is more likely to occur at alkaline pH.

    • Solution: Perform labeling and purification steps at a slightly acidic to neutral pH (around 6.5-7.5) to minimize disulfide exchange. If free thiols are a concern, consider using a thiol-blocking agent like N-ethylmaleimide (NEM) prior to labeling.

Issue 3: High Non-Specific Binding During Affinity Purification

Possible Causes and Solutions:

  • Non-specific binding to streptavidin beads: Proteins in the lysate can non-specifically adhere to the streptavidin-coated beads.

    • Solution: Pre-clear the lysate by incubating it with streptavidin beads before adding your biotinylated sample. Include detergents (e.g., Tween-20, Triton X-100) and increase the salt concentration in your washing buffers to reduce non-specific interactions.

  • Endogenous biotinylated proteins: Many cells contain naturally biotinylated carboxylases, which will be co-purified with your target protein.

    • Solution: Block the streptavidin beads with free biotin after immobilizing your biotinylated target and before adding the cell lysate. This will occupy any remaining biotin-binding sites on the streptavidin.

  • Thiol-yne side reaction: The DBCO group can undergo a slower side reaction with free thiol groups (e.g., from cysteine residues) on proteins, leading to non-specific biotinylation of off-target proteins.

    • Solution: If your sample contains a high concentration of proteins with accessible thiols, consider pre-treating the sample with a thiol-blocking agent like iodoacetamide or NEM before adding the this compound reagent.

Issue 4: Incomplete Elution After Disulfide Cleavage

Possible Causes and Solutions:

  • Insufficient reducing agent: The concentration or molar excess of the reducing agent may not be sufficient to cleave all the disulfide bonds.

    • Solution: Increase the concentration of the reducing agent (e.g., 10-50 mM DTT) and/or the incubation time. Gentle agitation during incubation can also improve efficiency.

  • Inaccessibility of the disulfide bond: The disulfide bond may be sterically hindered after the protein is bound to the streptavidin beads.

    • Solution: Perform the cleavage under denaturing conditions if your downstream application allows for it.

  • Re-oxidation of thiols: After cleavage, the newly formed thiols can re-oxidize, leading to re-attachment to the bead or formation of aggregates.

    • Solution: Elute the cleaved protein in a buffer with a slightly lower pH to reduce the rate of re-oxidation. Lyophilize the sample immediately after elution to remove the solvent and prevent re-oxidation.

Data Presentation

Table 1: Stability of this compound Components

ComponentConditionStability/Considerations
DBCO Group Aqueous Buffers (pH 7-9)Generally stable for several hours to a day. Prolonged incubation can lead to gradual loss of reactivity.
Acidic Buffers (pH < 6)Susceptible to degradation and rearrangement. Avoid prolonged exposure.
Presence of AzidesReacts with azides. Buffers containing sodium azide must be avoided.
Presence of ThiolsCan undergo a slow thiol-yne side reaction.
Disulfide Bond Reducing Agents (DTT, TCEP, BME)Readily cleaved.
Physiological Conditions (no reducing agents)Generally stable.
Alkaline pH (>8)Increased risk of disulfide exchange with free thiols.
PEG3 Linker Common experimental conditionsHighly stable and inert.
Biotin Common experimental conditionsHighly stable.

Table 2: Recommended Conditions for Key Steps

StepParameterRecommended ValueNotes
SPAAC Labeling Molar Ratio (DBCO:Azide)1.5:1 to 10:1The more abundant or less critical component should be in excess.
Temperature4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time4 - 24 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations.
pH7.0 - 9.0
Disulfide Cleavage DTT Concentration10 - 50 mM
TCEP Concentration5 - 20 mMTCEP is effective over a broader pH range and does not contain thiols.
BME Concentration50 - 100 mM
TemperatureRoom Temperature to 37°C
Incubation Time30 - 60 minutes
pH7.5 - 8.5 (for DTT/BME)TCEP is effective at a wider pH range.

Experimental Protocols

Protocol: Labeling and Affinity Purification of an Azide-Modified Protein from Cell Lysate

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (solid or as a 10 mM stock in anhydrous DMSO)

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., PBS with 0.5 M NaCl and 0.1% Tween-20)

  • Elution Buffer (e.g., PBS with 50 mM DTT, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Labeling Reaction: a. Dissolve the azide-modified protein in an azide-free buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh solution of this compound in DMSO. c. Add a 5-10 fold molar excess of this compound to the protein solution. The final concentration of DMSO should be below 10% to avoid protein precipitation. d. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. e. (Optional) Quench the reaction by adding a small molecule azide (e.g., sodium azide) to react with any excess DBCO reagent. f. Remove excess, unreacted this compound by buffer exchange using a desalting column or dialysis.

  • Affinity Purification: a. Prepare the streptavidin beads by washing them three times with Wash Buffer 1. b. Incubate the biotinylated protein sample with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads three times with Wash Buffer 1. e. Wash the beads two times with Wash Buffer 2 to remove non-specifically bound proteins. f. Wash the beads once with PBS to remove residual salt and detergent.

  • Elution: a. Resuspend the beads in Elution Buffer. b. Incubate for 30-60 minutes at 37°C with gentle shaking to cleave the disulfide bond. c. Pellet the beads with a magnetic stand and carefully collect the supernatant containing the purified protein.

Mandatory Visualizations

G General Experimental Workflow for this compound cluster_0 Labeling cluster_1 Affinity Purification cluster_2 Elution Azide-modified Protein Azide-modified Protein SPAAC Reaction SPAAC Reaction Azide-modified Protein->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Purification Purification SPAAC Reaction->Purification Biotinylated Protein Biotinylated Protein Purification->Biotinylated Protein Binding Binding Biotinylated Protein->Binding Streptavidin Beads Streptavidin Beads Streptavidin Beads->Binding Washing Washing Binding->Washing Cleavage Cleavage Washing->Cleavage Reducing Agent Reducing Agent Reducing Agent->Cleavage Purified Protein Purified Protein Cleavage->Purified Protein

Caption: General experimental workflow using this compound.

G Troubleshooting Low Yield Low Yield Low Yield Check Labeling Efficiency Check Labeling Efficiency Low Yield->Check Labeling Efficiency Labeling Successful? Labeling Successful? Check Labeling Efficiency->Labeling Successful? Check Purification Check Purification Labeling Successful?->Check Purification Yes Troubleshoot Labeling Troubleshoot Labeling Labeling Successful?->Troubleshoot Labeling No Purification OK? Purification OK? Check Purification->Purification OK? Check Elution Check Elution Purification OK?->Check Elution Yes Troubleshoot Purification Troubleshoot Purification Purification OK?->Troubleshoot Purification No Troubleshoot Elution Troubleshoot Elution Check Elution->Troubleshoot Elution

Caption: Troubleshooting decision tree for low yield experiments.

G Potential Side Reactions of this compound cluster_dbco DBCO Moiety cluster_ss Disulfide Bond cluster_biotin Biotin Moiety This compound This compound Thiol-yne Reaction Thiol-yne Reaction This compound->Thiol-yne Reaction with free thiols Degradation Degradation This compound->Degradation in aqueous/acidic conditions Unintended Cleavage Unintended Cleavage This compound->Unintended Cleavage by reducing agents/thiols Non-specific Binding Non-specific Binding This compound->Non-specific Binding to cellular components

Caption: Potential side reactions of this compound.

References

Technical Support Center: Purification of DBCO-S-S-PEG3-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DBCO-S-S-PEG3-Biotin labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent used in bioconjugation. It contains a Dibenzocyclooctyne (DBCO) group, a disulfide (S-S) cleavable linker, a polyethylene glycol (PEG) spacer, and a biotin molecule.[1][2][3][4] It is primarily used for the copper-free "click chemistry" labeling of azide-modified biomolecules, such as proteins. The key feature of this reagent is the disulfide bond, which allows for the cleavage and removal of the biotin tag from the labeled protein under reducing conditions.[1]

Q2: How does the purification of this compound labeled proteins work?

The purification process relies on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). The biotinylated protein is captured by streptavidin that is immobilized on a solid support, such as magnetic beads or agarose resin. Unlabeled proteins and other contaminants are washed away. The purified protein can then be eluted from the support.

Q3: What are the options for eluting the purified protein from the streptavidin resin?

There are two primary strategies for eluting proteins labeled with this compound:

  • Cleavage of the Disulfide Linker: This is the recommended method for this specific reagent. The disulfide bond in the linker can be cleaved using reducing agents like dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). This releases the protein from the biotin tag, which remains bound to the streptavidin resin.

  • Disruption of the Biotin-Streptavidin Interaction: This is a more general method for all biotinylated proteins. However, due to the strength of the biotin-streptavidin bond, it requires harsh, denaturing conditions such as boiling in SDS-PAGE loading buffer or using extreme pH, which may not be suitable for downstream applications where protein function is important. Competitive elution with excess free biotin is also possible but can be inefficient.

Q4: How can I determine if my protein has been successfully biotinylated?

The degree of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules per protein molecule. Alternatively, you can perform a Western blot and detect the biotinylated protein using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Purified Protein Inefficient Biotinylation: • Suboptimal reaction conditions (pH, temperature, time). • Presence of primary amines (e.g., Tris buffer) or reducing agents in the protein sample. • Degraded biotinylation reagent.Optimize Labeling: • Ensure the reaction buffer pH is between 7 and 9. • Perform a buffer exchange to remove interfering substances. • Use a fresh stock of the this compound reagent.
Inefficient Binding to Streptavidin Resin: • Insufficient incubation time. • Incorrect buffer conditions. • Overloading the resin with protein.Optimize Binding: • Increase incubation time with the streptavidin resin. • Ensure the binding buffer is compatible with the biotin-streptavidin interaction (e.g., PBS or TBS). • Use an adequate amount of resin for the amount of protein.
Protein Degradation: • Protease activity in the cell lysate or protein sample.Prevent Degradation: • Add protease inhibitors to your lysis and purification buffers.
High Background/Non-Specific Binding Binding to the Affinity Resin: • Proteins non-specifically adhering to the streptavidin beads.Reduce Non-Specific Binding: • Pre-clear the lysate by incubating with beads alone before adding the biotinylated sample. • Block the streptavidin beads with a blocking agent like BSA before use. • Increase the stringency of the wash buffer by adding detergents (e.g., 0.05% Tween-20) or increasing the salt concentration.
Endogenous Biotinylated Proteins: • Naturally biotinylated proteins in the cell lysate are co-purified.Deplete Endogenous Biotin: • Before the pull-down, incubate the lysate with free streptavidin beads to remove endogenously biotinylated proteins.
Difficulty Eluting the Protein Inefficient Cleavage of Disulfide Bond: • Insufficient concentration or incubation time with the reducing agent. • Inactivated reducing agent.Optimize Cleavage: • Increase the concentration of DTT (typically 10-50 mM) or TCEP (typically 5-20 mM). • Increase the incubation time for cleavage. • Prepare fresh solutions of the reducing agent.
Strong Biotin-Streptavidin Interaction (if not using cleavage): • Elution conditions are not harsh enough to disrupt the interaction.Use Harsher Elution: • Boil the beads in SDS-PAGE sample buffer. • Use a combination of high temperature and excess free biotin for elution.
Protein Precipitation After Elution Change in Buffer Composition: • The elution buffer is not suitable for maintaining protein solubility.Maintain Solubility: • Elute into a buffer that is known to be optimal for your protein of interest. • Add stabilizing agents like glycerol to the elution buffer.
Protein Denaturation: • Harsh elution conditions have caused the protein to unfold and aggregate.Use Milder Conditions: • Utilize the cleavable disulfide linker to avoid harsh elution conditions.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of an azide-modified protein with this compound via copper-free click chemistry.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. The protein concentration should ideally be >1 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein sample. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis.

Protocol 2: Purification of Biotinylated Protein using Streptavidin Magnetic Beads

Materials:

  • Biotinylated protein sample

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 20-50 mM DTT)

  • Magnetic stand

Procedure:

  • Prepare Streptavidin Beads: a. Resuspend the streptavidin magnetic beads in the vial. b. Transfer the desired amount of bead slurry to a clean tube. c. Place the tube on a magnetic stand to separate the beads from the solution. Remove and discard the supernatant. d. Wash the beads twice with Binding/Wash Buffer.

  • Bind Biotinylated Protein: a. Add the biotinylated protein sample to the washed beads. b. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Wash: a. Place the tube on the magnetic stand and discard the supernatant. b. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute: a. Add Elution Buffer (containing DTT) to the beads. b. Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond. c. Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.

Protocol 3: Quantification of Biotinylation using the HABA Assay

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: a. For a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A500_initial). b. For a microplate, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm.

  • Measure Sample Absorbance: a. For a cuvette, add 100 µL of the biotinylated protein sample to the HABA/Avidin solution, mix, and measure the absorbance at 500 nm (A500_final). b. For a microplate, add 20 µL of the biotinylated protein sample to the well, mix, and measure the absorbance at 500 nm.

  • Calculate Biotin Concentration: Use the change in absorbance to calculate the concentration of biotin. The molar extinction coefficient for the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

  • Calculate Molar Ratio: Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction Click Chemistry Reaction azide_protein->reaction dbco_reagent This compound dbco_reagent->reaction labeled_protein labeled_protein reaction->labeled_protein Biotinylated Protein binding Binding labeled_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding wash Wash Steps binding->wash Bound Complex elution Elution (Cleavage) wash->elution Washed Complex purified_protein Purified Protein elution->purified_protein downstream Downstream Applications purified_protein->downstream troubleshooting_logic start Start Purification check_yield Low/No Yield? start->check_yield check_background High Background? check_yield->check_background No inefficient_labeling Optimize Labeling (pH, buffer, reagent) check_yield->inefficient_labeling Yes inefficient_binding Optimize Binding (time, buffer, resin amount) check_yield->inefficient_binding Yes protein_degradation Add Protease Inhibitors check_yield->protein_degradation Yes check_elution Elution Issues? check_background->check_elution No nonspecific_binding Improve Washing (detergent, salt) Pre-clear lysate check_background->nonspecific_binding Yes endogenous_biotin Deplete Endogenous Biotinylated Proteins check_background->endogenous_biotin Yes success Successful Purification check_elution->success No inefficient_cleavage Optimize Cleavage (DTT/TCEP conc., time) check_elution->inefficient_cleavage Yes harsh_elution Use Harsher Elution (denaturants) check_elution->harsh_elution Yes (if not cleaving) inefficient_labeling->start inefficient_binding->start protein_degradation->start nonspecific_binding->start endogenous_biotin->start inefficient_cleavage->start harsh_elution->start

References

Validation & Comparative

A Researcher's Guide to Cleavable Biotin Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise capture and release of target molecules is paramount for a multitude of applications, from proteomics to drug discovery. Cleavable biotin linkers, which allow for the selective release of biotinylated molecules from streptavidin, offer a significant advantage over standard biotinylation by enabling milder elution conditions and reducing background interference. This guide provides an objective comparison of the performance of common cleavable biotin linkers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This guide will delve into the different classes of cleavable biotin linkers, their cleavage mechanisms, and a comparative analysis of their performance based on published experimental data. We will also provide detailed experimental protocols for the evaluation of these linkers and visualizations to illustrate key concepts.

Overview of Cleavable Biotin Linker Types

Cleavable biotin linkers can be broadly categorized based on the chemical moiety that is susceptible to cleavage. The choice of linker depends on the specific experimental requirements, such as the desired cleavage conditions, tolerance of the target molecule to these conditions, and the downstream application. The most common types of cleavable biotin linkers include:

  • Acid-Cleavable Linkers: These linkers are designed to be stable at neutral pH but are readily cleaved under acidic conditions. Common acid-labile functionalities include dialkoxydiphenylsilane (DADPS), hydrazone, and acetal groups.

  • Photocleavable (PC) Linkers: These linkers incorporate a photolabile group, typically a nitrobenzyl moiety, which can be cleaved upon exposure to UV light at a specific wavelength. This allows for precise temporal and spatial control over the release of the target molecule.

  • Disulfide-Based Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These are widely used but can be susceptible to premature cleavage in the reducing environment of the cell.

  • Diazobenzene (AZO) Linkers: These linkers are cleaved by sodium dithionite. They have been utilized in various chemical proteomics studies.

  • Diol-Based Linkers: These linkers, containing a vicinal diol, can be cleaved by sodium periodate. This method offers an alternative to acid or light-based cleavage.

Performance Comparison of Cleavable Biotin Linkers

The performance of cleavable biotin linkers can be assessed by several parameters, including the efficiency of cleavage, the mildness of the cleavage conditions, and the number of identified peptides or proteins in a proteomics workflow. The following tables summarize quantitative data from comparative studies.

A key study by Zhitai Hao et al. (2022) benchmarked five commercially available cleavable biotin tags in three common chemoproteomic workflows, providing valuable comparative data.[1][2][3][4][5] Their findings highlight the superior performance of the acid-cleavable DADPS linker in terms of identification yield in peptide-centric chemoproteomics.

Linker TypeCleavage ReagentCleavage ConditionsCleavage Efficiency (%)Reference
Acid-Cleavable (DADPS) 10% Formic Acid30 minutes at room temperature>98
5% Formic AcidNot specified95
Acid-Cleavable (Hydrazone) Aniline (catalyst)Not specified46 (with catalyst)
Photocleavable (PC) UV light (365 nm)1 hour>97
UV light (340 nm)10 minutes~100 (in solution), ~80 (immobilized)
Disulfide 2% β-mercaptoethanol1 hour>97
Diazobenzene (AZO) 50 mM Sodium Dithionite1 hour~76.5 (23.5% remaining)
200 mM Sodium Dithionite3 x 20 minutes73
Diol 10 mM Sodium PeriodateNot specifiedEfficient

Table 1: Comparison of Cleavage Conditions and Efficiencies for Various Cleavable Biotin Linkers. This table summarizes the reagents, conditions, and reported cleavage efficiencies for different types of cleavable biotin linkers based on various studies. It is important to note that the experimental setups and methods for determining efficiency may vary between studies.

Linker TypeNumber of Unique Cysteine Peptides Identified (Workflow A)Number of Unique Cysteine Peptides Identified (Workflow B)Number of Unique Cysteine Peptides Identified (Workflow C)Reference
Acid-Cleavable (DADPS) 10,316 11,400 Not Reported
Diazobenzene (AZO) 6,6649,362Not Reported

Table 2: Comparative Performance of DADPS and AZO Linkers in Chemoproteomics. This table, adapted from a study by Rabalski et al. (2019), shows the number of unique cysteine residues identified using DADPS and AZO cleavable linkers in two different enrichment workflows (Workflow A: enrichment before proteolysis; Workflow B: enrichment after proteolysis). The data indicates that the DADPS linker consistently yields a higher number of identified peptides.

Linker TypeResidual Mass (Da)Reference
Acid-Cleavable (DADPS) 143
Diazobenzene (AZO) Aminophenol moiety
Photocleavable Varies depending on structure
Disulfide Thiol group
Diol Aldehyde group

Table 3: Residual Mass After Cleavage. This table shows the mass of the molecular fragment that remains attached to the target molecule after cleavage of the biotin linker. A smaller residual mass is generally preferred to minimize potential interference with downstream analyses like mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation and comparison of cleavable biotin linkers. Below are representative protocols for assessing linker performance in a proteomics context, synthesized from published studies.

Protocol 1: General Workflow for Comparing Cleavable Biotin Linkers in a Proteomics Experiment

This protocol outlines a general procedure to compare the performance of different cleavable biotin linkers based on the number of identified proteins or peptides.

1. Protein Labeling and Biotinylation:

  • Lyse cells and quantify protein concentration.
  • Label the proteome with a probe containing a bioorthogonal handle (e.g., an alkyne or azide).
  • Perform a click chemistry reaction to attach the respective cleavable biotin-azide or biotin-alkyne linker to the labeled proteins.

2. Enrichment of Biotinylated Proteins:

  • Incubate the biotinylated protein lysate with streptavidin-coated magnetic beads to capture the target proteins.
  • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

3. On-Bead Digestion (for peptide-level enrichment):

  • Resuspend the beads in a digestion buffer (e.g., urea, Tris-HCl).
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Digest the proteins on the beads overnight with trypsin.

4. Elution of Peptides/Proteins:

  • For each linker, use the specific cleavage conditions outlined in Table 1.
  • For example:
  • DADPS: Elute with 10% formic acid for 30 minutes.
  • Photocleavable: Resuspend beads in a suitable buffer and expose to UV light (e.g., 365 nm) for the recommended duration.
  • Disulfide: Elute with a buffer containing a reducing agent (e.g., 10 mM DTT).
  • AZO: Elute with sodium dithionite solution.
  • Collect the supernatant containing the cleaved peptides/proteins.

5. Sample Preparation for Mass Spectrometry:

  • Desalt the eluted peptides using C18 StageTips.
  • Dry the samples and resuspend in a buffer suitable for LC-MS/MS analysis.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the samples using a high-resolution mass spectrometer.
  • Search the acquired data against a relevant protein database, specifying the expected residual mass modification for each linker.
  • Compare the number of identified peptides and proteins for each linker to assess their relative performance.

Visualizing Cleavable Linker Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the chemical logic behind cleavable biotin linkers.

experimental_workflow cluster_labeling 1. Labeling & Biotinylation cluster_enrichment 2. Enrichment cluster_cleavage 3. Cleavage & Elution cluster_analysis 4. Analysis Proteome Cell Lysate/ Proteome Labeled_Proteome Probe-Labeled Proteome Proteome->Labeled_Proteome Add Probe Biotinylated_Proteome Biotinylated Proteome Labeled_Proteome->Biotinylated_Proteome Click Chemistry (Cleavable Biotin Linker) Captured_Proteome Captured Proteome Biotinylated_Proteome->Captured_Proteome Incubate Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Proteome Eluted_Target Eluted Target (Protein/Peptide) Captured_Proteome->Eluted_Target Add Reagent Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Eluted_Target LC_MSMS LC-MS/MS Analysis Eluted_Target->LC_MSMS

Caption: General experimental workflow for proteomics studies using cleavable biotin linkers.

cleavage_mechanisms cluster_acid Acid-Cleavable (e.g., DADPS) cluster_photo Photocleavable cluster_disulfide Disulfide-Based Acid_Linker Target-Linker-Biotin Acid_Cleavage H+ (Acid) Acid_Products Target-Remnant + Biotin Acid_Cleavage->Acid_Products Photo_Linker Target-Linker-Biotin Photo_Cleavage UV Light (hν) Photo_Products Target-Remnant + Biotin Photo_Cleavage->Photo_Products Disulfide_Linker Target-S-S-Biotin Disulfide_Cleavage Reducing Agent (e.g., DTT) Disulfide_Products Target-SH + HS-Biotin Disulfide_Cleavage->Disulfide_Products

Caption: Schematic of common cleavage mechanisms for different types of biotin linkers.

Conclusion

The selection of a cleavable biotin linker is a critical decision in the design of experiments for affinity purification and analysis of biomolecules. While disulfide and diazobenzene linkers have been widely used, recent comparative studies, particularly in the field of chemoproteomics, have highlighted the superior performance of the acid-cleavable DADPS linker in terms of the number of identified peptides. This is attributed to its high cleavage efficiency under mild acidic conditions and the small residual mass it leaves on the target molecule.

Photocleavable linkers offer the unique advantage of spatiotemporal control, which is invaluable in specific applications, although their performance in broad proteomic screens may be context-dependent. Ultimately, the optimal choice of a cleavable biotin linker will depend on a careful consideration of the specific biological question, the nature of the target molecule, and the downstream analytical methods. This guide provides a foundation of comparative data and protocols to assist researchers in making an informed decision.

References

Navigating the Landscape of Cleavable Biotin Probes for Copper-Free Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, affinity purification, and proteomics, the choice of a cleavable biotin probe for copper-free click chemistry is a critical decision. The ideal reagent should offer high reaction efficiency, specific cleavage under mild conditions, and minimal impact on biological systems. This guide provides a comprehensive comparison of alternatives to the commonly used DBCO-S-S-PEG3-Biotin, presenting quantitative data, detailed experimental protocols, and visual workflows to inform your selection process.

The disulfide bond in this compound, cleavable by reducing agents like DTT, represents a standard for releasable biotinylation in strain-promoted azide-alkyne cycloaddition (SPAAC). However, a growing arsenal of alternative reagents provides a range of functionalities, including different cleavage mechanisms and reaction kinetics, to suit diverse experimental needs. This guide explores these alternatives, focusing on their performance in key applications.

Performance Comparison of Cleavable Biotin Probes

The selection of a cleavable biotin probe hinges on a balance of reaction kinetics, cleavage efficiency, and biocompatibility. The following table summarizes the performance of several alternatives to this compound based on available data.

Reagent ClassSpecific ExampleReactive MoietyCleavage ConditionCleavage EfficiencyKey AdvantagesPotential Considerations
Disulfide Linker (Baseline) This compoundDBCO (for azides)DTT, TCEP, or other reducing agentsHighWell-established, reliable cleavageRequires reducing agents which may affect protein disulfide bonds
Acid-Cleavable Linker DADPS-Biotin-AzideAzide (for alkynes)10% Formic Acid, 30 min>98%[1][2]Highly selective labeling, mild acidic cleavage, leaves a small residual mass tag (143 Da)[1][2]Potential for unwanted formate adducts, sensitivity of the target molecule to acid
Photocleavable Linker PC-Biotin-DBCODBCO (for azides)UV irradiation (e.g., 365 nm)>90% in 5-25 minutes[3]Reagent-free cleavage, high spatial and temporal controlPotential for UV-induced damage to biomolecules
Hydrazine-Cleavable Linker Dde-Biotin-DBCODBCO (for azides)2% HydrazineEfficientMild, aqueous cleavage conditionsHydrazine can be toxic and may have side reactions
Dithionite-Cleavable Linker Diazo-Biotin-DBCODBCO (for azides)50 mM Sodium DithioniteEfficientMild cleavage conditionsDithionite can have limited stability in solution
Tetrazine-TCO Ligation Methyltetrazine-SS-PEG4-BiotinMethyltetrazine (for TCO)DTT, TCEP, or other reducing agentsHighExceptionally fast reaction kinetics (> 800 M⁻¹s⁻¹), biocompatibleRequires a trans-cyclooctene (TCO) reaction partner

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative protocols for protein labeling and affinity purification using two distinct types of cleavable biotin probes.

Protocol 1: Labeling and Enrichment using an Acid-Cleavable DADPS-Biotin-Azide Probe

This protocol is adapted from studies demonstrating the high efficiency and selectivity of the dialkoxydiphenylsilane (DADPS) linker.

Materials:

  • Protein sample containing an alkyne-modified amino acid.

  • DADPS-Biotin-Azide probe.

  • Copper(II) sulfate (CuSO₄).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Streptavidin-agarose resin.

  • Wash buffers (e.g., PBS with 0.1% SDS).

  • Elution buffer: 10% formic acid.

Procedure:

  • Protein Labeling (Click Chemistry):

    • To your alkyne-containing protein solution in PBS, add the DADPS-Biotin-Azide probe (from a DMSO stock).

    • Add freshly prepared TCEP, TBTA, and CuSO₄ to catalyze the click reaction.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess reagents by dialysis or using a desalting column.

  • Affinity Purification:

    • Incubate the biotinylated protein sample with pre-washed streptavidin-agarose resin for 1 hour at 4°C with gentle rotation.

    • Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Add 10% formic acid to the resin and incubate for 30 minutes at room temperature to cleave the DADPS linker.

    • Collect the supernatant containing the eluted protein.

    • Neutralize the eluate with a suitable buffer if required for downstream applications.

Protocol 2: Rapid Labeling and Cleavage using Methyltetrazine-SS-PEG4-Biotin

This protocol leverages the exceptionally fast kinetics of the inverse-electron-demand Diels-Alder reaction between a methyltetrazine and a trans-cyclooctene (TCO).

Materials:

  • Protein sample modified with a TCO group.

  • Methyltetrazine-SS-PEG4-Biotin.

  • Streptavidin-agarose resin.

  • Wash buffers (e.g., PBS with 0.05% Tween-20).

  • Elution buffer: PBS containing 50 mM DTT.

Procedure:

  • Protein Labeling (Tetrazine-TCO Ligation):

    • Combine the TCO-modified protein with a 5-10 fold molar excess of Methyltetrazine-SS-PEG4-Biotin in a suitable buffer (e.g., PBS).

    • Incubate for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the rapid kinetics.

  • Affinity Purification:

    • Incubate the biotinylated protein with pre-washed streptavidin-agarose resin for 1 hour at 4°C.

    • Wash the resin thoroughly with wash buffers.

  • Elution:

    • Resuspend the resin in elution buffer containing DTT and incubate for 1 hour at room temperature to cleave the disulfide bond.

    • Collect the supernatant containing the released protein.

Visualizing the Workflows

To further clarify the experimental processes and the underlying chemical principles, the following diagrams illustrate the key steps and reactions.

CopperFree_Click_Chemistry_Workflow cluster_labeling 1. Bioorthogonal Labeling cluster_capture 2. Affinity Capture cluster_elution 3. Cleavage and Elution Protein_Azide Azide-modified Protein Labeled_Protein Biotinylated Protein Protein_Azide->Labeled_Protein SPAAC DBCO_Biotin This compound DBCO_Biotin->Labeled_Protein Captured_Complex Captured Complex Labeled_Protein->Captured_Complex Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Captured_Complex Eluted_Protein Released Protein Captured_Complex->Eluted_Protein Biotin_Tag Biotin Tag Captured_Complex->Biotin_Tag Reducing_Agent DTT / TCEP Reducing_Agent->Eluted_Protein Cleavage

Figure 1: General workflow for protein enrichment using this compound.

Cleavage_Mechanisms cluster_disulfide Disulfide Cleavage cluster_acid Acid Cleavage (DADPS) cluster_photo Photocleavage Disulfide_Linker Protein-S-S-Biotin Cleaved_Disulfide Protein-SH + HS-Biotin Disulfide_Linker->Cleaved_Disulfide DTT DTT DTT->Cleaved_Disulfide DADPS_Linker Protein-Si-Biotin Cleaved_DADPS Protein + HO-Si-Biotin DADPS_Linker->Cleaved_DADPS Formic_Acid H+ Formic_Acid->Cleaved_DADPS PC_Linker Protein-PC-Biotin Cleaved_PC Protein + Cleaved Biotin PC_Linker->Cleaved_PC UV_Light UV Light (365 nm) UV_Light->Cleaved_PC

Figure 2: Comparison of different cleavable linker mechanisms.

Reaction_Kinetics_Comparison Title Reaction Rate Comparison SPAAC SPAAC (DBCO + Azide) Rate_SPAAC k ≈ 0.1 - 1 M⁻¹s⁻¹ SPAAC->Rate_SPAAC Tetrazine_TCO Tetrazine-TCO Ligation Tetrazine_TCO->SPAAC Much Faster Rate_Tetrazine k > 800 M⁻¹s⁻¹ Tetrazine_TCO->Rate_Tetrazine

Figure 3: Relative reaction kinetics of SPAAC and Tetrazine-TCO ligation.

Conclusion

The landscape of cleavable biotin probes for copper-free click chemistry is diverse and offers tailored solutions for a multitude of research applications. While this compound remains a robust and widely used reagent, alternatives such as acid-cleavable DADPS-biotin probes provide exceptional selectivity and mild cleavage conditions, making them highly suitable for sensitive proteomics studies. For applications demanding rapid and biocompatible labeling, particularly in living systems, the tetrazine-TCO ligation system with reagents like Methyltetrazine-SS-PEG4-Biotin offers unparalleled reaction kinetics. Photocleavable and other chemically cleavable linkers further expand the toolkit, providing researchers with precise control over their bioconjugation and purification workflows. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal cleavable biotin probe to advance their scientific discoveries.

References

A Head-to-Head Guide to Validating Biotinylation Efficiency: Featuring DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and verifiable biotinylation of biomolecules is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. This guide provides a comprehensive comparison of methodologies to validate the biotinylation efficiency of DBCO-S-S-PEG3-Biotin, a popular cleavable biotinylation reagent, against other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

At the forefront of bioorthogonal chemistry, this compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for the targeted labeling of azide-modified molecules. This copper-free click chemistry approach is lauded for its high efficiency and biocompatibility. The inclusion of a disulfide bond within the linker allows for the cleavage of the biotin tag under reducing conditions, a valuable feature for applications such as mass spectrometry where the removal of the tag is desirable.

Comparative Analysis of Biotinylation Reagents

While direct head-to-head quantitative data on the biotinylation efficiency of various reagents under identical conditions is often proprietary or application-specific, the underlying chemical principles and available literature provide a strong basis for comparison. NHS-esters, for example, are a traditional choice for labeling primary amines, but their reactivity can be influenced by pH and the abundance of accessible amines on the target molecule. In contrast, the bioorthogonal nature of SPAAC offers a more controlled and specific labeling event on azide-modified targets, often resulting in high labeling yields.

FeatureThis compound (SPAAC)NHS-Ester BiotinEnzymatic Biotinylation (e.g., BirA)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry)N-hydroxysuccinimide ester reaction with primary aminesBiotin ligase-catalyzed amidation of a specific lysine in a recognition sequence
Target Moiety AzidePrimary amines (Lysine, N-terminus)Specific 15-amino-acid sequence (AviTag)
Specificity High (Bioorthogonal)Moderate (targets all accessible primary amines)Very High (Site-specific)
Efficiency/Yield Often near-quantitative under optimized conditions.Variable, dependent on pH and number of accessible amines.High, but requires genetic modification of the target protein.
Cleavability Yes (Disulfide bond)Typically no (stable amide bond)No
Biocompatibility Excellent (Copper-free)GoodExcellent
Workflow Complexity Two steps: azide modification of target, then DBCO-biotin reaction.One step: direct reaction with the target molecule.Multi-step: gene fusion, protein expression, and enzymatic reaction.

Quantitative Validation of Biotinylation Efficiency

Several well-established methods can be employed to quantify the degree of biotinylation. The choice of method often depends on the required sensitivity, the nature of the biotinylated molecule, and the available instrumentation.

Colorimetric Methods: The HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, straightforward colorimetric method for estimating biotin incorporation.

Principle: HABA binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance that is proportional to the amount of biotin present in the sample.

Fluorometric Methods: Enhanced Sensitivity

Fluorescent-based assays offer a more sensitive alternative to the HABA assay, requiring less sample.

Principle: These assays are typically based on the displacement of a fluorescence quencher from a fluorescently-labeled avidin or streptavidin molecule by biotin. When the quencher is displaced, the fluorescence of the labeled avidin/streptavidin is restored, and the increase in fluorescence is proportional to the amount of biotin.

Mass Spectrometry: The Gold Standard for Characterization

Mass spectrometry (MS) is a powerful technique that not only quantifies the degree of biotinylation but can also identify the specific sites of modification.

Principle: By comparing the mass of the unmodified molecule to the biotinylated molecule, the number of incorporated biotin tags can be precisely determined. Peptide mapping via tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residues that have been biotinylated.

Qualitative Confirmation: SDS-PAGE Gel Shift Assay

A simple and rapid qualitative method to confirm successful biotinylation is the SDS-PAGE gel shift assay.

Principle: The binding of streptavidin (a tetramer with a molecular weight of ~53 kDa) to a biotinylated protein results in a significant increase in the total molecular weight of the complex. This increase can be visualized as a "shift" to a higher molecular weight band on an SDS-PAGE gel compared to the unbiotinylated protein or the biotinylated protein not incubated with streptavidin.

Experimental Protocols

HABA Assay Protocol
  • Preparation of Reagents: Prepare a known concentration of avidin and HABA solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Standard Curve Generation: Create a standard curve using known concentrations of free biotin.

  • Sample Preparation: Ensure your biotinylated sample is free of any unreacted biotin by using a desalting column or dialysis.

  • Assay:

    • Add the HABA/avidin solution to a microplate well or cuvette.

    • Measure the initial absorbance at 500 nm.

    • Add a known amount of the biotinylated sample.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the final absorbance at 500 nm.

  • Calculation: The decrease in absorbance is used to determine the biotin concentration in the sample by comparison to the standard curve. The molar ratio of biotin to the biomolecule can then be calculated.

Fluorescent Biotin Quantitation Protocol
  • Reagent Preparation: Prepare the fluorescently-labeled streptavidin and quencher-displacing biotin standards as per the manufacturer's instructions.

  • Standard Curve: Generate a standard curve with the provided biotin standards.

  • Sample Preparation: Desalt or dialyze the biotinylated sample to remove free biotin.

  • Assay:

    • Add the fluorescent streptavidin solution to microplate wells.

    • Add the biotin standards and unknown samples to their respective wells.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Analysis: Determine the biotin concentration in the sample from the standard curve and calculate the degree of biotinylation.

Mass Spectrometry Protocol for Biotinylation Validation
  • Sample Preparation:

    • For intact mass analysis, desalt the biotinylated protein.

    • For peptide mapping, perform in-solution or in-gel digestion of the biotinylated protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • For intact analysis, acquire the mass spectrum of the protein.

    • For peptide mapping, acquire MS and MS/MS spectra of the peptides.

  • Data Analysis:

    • For intact analysis, calculate the mass difference between the modified and unmodified protein to determine the number of biotin labels.

    • For peptide mapping, use database search software to identify peptides and localize the biotin modification (as a mass shift on specific amino acids).

SDS-PAGE Gel Shift Assay Protocol
  • Sample Preparation:

    • Prepare two aliquots of your biotinylated protein.

    • To one aliquot, add a molar excess of streptavidin and incubate at room temperature for 15-30 minutes. The other aliquot will be the no-streptavidin control.

    • As a negative control, you can use an unbiotinylated version of your protein incubated with streptavidin.

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to all samples. Do NOT boil the samples containing streptavidin, as this can disrupt the biotin-streptavidin interaction.

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel under standard conditions.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue) and visualize the bands. A band shift in the lane with streptavidin indicates successful biotinylation.

Visualizing the Workflow

experimental_workflow General Workflow for Biotinylation and Validation cluster_biotinylation Biotinylation cluster_purification Purification cluster_validation Validation biomolecule Azide-Modified Biomolecule reaction SPAAC Reaction biomolecule->reaction reagent This compound reagent->reaction biotinylated_product Biotinylated Biomolecule reaction->biotinylated_product purification Remove Excess Reagent (e.g., Desalting Column) biotinylated_product->purification pure_product Purified Biotinylated Biomolecule purification->pure_product haba HABA Assay pure_product->haba fluorescent Fluorescent Assay pure_product->fluorescent ms Mass Spectrometry pure_product->ms gel_shift SDS-PAGE Gel Shift pure_product->gel_shift

Caption: Workflow for biotinylation using this compound and subsequent validation.

HABA_Assay_Principle Principle of the HABA Assay cluster_initial_state Initial State cluster_reaction Addition of Biotinylated Sample cluster_final_state Final State avidin_haba Avidin-HABA Complex (Absorbance at 500 nm) displacement Displacement Reaction avidin_haba->displacement biotin Biotin biotin->displacement avidin_biotin Avidin-Biotin Complex displacement->avidin_biotin free_haba Free HABA (Decreased Absorbance at 500 nm) displacement->free_haba

Caption: The competitive binding principle underlying the HABA assay for biotin quantification.

By selecting the appropriate validation method and understanding the comparative advantages of different biotinylation reagents, researchers can ensure the quality and reliability of their biotinylated molecules, leading to more robust and reproducible downstream experimental results.

A Comparative Guide to the Mass Spectrometry Analysis of DBCO-S-S-PEG3-Biotin Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, the precise identification and quantification of proteins are paramount. Chemical labeling of peptides with affinity tags, such as biotin, followed by mass spectrometry (MS) analysis is a powerful technique for enriching and identifying peptides of interest. DBCO-S-S-PEG3-Biotin is a versatile reagent that utilizes copper-free click chemistry for labeling and a cleavable disulfide linker for efficient sample recovery. This guide provides a comprehensive comparison of this compound with other commercially available cleavable biotin tags, supported by experimental data and detailed protocols.

Introduction to Cleavable Biotin Tags for Mass Spectrometry

The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) is a double-edged sword in proteomics. While it allows for highly efficient enrichment of biotinylated molecules, the harsh conditions required to elute the captured targets can interfere with downstream mass spectrometry analysis. Cleavable linkers incorporated between the biotin moiety and the reactive group offer an elegant solution to this problem. These linkers can be selectively broken under specific chemical or physical conditions, allowing for the gentle release of the captured peptides.

This compound is a trifunctional reagent featuring:

  • A Dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified peptides. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, biocompatible conditions.

  • A disulfide (S-S) bond that can be readily cleaved by reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • A hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility in aqueous buffers.

  • A biotin moiety for strong binding to streptavidin-coated beads.

This guide will compare the performance of disulfide-cleavable biotin tags, like this compound, with other common cleavable linker technologies, including acid-cleavable and photocleavable tags.

Comparative Performance of Cleavable Biotin Tags

A key performance metric for any enrichment strategy is the efficiency of target capture and the specificity of elution. A recent study systematically benchmarked the performance of five commercially available cleavable biotin tags in a peptide-centric chemoproteomics workflow.[1][2] The study provides valuable quantitative data on enrichment efficiency and the number of identified peptides for different linker types.

Linker TypeCleavage ConditionEnrichment Efficiency (% of identified peptides that are tag-modified)Number of Identified Tag-Modified PeptidesKey AdvantagesKey Disadvantages
Disulfide-Cleavable (e.g., this compound) Reducing agents (e.g., DTT, TCEP)~70-80%[1]~1,500 - 2,000[1]Mild cleavage conditions, compatible with most downstream analyses.Incompatible with upstream reducing agents (e.g., in CuAAC click chemistry).[3]
Acid-Cleavable (DADPS-based) Mild acid (e.g., 10% formic acid)>90%~2,500 - 3,000High enrichment efficiency and peptide identification yield.Potential for unwanted side reactions (e.g., formate adducts).
Photocleavable UV light (e.g., 365 nm)~60-70%~1,000 - 1,500Orthogonal cleavage chemistry.Lower efficiency, potential for photo-damage to peptides.
Dde-based Cleavable HydrazineNot directly compared in the same studyData not available for direct comparisonMild cleavage, leaves a small mass remnant.Hydrazine is toxic and requires careful handling.

Data Summary: The acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety demonstrated the highest performance in terms of enrichment efficiency and the number of identified peptides in the benchmark study. However, disulfide-cleavable tags, such as this compound, still offer excellent performance and are a valuable alternative, especially when acid-labile post-translational modifications are of interest.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for peptide labeling with this compound and subsequent mass spectrometry analysis, as well as a general protocol for comparison with an acid-cleavable biotin tag.

Protocol 1: Labeling of Azide-Modified Peptides with this compound

This protocol describes the copper-free click chemistry reaction between azide-containing peptides and this compound.

Materials:

  • Azide-modified peptide sample

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: PBS with 0.1% Tween-20

  • Wash Buffer 2: 50 mM Ammonium Bicarbonate

  • Elution Buffer: 50 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Solution: 100 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • 0.1% Formic acid in water for MS analysis

Procedure:

  • Labeling Reaction:

    • Dissolve the azide-modified peptide sample in PBS.

    • Add a 1.5 to 3-fold molar excess of this compound to the peptide solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature with gentle shaking.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer 1.

    • Add the labeling reaction mixture to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.

    • Separate the beads from the supernatant using a magnetic stand.

    • Wash the beads three times with Wash Buffer 1 and then twice with Wash Buffer 2 to remove non-specifically bound peptides.

  • Cleavage and Elution:

    • Add the Elution Buffer to the beads and incubate for 30 minutes at 56°C to cleave the disulfide bond.

    • Separate the beads and collect the supernatant containing the released peptides.

  • Reduction and Alkylation (for Mass Spectrometry):

    • To the eluted peptides, add the Alkylation Solution and incubate for 30 minutes at room temperature in the dark to cap the free thiols.

    • Quench the alkylation reaction by adding a small amount of DTT.

    • Acidify the sample with 0.1% formic acid.

  • Sample Preparation for MS:

    • Desalt the peptide sample using a C18 StageTip or equivalent.

    • Elute the peptides from the StageTip with an appropriate solvent (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the sample in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Comparative Analysis with an Acid-Cleavable Biotin Tag

This protocol outlines the general steps for using an acid-cleavable biotin tag for comparison.

Materials:

  • Azide-modified peptide sample

  • Acid-cleavable biotin-alkyne reagent (e.g., DADPS-based)

  • Click chemistry reagents (if using a terminal alkyne)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (as in Protocol 1)

  • Elution Buffer: 10% Formic Acid

  • Neutralization Buffer: Ammonium Hydroxide

Procedure:

  • Labeling: Follow the manufacturer's instructions for the specific acid-cleavable biotin reagent. This may involve a copper-catalyzed or copper-free click reaction.

  • Enrichment: Perform the enrichment of biotinylated peptides using streptavidin beads as described in Protocol 1.

  • Cleavage and Elution:

    • Add the Elution Buffer (10% Formic Acid) to the beads and incubate for 30 minutes at room temperature.

    • Collect the supernatant containing the cleaved peptides.

    • Neutralize the eluate with Ammonium Hydroxide.

  • Sample Preparation for MS: Proceed with desalting and sample preparation for LC-MS/MS analysis as described in Protocol 1.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows.

G cluster_0 Labeling cluster_1 Enrichment cluster_2 Cleavage & Elution cluster_3 MS Analysis Azide_Peptide Azide-Modified Peptide Labeled_Peptide Biotinylated Peptide Azide_Peptide->Labeled_Peptide SPAAC DBCO_Biotin This compound DBCO_Biotin->Labeled_Peptide Bound_Peptide Bound Peptide Labeled_Peptide->Bound_Peptide Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Bound_Peptide Eluted_Peptide Eluted Peptide Bound_Peptide->Eluted_Peptide Cleavage Reducing_Agent Reducing Agent (DTT/TCEP) Reducing_Agent->Eluted_Peptide LC_MSMS LC-MS/MS Eluted_Peptide->LC_MSMS

Caption: Workflow for this compound labeled peptide analysis.

G cluster_0 Disulfide-Cleavable cluster_1 Acid-Cleavable cluster_2 Photocleavable Start Azide-Modified Peptide Labeling Labeling with Cleavable Biotin Reagent Start->Labeling Enrichment Enrichment on Streptavidin Beads Labeling->Enrichment Wash Washing Enrichment->Wash Cleavage Cleavage Wash->Cleavage Cleavage_DTT Add Reducing Agent (DTT/TCEP) Cleavage->Cleavage_DTT Cleavage_Acid Add Mild Acid (e.g., Formic Acid) Cleavage->Cleavage_Acid Cleavage_UV Expose to UV Light Cleavage->Cleavage_UV MS_Analysis LC-MS/MS Analysis Cleavage_DTT->MS_Analysis Cleavage_Acid->MS_Analysis Cleavage_UV->MS_Analysis

Caption: Comparison of cleavage methods for different biotin tags.

Conclusion

The choice of a cleavable biotin tag for mass spectrometry-based proteomics depends on the specific experimental requirements. This compound, with its disulfide-cleavable linker and capacity for copper-free click chemistry, offers a robust and versatile option for the enrichment and analysis of azide-modified peptides. While acid-cleavable tags may provide higher enrichment efficiency in some workflows, the mild cleavage conditions of disulfide-based reagents are advantageous for preserving acid-sensitive modifications and ensuring compatibility with a broader range of experimental setups. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can effectively leverage these powerful tools for in-depth proteomic investigations.

References

A Head-to-Head Comparison: DTT vs. TCEP for DBCO-S-S-PEG3-Biotin Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing cleavable biotin reagents, the choice of reducing agent is critical for efficient and specific cleavage. This guide provides a detailed comparison of two commonly used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), for the cleavage of DBCO-S-S-PEG3-Biotin. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your experimental needs.

The this compound linker is a valuable tool in bioconjugation and proteomics, enabling the attachment of biotin to a molecule of interest via a copper-free click reaction with an azide-modified target. The incorporated disulfide bond allows for the subsequent release of the biotinylated molecule from streptavidin supports under reducing conditions. The efficiency of this cleavage is paramount for successful downstream applications. Here, we compare the performance of DTT and TCEP in this context.

Quantitative Data Summary

While direct quantitative data for the cleavage of this compound is not extensively published, the following table summarizes the key performance characteristics of DTT and TCEP based on their general reactivity towards disulfide bonds and data from related applications.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.Nucleophilic attack by phosphorus on the disulfide bond.
Effective pH Range Limited to pH > 7.[1]Broad, effective from pH 1.5 to 8.5.[2][3]
Reaction Speed Generally fast, but pH-dependent.Very fast, often complete in < 5 minutes at room temperature.[4]
Concentration Typically 10-100 mM.Typically 5-50 mM.[2]
Stability Prone to air oxidation, especially in the absence of metal chelators.Highly stable in aqueous solution and resistant to air oxidation.
Selectivity Can interact with other reagents, such as maleimides.Highly selective for disulfide bonds.
Odor Strong, unpleasant odor.Odorless.
Side Reactions Can interfere with subsequent labeling steps if not removed.Minimal side reactions with common bioconjugation reagents.

Experimental Protocols

The following are generalized protocols for the cleavage of a disulfide bond in a biotinylated molecule, such as one captured on streptavidin beads. Optimal conditions may need to be determined empirically for your specific application.

Protocol 1: Cleavage with Dithiothreitol (DTT)
  • Preparation of DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). It is recommended to prepare this solution fresh to avoid oxidation.

  • Resin Washing: If cleaving a biotinylated molecule bound to streptavidin beads, wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Cleavage Reaction: Resuspend the beads in a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a final DTT concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C with gentle agitation. For more sterically hindered disulfide bonds, a longer incubation time or a higher temperature may be required.

  • Elution: Pellet the beads by centrifugation and carefully collect the supernatant containing the cleaved molecule.

  • DTT Removal (Optional but Recommended): If DTT will interfere with downstream applications, it can be removed by size-exclusion chromatography or dialysis.

Protocol 2: Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)
  • Preparation of TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water. Adjust the pH to 7.0 with 10 N NaOH. This stock solution is stable for several months when stored at -20°C.

  • Resin Washing: As with the DTT protocol, wash the streptavidin beads thoroughly to remove non-specifically bound molecules.

  • Cleavage Reaction: Resuspend the beads in a cleavage buffer (e.g., PBS or Tris-HCl, pH 7.0-8.0) containing a final TCEP concentration of 5-50 mM.

  • Incubation: Incubate the reaction mixture for 5-30 minutes at room temperature with gentle agitation. TCEP is generally faster and more effective at lower temperatures compared to DTT.

  • Elution: Pellet the beads by centrifugation and collect the supernatant.

  • TCEP Inactivation (Optional): While TCEP is less likely to interfere with many downstream applications (e.g., maleimide chemistry), it can be quenched by the addition of an alkylating agent like N-ethylmaleimide (NEM) if necessary.

Visualizing the Mechanisms and Workflow

To better understand the chemical reactions and experimental processes, the following diagrams are provided.

DTT_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DBCO_SS_Biotin This compound Mixed_Disulfide Mixed Disulfide Intermediate DBCO_SS_Biotin->Mixed_Disulfide Thiol-Disulfide Exchange DTT_reduced DTT (reduced) DTT_reduced->Mixed_Disulfide Cleaved_Product Cleaved DBCO-SH-PEG3-Biotin Mixed_Disulfide->Cleaved_Product Intramolecular Attack DTT_oxidized DTT (oxidized, cyclic) Mixed_Disulfide->DTT_oxidized

DTT disulfide cleavage mechanism.

TCEP_Cleavage_Mechanism cluster_reactants Reactants cluster_products Products DBCO_SS_Biotin This compound Cleaved_Product Cleaved DBCO-SH-PEG3-Biotin DBCO_SS_Biotin->Cleaved_Product Nucleophilic Attack by Phosphorus TCEP TCEP TCEP->Cleaved_Product TCEP_Oxide TCEP Oxide

TCEP disulfide cleavage mechanism.

Experimental_Workflow Start Azide-modified Target Molecule Click_Reaction Copper-Free Click Reaction with this compound Start->Click_Reaction Biotinylated_Complex Biotinylated Target Click_Reaction->Biotinylated_Complex Affinity_Purification Affinity Purification (Streptavidin Beads) Biotinylated_Complex->Affinity_Purification Washing Wash Beads to Remove Contaminants Affinity_Purification->Washing Cleavage On-Bead Cleavage (DTT or TCEP) Washing->Cleavage Elution Elution of Cleaved Target Molecule Cleavage->Elution End Downstream Analysis Elution->End

Typical experimental workflow.

Concluding Remarks

The choice between DTT and TCEP for the cleavage of this compound depends on the specific requirements of the experiment.

TCEP is the superior choice for most applications due to its high efficiency over a broad pH range, rapid reaction kinetics, stability, and lack of interference with common downstream bioconjugation chemistries. Its odorless nature also makes it a more user-friendly reagent in the laboratory.

DTT remains a viable and cost-effective option , particularly for established protocols where its limitations are well-managed. However, researchers should be mindful of its pH-dependent activity, potential for air oxidation, and the need for its removal prior to certain subsequent steps.

For applications requiring high efficiency, reproducibility, and compatibility with a wide range of conditions, TCEP is the recommended reducing agent for the cleavage of this compound and other disulfide-containing linkers.

References

A Researcher's Guide to Biotinylation: The Advantages of Disulfide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, drug development, and molecular biology, the precise isolation and analysis of protein interactions are paramount. Biotinylation, the process of attaching biotin to a protein of interest, followed by affinity purification using streptavidin-coated resins, is a cornerstone technique for these applications. However, the strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known, presents a significant challenge: the harsh, denaturing conditions required to elute the biotinylated protein often compromise its structure, function, and downstream analysis.

This guide provides a comprehensive comparison of biotinylation reagents, focusing on the distinct advantages of employing cleavable disulfide linkers over their non-cleavable counterparts. By incorporating a disulfide bond into the spacer arm of the biotinylating reagent, researchers can gently and efficiently release their target proteins, preserving their native state and enabling more reliable and insightful downstream applications.

Performance Comparison: Disulfide vs. Non-Cleavable Linkers

The primary advantage of a disulfide linker lies in its cleavability under mild reducing conditions, a feature that directly translates to higher protein recovery, reduced background contamination, and preservation of protein integrity. In contrast, the elution of proteins biotinylated with non-cleavable linkers necessitates harsh denaturing conditions, which can co-elute non-specifically bound proteins and damage the target protein.

Performance MetricDisulfide Linker (e.g., Sulfo-NHS-SS-Biotin)Non-Cleavable Linker (e.g., NHS-Biotin)Key Advantage of Disulfide Linker
Elution Conditions Mild (e.g., 50 mM DTT or TCEP at room temperature)Harsh (e.g., boiling in SDS-PAGE sample buffer, 8M Guanidine HCl)Preserves protein structure and function; compatible with downstream functional assays.
Protein Identification Up to 50% more proteins identified and quantified in proteomic studies.[1]Lower number of identified proteins due to harsh elution and potential for protein degradation.Increased sensitivity and depth of proteomic analysis.
Background Proteins Nearly 80% reduction in background protein identifications compared to on-bead digestion.[2]Higher background due to co-elution of non-specifically bound proteins under harsh conditions.[2]Cleaner protein preparations and more reliable identification of true interaction partners.
Protein Recovery High recovery of functional protein.Variable recovery, often with denatured protein. Harsh elution can recover a majority of the protein, but in a non-functional state.[3]Enables the study of native protein complexes and enzymatic activity.

Experimental Workflows and Signaling Pathways

The choice of linker significantly impacts the experimental workflow for affinity purification. A disulfide linker allows for a straightforward elution step that yields a pure, intact protein, while a non-cleavable linker often leads to a trade-off between recovery and protein integrity.

cluster_0 Biotinylation with Disulfide Linker cluster_1 Biotinylation with Non-Cleavable Linker A Protein of Interest B Biotinylation with Sulfo-NHS-SS-Biotin A->B C Streptavidin Bead Binding B->C D Wash Steps C->D E Elution with Reducing Agent (DTT or TCEP) D->E F Pure, Functional Protein E->F G Protein of Interest H Biotinylation with NHS-Biotin G->H I Streptavidin Bead Binding H->I J Wash Steps I->J K Harsh Elution (e.g., Boiling in SDS) J->K L Denatured Protein & Contaminants K->L

A comparison of experimental workflows.

The mild elution conditions afforded by disulfide linkers are particularly advantageous when studying signaling pathways, where the preservation of protein complexes and post-translational modifications is critical for understanding cellular communication.

cluster_pathway Signaling Pathway Analysis cluster_pulldown Affinity Purification Receptor Receptor (Biotinylated) Kinase1 Kinase 1 Receptor->Kinase1 activates Pulldown Pull-down with Streptavidin Beads Receptor->Pulldown capture Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Elution Mild Elution (Disulfide Linker) Pulldown->Elution Analysis Western Blot or Mass Spectrometry Elution->Analysis Analysis->Kinase1 Analysis->Kinase2 identifies interaction

Studying signaling pathways with disulfide linkers.

Experimental Protocols

Detailed methodologies for both disulfide and non-cleavable biotinylation are provided below to allow for a direct comparison of the procedures.

Protocol 1: Biotinylation with a Disulfide Linker (Sulfo-NHS-SS-Biotin)

This protocol is adapted for labeling cell surface proteins, a common application where the integrity of the recovered proteins is crucial.

Materials:

  • Sulfo-NHS-SS-Biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Cell suspension (e.g., 25 x 10^6 cells/mL)

  • Quenching buffer (e.g., PBS with 100 mM glycine)

  • Lysis buffer

  • Streptavidin agarose beads

  • Elution buffer (e.g., 50 mM DTT in PBS)

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and contaminating proteins. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

  • Biotinylation: Immediately before use, prepare a solution of Sulfo-NHS-SS-Biotin in water. Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. The final concentration of the biotinylation reagent may need to be optimized but a 20-fold molar excess to the protein is a good starting point.[4] Incubate the reaction on ice for 30 minutes with gentle mixing.

  • Quenching: Quench the reaction by adding quenching buffer and incubating for 15 minutes on ice. This step removes any unreacted biotinylation reagent.

  • Cell Lysis: Wash the cells three times with ice-cold PBS to remove excess biotin and quenching buffer. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Add streptavidin agarose beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by incubating the beads with elution buffer containing 50 mM DTT or TCEP for 30-60 minutes at room temperature. Collect the eluate containing the purified, functional proteins.

Protocol 2: Biotinylation with a Non-Cleavable Linker (NHS-Biotin)

This protocol outlines a general procedure for labeling a purified protein with a non-cleavable biotinylation reagent.

Materials:

  • NHS-Biotin

  • Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., 100 mM HEPES, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or gel filtration column

  • Streptavidin agarose beads

  • Harsh elution buffer (e.g., SDS-PAGE sample buffer, 8 M Guanidine HCl)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 25-50 mg/mL.

  • Biotinylation: Add the NHS-Biotin solution to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein. Incubate the reaction for 2 hours at room temperature with occasional stirring.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS-Biotin.

  • Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a gel filtration column.

  • Affinity Purification: Add streptavidin agarose beads to the biotinylated protein solution and incubate to allow binding.

  • Washing: Wash the beads thoroughly to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins using a harsh elution buffer. For example, boil the beads in SDS-PAGE sample buffer for 5-10 minutes. This will denature the proteins. Alternatively, use buffers containing 8 M Guanidine HCl. Collect the supernatant containing the eluted, denatured proteins.

Conclusion

The incorporation of a disulfide linker in biotinylation reagents represents a significant advancement for researchers aiming to study proteins in their native, functional state. The ability to gently cleave the biotin tag and elute the target protein under mild conditions minimizes background contamination, increases the yield of functional protein, and ultimately leads to more reliable and insightful experimental outcomes. While non-cleavable linkers have their applications, particularly when protein function is not a primary concern, the versatility and advantages of disulfide linkers make them the superior choice for a wide range of modern proteomics and drug discovery workflows. By carefully selecting the appropriate biotinylation strategy, researchers can unlock a deeper understanding of the complex molecular interactions that govern cellular life.

References

A Researcher's Guide to Non-cleavable vs. Cleavable DBCO-Biotin Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation, the choice between non-cleavable and cleavable DBCO-biotin reagents is a critical decision that can significantly impact experimental outcomes. Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, allowing for the efficient and specific labeling of azide-modified biomolecules.[1] The addition of a biotin tag enables powerful applications such as affinity purification, immobilization, and detection.[2] This guide provides an objective comparison of non-cleavable and cleavable DBCO-biotin reagents, supported by experimental data and detailed protocols to inform your selection process.

The fundamental distinction between these two types of reagents lies in the nature of the linker connecting the DBCO group to the biotin moiety. Non-cleavable linkers provide a stable, permanent connection, while cleavable linkers contain a labile bond that can be broken under specific chemical or enzymatic conditions.[3] This difference dictates the applications for which each reagent is best suited.

At a Glance: Non-cleavable vs. Cleavable DBCO-Biotin

FeatureNon-cleavable DBCO-BiotinCleavable DBCO-Biotin
Linker Stability Highly stable under physiological conditions.[4]Contains a labile bond (e.g., disulfide, ester, diazobenzene) sensitive to specific stimuli.[2]
Biotin Retrieval Requires harsh conditions (e.g., boiling in SDS-PAGE loading buffer) to dissociate from streptavidin, often denaturing the avidin protein.Allows for the release of the biotinylated molecule from streptavidin under mild conditions, preserving the integrity of the captured molecule.
Primary Applications Stable labeling for imaging, cell sorting, immobilization on surfaces where release is not required.Affinity pull-down assays for mass spectrometry, recovery of viable cells or proteins after capture.
Potential for Contamination in Downstream Analysis Streptavidin can co-elute and contaminate samples in mass spectrometry.Reduces streptavidin contamination in eluates for cleaner mass spectrometry analysis.
Complexity of Workflow Simpler workflow without a cleavage step.Requires an additional cleavage step with specific reagents.

Structural and Functional Differences

Non-cleavable DBCO-biotin reagents feature a robust linker, often a polyethylene glycol (PEG) chain, that is resistant to biological and common chemical degradation. This ensures that the biotin tag remains firmly attached to the target molecule throughout the experimental workflow.

In contrast, cleavable DBCO-biotin reagents incorporate a specific functional group within the linker that can be selectively cleaved. Common cleavable moieties include:

  • Disulfide bonds: Cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Esters: Cleaved by changes in pH or by specific enzymes (esterases).

  • Diazobenzene: Cleaved with sodium dithionite.

  • Photocleavable linkers: Cleaved by exposure to UV light at a specific wavelength.

dot

G cluster_elution Elution cluster_analysis Downstream Analysis (Mass Spectrometry) start Azide-labeled Target Protein in Lysate labeling Label with DBCO-Biotin (Non-cleavable or Cleavable) start->labeling capture Capture on Streptavidin Beads labeling->capture wash Wash to Remove Non-specific Binders capture->wash elution_nc Non-cleavable: Elute with harsh conditions (e.g., boiling in SDS buffer) wash->elution_nc Non-cleavable pathway cleavage_c Cleavable: Elute with specific cleavage agent (e.g., DTT for disulfide linker) wash->cleavage_c Cleavable pathway ms_nc Analysis of Non-cleavable Eluate: - Target protein - Co-eluted streptavidin elution_nc->ms_nc ms_c Analysis of Cleavable Eluate: - Target protein (cleaner sample) cleavage_c->ms_c

References

Assessing the Steric Hindrance of DBCO-S-S-PEG3-Biotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioconjugation reagents is paramount to experimental success. The steric hindrance of these reagents can significantly impact reaction efficiency, binding affinity, and the overall functionality of the resulting conjugate. This guide provides an objective comparison of Dibenzocyclooctyne-Disulfide-PEG3-Biotin (DBCO-S-S-PEG3-Biotin) with alternative reagents, supported by experimental data and detailed protocols to aid in the rational design of bioconjugation strategies.

This compound is a versatile reagent used in copper-free click chemistry.[1] Its structure incorporates four key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts rapidly with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.[2][3]

  • Disulfide (-S-S-) Bond: A cleavable linker that allows for the release of the biotin moiety under reducing conditions (e.g., using DTT or TCEP).

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer designed to improve solubility and minimize steric hindrance between the DBCO group and the biotin tag.

  • Biotin: A high-affinity ligand for streptavidin and avidin, widely used for purification, immobilization, and detection.

The spatial arrangement and bulk of these components can create steric hindrance, potentially affecting both the SPAAC reaction and the subsequent biotin-streptavidin interaction.

Comparison with Alternative Biotinylation Reagents

The choice of a biotinylation reagent often involves a trade-off between reactivity, stability, solubility, and steric hindrance. The length and nature of the spacer arm are critical variables. Below is a comparison of this compound with alternatives featuring different cyclooctynes and PEG spacer lengths.

Reagent Cyclooctyne Core Linker Features Approx. Linker Length Key Advantages Potential Steric Considerations
This compound DBCOCleavable (Disulfide), PEG3~25 ÅCleavability offers experimental flexibility.The relatively short PEG3 linker may not be sufficient to overcome hindrance in highly crowded environments.
DBCO-PEG4-Biotin DBCONon-cleavable, PEG4~28 ÅHighly stable triazole linkage; good balance of reactivity and stability.Similar to PEG3, may have limitations with very large biomolecules.
DBCO-PEG12-Biotin DBCONon-cleavable, PEG12~56 ÅLonger PEG chain significantly reduces steric hindrance and improves solubility.The extended, flexible linker may lead to a larger hydrodynamic radius of the final conjugate.
BCN-PEG4-Biotin BCN (Bicyclo[6.1.0]nonyne)Non-cleavable, PEG4~28 ÅMore stable in the presence of some biological reducing agents compared to DBCO.Slower reaction kinetics compared to DBCO, which could be a disadvantage for time-sensitive applications.

Quantitative Data Summary

The efficiency of a bioconjugation reaction is influenced by the intrinsic reactivity of the cyclooctyne and the accessibility of the reactive site, which can be affected by steric hindrance.

Table 1: Reaction Rates of Cyclooctynes with Benzyl Azide (Bn-N₃)

This table highlights the differences in reactivity among various cyclooctyne cores. Higher rate constants indicate faster reactions.

Cyclooctyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Source
BARAC0.96
DBCO 0.24 - 0.31 ****
DIFO0.076
BCN0.07

Data indicates that DBCO has a significantly faster reaction rate than BCN, making it preferable for rapid conjugations.

Table 2: Effect of PEG Linker Length on Bioconjugate Properties

The length of the PEG spacer can directly impact the properties of the final conjugate, such as binding affinity. Longer linkers can help overcome steric hindrance, but an optimal length is often application-dependent.

Bioconjugate System PEG Linker Length Measured Parameter (IC50) Observation Source
⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPRPEG11.1 ± 0.1 nMShorter linkers resulted in higher binding affinity in this specific receptor-ligand system.
⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPRPEG21.8 ± 0.2 nM-
⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPRPEG33.3 ± 0.3 nM-

This study suggests that while PEG linkers can mitigate steric hindrance, an excessively long linker is not always beneficial and can reduce binding affinity depending on the specific biological interaction.

Experimental Protocols

Protocol 1: Assessing SPAAC Reaction Kinetics

This protocol provides a method to compare the reaction rates of different DBCO-biotin reagents with an azide-containing fluorophore.

Materials:

  • This compound and other DBCO-biotin reagents

  • Azide-functionalized fluorophore (e.g., Azide-PEG4-FITC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • UV-Vis Spectrophotometer or Fluorescence Plate Reader

Procedure:

  • Prepare Stock Solutions: Dissolve the DBCO-biotin reagents and the azide-fluorophore in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Reaction Setup: In a microcuvette or 96-well plate, dilute the azide-fluorophore to a final concentration of 100 µM in PBS.

  • Initiate Reaction: Add an equimolar amount of the DBCO-biotin reagent to the azide solution to start the reaction. The final DMSO concentration should be kept low (<5%) to avoid impacting protein stability if applicable.

  • Monitor Reaction:

    • UV-Vis: Monitor the decrease in absorbance of the DBCO group at ~310 nm over time.

    • Fluorescence: If the fluorescence of the azide-fluorophore changes upon conjugation, monitor this change over time.

  • Data Analysis: Plot the change in absorbance or fluorescence against time. The initial rate of the reaction can be used to compare the relative reactivity of the different DBCO-biotin reagents.

Protocol 2: Assessing Steric Hindrance via Streptavidin-Biotin Binding Assay

This protocol uses a competitive assay format to determine how efficiently the biotin moiety of a pre-formed conjugate can bind to streptavidin, providing an indirect measure of steric hindrance.

Materials:

  • Conjugate of interest (e.g., Protein-Azide + this compound)

  • Streptavidin-coated microplate

  • Biotin-HRP (Horseradish Peroxidase)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate Reader (450 nm)

Procedure:

  • Prepare Conjugate: React an azide-modified protein with the DBCO-biotin reagent of interest according to established protocols. Purify the conjugate to remove excess, unreacted biotin reagent.

  • Plate Blocking: Block the streptavidin-coated plate with Blocking Buffer for 1 hour at room temperature, then wash three times.

  • Competitive Binding: Create a series of dilutions of your purified conjugate in PBS. In parallel, prepare a solution of Biotin-HRP at a constant concentration. Add both the conjugate dilutions and the Biotin-HRP solution to the wells of the streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly (5 times) with Wash Buffer to remove unbound reagents.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding Stop Solution.

  • Data Analysis: Read the absorbance at 450 nm. A higher concentration of accessible biotin on your conjugate will result in more effective competition with Biotin-HRP, leading to a lower absorbance signal. By comparing the inhibition curves of conjugates made with different linkers, the relative steric hindrance can be assessed.

Visualizations

experimental_workflow cluster_spaac Part 1: SPAAC Conjugation & Kinetics cluster_binding Part 2: Streptavidin Binding Assay cluster_analysis Part 3: Data Analysis prep_reagents Prepare Azide-Protein & DBCO-Biotin Stocks init_reaction Initiate SPAAC Reaction (e.g., 1:1.5 molar ratio) prep_reagents->init_reaction monitor Monitor Reaction Progress (UV-Vis at 310 nm) init_reaction->monitor purify Purify Conjugate (e.g., SEC) monitor->purify analyze_kinetics Calculate Reaction Rates monitor->analyze_kinetics block_plate Block Streptavidin-Coated Plate purify->block_plate Use Purified Conjugate compete Competitive Binding: Add Conjugate + Biotin-HRP block_plate->compete wash Wash Unbound Reagents compete->wash detect Add TMB Substrate & Read Absorbance (450 nm) wash->detect analyze_binding Generate Inhibition Curve (IC50) detect->analyze_binding compare Compare Steric Hindrance (Rates & IC50 Values) analyze_kinetics->compare analyze_binding->compare structural_comparison dbco_peg3 This compound feat1 feat1 dbco_peg3->feat1 Fast Kinetics feat2 feat2 dbco_peg3->feat2 Cleavable feat3 feat3 dbco_peg3->feat3 Short Spacer dbco_peg12 DBCO-PEG12-Biotin dbco_peg12->feat1 feat4 feat4 dbco_peg12->feat4 Long Spacer (Low Hindrance) feat5 feat5 dbco_peg12->feat5 Non-Cleavable bcn_peg4 BCN-PEG4-Biotin bcn_peg4->feat5 feat6 feat6 bcn_peg4->feat6 Slower Kinetics feat7 feat7 bcn_peg4->feat7 High Stability application_pathway cluster_cell Cell Surface Targeting cluster_reagents Bioconjugation Reagents cluster_outcome Detection cell Target Cell receptor Receptor (Azide-Modified) streptavidin_reporter Streptavidin-Fluorophore dbco_biotin This compound dbco_biotin->receptor SPAAC Reaction (Potential Hindrance) streptavidin_reporter->dbco_biotin Biotin Binding (Potential Hindrance) detection Fluorescent Signal streptavidin_reporter->detection Enables

References

Comparative Guide to Biotinylation Reagents: Focus on DBCO-S-S-PEG3-Biotin Cross-Reactivity in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules is paramount for the success of downstream applications such as protein enrichment, interaction studies, and drug target identification. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the specificity and reliability of the results. This guide provides an objective comparison of DBCO-S-S-PEG3-Biotin with other common biotinylation alternatives, with a focus on their performance and potential for cross-reactivity in complex biological samples.

Introduction to this compound

This compound is a state-of-the-art biotinylation reagent that leverages the power of copper-free click chemistry. It is composed of three key functional moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.

  • Disulfide (S-S) Linker: A cleavable spacer that allows for the release of the biotinylated molecule from streptavidin beads under mild reducing conditions.

  • PEG3 Spacer: A short polyethylene glycol linker that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance.

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and enrichment of labeled molecules.

The primary advantage of this compound lies in the bioorthogonality of the SPAAC reaction, which theoretically limits off-target labeling in complex biological matrices.

Comparison with Alternative Biotinylation Reagents

The performance of this compound is best understood in the context of alternative biotinylation strategies. The most common alternatives include N-hydroxysuccinimide (NHS)-ester-based reagents and enzymatic methods.

NHS-Ester Biotinylation Reagents (e.g., NHS-Biotin, Sulfo-NHS-SS-Biotin)

These reagents react with primary amines (the N-terminus of proteins and the side chain of lysine residues). While widely used due to their simplicity, their reactivity with a common functional group can lead to non-specific labeling of proteins in a complex sample. The water-soluble Sulfo-NHS esters are designed to label cell surface proteins, but intracellular labeling can still occur if the cell membrane is compromised.

Enzymatic Biotinylation (e.g., BioID, TurboID)

Enzymatic methods utilize a biotin ligase (such as BirA* in BioID or TurboID) fused to a protein of interest. In the presence of biotin and ATP, the ligase generates reactive biotin-AMP, which then labels proximal proteins. This method is highly specific to the microenvironment of the fusion protein, providing a snapshot of protein-protein interactions in living cells.

Data Presentation: Comparison of Biotinylation Reagents

FeatureThis compoundNHS-Ester Biotin ReagentsEnzymatic Biotinylation (TurboID)
Target Moiety AzidePrimary Amines (Lysine, N-terminus)Proximal proteins with accessible Lysines
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nucleophilic Acyl SubstitutionEnzymatic Proximity Labeling
Specificity Very High (Bioorthogonal)Moderate to LowHigh (Proximity-dependent)
Potential for Cross-Reactivity Low (Primarily non-specific binding of the reagent)High (Reacts with any accessible primary amine)Low (Dependent on fusion protein localization)
Reaction Speed Fast (minutes to hours)Fast (minutes to hours)Fast (Labeling in minutes)
In Vivo Compatibility YesLimited (can react with any exposed amine)Yes (designed for live-cell labeling)
Cleavable Linker Yes (Disulfide)Available with cleavable linkers (e.g., Sulfo-NHS-SS-Biotin)Not applicable
Requirement for Genetic Modification No (Requires azide-labeled target)NoYes (Requires expression of a fusion protein)

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate with this compound

This protocol assumes the target protein has been metabolically or chemically labeled with an azide group.

Materials:

  • Cells with azide-labeled protein of interest

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Streptavidin-agarose beads

  • Reducing agent (e.g., 50 mM DTT or 100 mM TCEP)

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Biotinylation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the cell lysate to a final concentration of 100 µM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Removal of Excess Reagent: Remove unreacted this compound by dialysis or using a desalting column.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Lysis Buffer to remove non-specifically bound proteins.

  • Elution of Labeled Proteins: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 56°C.

Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin

Materials:

  • Adherent or suspension cells

  • Sulfo-NHS-SS-Biotin

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.

  • Biotinylation Reaction:

    • Immediately before use, prepare a solution of Sulfo-NHS-SS-Biotin in ice-cold PBS, pH 8.0, at a concentration of 0.5 mg/mL.

    • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding Quenching Buffer and incubating for 10 minutes at 4°C.

  • Cell Lysis and Enrichment: Proceed with cell lysis, protein quantification, and enrichment of biotinylated proteins as described in Protocol 1 (steps 1, 2, and 5).

Mandatory Visualization

cluster_0 This compound Workflow AzideProtein Azide-Modified Protein SPAAC SPAAC Reaction (Copper-Free Click) AzideProtein->SPAAC DBCO_reagent This compound DBCO_reagent->SPAAC LabeledProtein Biotinylated Protein SPAAC->LabeledProtein Enrichment Enrichment LabeledProtein->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Elution Elution (Reducing Agent) Enrichment->Elution Analysis Downstream Analysis Elution->Analysis cluster_1 NHS-Ester Biotinylation Workflow Protein Protein with Primary Amines AmineReaction Amine Reaction (pH 7-9) Protein->AmineReaction NHS_reagent NHS-Ester Biotin NHS_reagent->AmineReaction LabeledProtein Biotinylated Protein AmineReaction->LabeledProtein Enrichment Enrichment LabeledProtein->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Analysis Downstream Analysis Enrichment->Analysis cluster_2 Enzymatic Biotinylation (TurboID) Workflow FusionProtein Bait-TurboID Fusion Protein ProximityLabeling Proximity Labeling (in vivo) FusionProtein->ProximityLabeling BiotinATP Biotin + ATP BiotinATP->ProximityLabeling LabeledProteins Biotinylated Proximal Proteins ProximityLabeling->LabeledProteins Lysis Cell Lysis LabeledProteins->Lysis Enrichment Enrichment Lysis->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Analysis Downstream Analysis Enrichment->Analysis

Safety Operating Guide

Proper Disposal Procedures for DBCO-S-S-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of DBCO-S-S-PEG3-Biotin, a reagent commonly used in bioconjugation and drug development. This guidance is intended for researchers, scientists, and professionals in laboratory settings. Adherence to institutional and local regulations is paramount.

Hazard Identification and Safety Precautions

This compound is a compound that, based on data for similar chemical structures, may be harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment[1].

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: All waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and aqueous solutions from experiments, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step-by-Step Disposal Procedure

The primary method for disposal is through a licensed chemical waste disposal contractor. In-lab treatment to cleave the disulfide bond can be considered as a preliminary step to potentially reduce hazard, but the final treated waste must still be disposed of as hazardous waste unless otherwise directed by your institution's environmental health and safety (EHS) office.

Method 1: Direct Disposal (Recommended)

  • Collect Waste: Collect all this compound waste in a designated hazardous waste container as described in Section 2.

  • Seal Container: Once the container is full or ready for disposal, securely seal the cap.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.

Method 2: In-Lab Treatment Prior to Disposal (Consult with EHS)

The disulfide bond in this compound is cleavable by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[2]. This process breaks the molecule into smaller components but does not necessarily render it non-hazardous.

  • Consult EHS: Before proceeding with any in-lab treatment, you must consult with and receive approval from your institution's EHS office.

  • Prepare for Reaction: In a designated chemical fume hood, prepare a solution of the this compound waste.

  • Add Reducing Agent: Add a molar excess of a reducing agent (e.g., DTT or TCEP) to the waste solution.

  • Allow Reaction: Gently mix and allow the reaction to proceed for a sufficient time to ensure complete cleavage of the disulfide bond.

  • Collect Treated Waste: The resulting solution, which now contains the cleaved products, must still be collected in a designated hazardous waste container.

  • Label Appropriately: Label the container with the names of the expected degradation products and a clear indication that it is treated waste.

  • Dispose via Contractor: Arrange for disposal through your institution's EHS office and a licensed contractor.

Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.

    • For liquid spills: Cover the spill with an absorbent material.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal the waste container and arrange for its disposal through your EHS office.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC42H56N6O8S3[2][3]
Molecular Weight869.13 g/mol
Storage Temperature-20°C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs ppe->spill Is there a spill? spill_proc Follow Spill Management Protocol spill->spill_proc Yes collect Collect Waste in Labeled Hazardous Waste Container spill->collect No spill_proc->collect in_lab_treat Consider In-Lab Treatment? collect->in_lab_treat consult_ehs Consult and Obtain Approval from EHS in_lab_treat->consult_ehs Yes direct_disp Direct Disposal in_lab_treat->direct_disp No perform_treat Perform Cleavage of S-S Bond with Reducing Agent in Fume Hood consult_ehs->perform_treat collect_treated Collect Treated Waste in Labeled Hazardous Waste Container perform_treat->collect_treated ehs_pickup Arrange for Pickup by Licensed Waste Contractor via EHS Office collect_treated->ehs_pickup direct_disp->ehs_pickup end Disposal Complete ehs_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.